5-Amino-2-bromo-4-methylbenzoic acid
Description
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Properties
IUPAC Name |
5-amino-2-bromo-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-4-2-6(9)5(8(11)12)3-7(4)10/h2-3H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXEDVFCZCKWBCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693452 | |
| Record name | 5-Amino-2-bromo-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
745048-63-9 | |
| Record name | 5-Amino-2-bromo-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Amino-2-bromo-4-methylbenzoic acid structure and properties
An In-Depth Technical Guide to 5-Amino-2-bromo-4-methylbenzoic Acid for Advanced Research and Development
Introduction
This compound is a substituted aromatic carboxylic acid that has emerged as a valuable and versatile building block in medicinal chemistry and organic synthesis. Its unique trifunctionalized structure—featuring an amine, a bromine atom, and a carboxylic acid on a toluene backbone—offers multiple reaction sites for chemical modification. This guide, prepared for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of its structure, properties, synthesis, and applications, grounded in established scientific principles and practical insights.
Chemical Identity and Structural Elucidation
The precise arrangement of functional groups on the aromatic ring dictates the chemical reactivity and potential applications of this compound.
Nomenclature and Identifiers:
-
Systematic (IUPAC) Name: this compound
-
SMILES: O=C(C1=CC(N)=C(C=C1Br)C)O[1]
The structure consists of a benzoic acid core with three substituents: a bromine atom at position 2, a methyl group at position 4, and an amino group at position 5. This substitution pattern creates a specific electronic and steric environment that influences its reactivity.
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a synthesized representation based on literature descriptions. [2]
-
Preparation : In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 3-amino-4-methylbenzoic acid (1.0 eq) in anhydrous dimethylformamide (DMF, approx. 5-10 mL per gram of starting material).
-
Cooling : Place the flask in an ice-salt bath and cool the solution to between 0 °C and 5 °C with gentle stirring.
-
Reagent Addition : Slowly add N-bromosuccinimide (NBS, 1.0-1.05 eq) to the cooled solution in small portions.
-
Trustworthiness Check : It is critical to monitor the internal temperature throughout the addition, ensuring it does not rise above 15 °C to prevent the formation of undesired regioisomers.
-
-
Reaction : After the addition is complete, allow the mixture to stir at 0-5 °C for approximately 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up : Once the reaction is complete, pour the reaction mixture into a beaker containing ice water (approx. 10x the volume of DMF used). A solid precipitate should form.
-
Isolation : Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water to remove residual DMF and succinimide.
-
Purification : Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a solid.
Spectroscopic Characterization (Expected)
| Technique | Expected Features |
| ¹H NMR | - Aromatic region (δ 6.5-8.0 ppm): Two singlets corresponding to the two protons on the benzene ring. - Methyl protons (δ ~2.2-2.5 ppm): A singlet integrating to 3H. - Amine protons (δ ~4.0-5.0 ppm): A broad singlet integrating to 2H. - Carboxylic acid proton (δ >10 ppm): A very broad singlet. |
| ¹³C NMR | - Aromatic carbons (δ 110-150 ppm): Six distinct signals. - Carboxylic carbon (C=O) (δ >165 ppm): One signal. - Methyl carbon (-CH₃) (δ ~20 ppm): One signal. |
| FT-IR (cm⁻¹) | - O-H stretch (acid): Very broad, ~2500-3300. - N-H stretch (amine): Two bands, ~3300-3500. - C=O stretch (acid): ~1680-1710. - C=C stretch (aromatic): ~1550-1600. - C-Br stretch: ~500-600. |
| Mass Spec (MS) | - A molecular ion peak (M⁺) and an (M+2)⁺ peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom. |
Applications in Research and Drug Development
This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate. Its value lies in the orthogonal reactivity of its functional groups, allowing for sequential and selective modifications.
-
Versatile Intermediate : The carboxylic acid can undergo esterification or amidation. The amino group can be acylated, alkylated, or transformed into a diazonium salt for Sandmeyer-type reactions. The bromine atom is ideal for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental in modern drug discovery for building molecular complexity. [8]* Pharmaceutical Scaffolding : This compound provides a rigid phenyl ring scaffold onto which various pharmacophores can be attached, making it a valuable starting point for creating libraries of novel compounds for screening. [8][9]* SGLT2 Inhibitor Development : It has been identified as a key intermediate in the synthesis of SGLT-2 inhibitors, a class of drugs used to treat type 2 diabetes. [10]
Caption: Role as a versatile chemical intermediate.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling procedures are essential to ensure safety. Information is derived from typical supplier Safety Data Sheets (SDS).
-
Hazard Statements : The compound is generally listed as causing skin and serious eye irritation. It may also cause respiratory irritation and is considered harmful if swallowed, in contact with skin, or if inhaled. [5][11][12][13]* Precautionary Measures :
-
Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood. [11][12] * Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection. [11][12] * Handling : Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling. [11][12]* Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep in a dark place under an inert atmosphere for long-term stability. [1][4][13]
-
Conclusion
This compound is a high-value chemical intermediate whose utility is rooted in its multifunctional architecture. A thorough understanding of its properties, synthetic routes, and reactivity is paramount for its effective use in the complex, multi-step syntheses that characterize modern pharmaceutical research. This guide provides the foundational knowledge and practical insights necessary for scientists to leverage this versatile building block in their research and development endeavors.
References
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ChemBK. This compound. [Link]
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Thieme. Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid. [Link]
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MDPI. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]
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An In-depth Technical Guide to 5-Amino-2-bromo-4-methylbenzoic acid: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-bromo-4-methylbenzoic acid is a substituted aromatic carboxylic acid that serves as a valuable building block in organic synthesis, particularly within the realm of pharmaceutical and medicinal chemistry. Its trifunctional nature, featuring amino, bromo, and carboxylic acid moieties, offers a versatile scaffold for the construction of more complex molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, a detailed protocol for its synthesis, and a discussion of its characterization.
Molecular and Physical Properties
A thorough understanding of the physical properties of a compound is fundamental for its application in research and development. The key identifiers and physical characteristics of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 745048-63-9 | [1][2] |
| Molecular Formula | C₈H₈BrNO₂ | [1] |
| Molecular Weight | 230.06 g/mol | [1] |
| Appearance | Pink solid | [3] |
| Boiling Point (Predicted) | 380.2 ± 42.0 °C at 760 mmHg | [3] |
| Density (Predicted) | 1.7 ± 0.1 g/cm³ | [3] |
| LogP (Predicted) | 2.03792 | [1] |
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by its three functional groups:
-
Carboxylic Acid: The carboxylic acid group (-COOH) is acidic and will undergo typical reactions such as esterification, amide bond formation, and reduction. The pKa of this group is influenced by the electron-donating amino group and the electron-withdrawing bromo group on the aromatic ring. While an experimental pKa for this specific molecule is not documented, it is expected to be in the range of other substituted benzoic acids.
-
Amino Group: The amino group (-NH₂) is basic and nucleophilic. It can be acylated, alkylated, and can participate in diazotization reactions. Its position on the ring influences the regioselectivity of further electrophilic aromatic substitution reactions.
-
Bromo Group: The bromo substituent deactivates the aromatic ring towards electrophilic substitution but can be utilized in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, to form carbon-carbon and carbon-nitrogen bonds.
The interplay of these functional groups makes this compound a versatile intermediate for creating diverse molecular architectures.
Synthesis of this compound
The most common and efficient synthesis of this compound involves the electrophilic bromination of 3-amino-4-methylbenzoic acid. The amino group directs the incoming electrophile (bromine) to the ortho and para positions. In this case, the position ortho to the amino group and meta to the carboxylic acid is sterically hindered by the methyl group, leading to selective bromination at the 6-position (which corresponds to the 2-position in the final product's IUPAC name).
Caption: Synthetic route to this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the bromination of substituted anilines.[3]
Materials:
-
3-Amino-4-methylbenzoic acid
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water (cool)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-amino-4-methylbenzoic acid (e.g., 24.72 g, 162 mmol) in anhydrous DMF (140 mL).
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add N-bromosuccinimide (29.70 g, 163.5 mmol) portion-wise, ensuring the reaction temperature is maintained below 15 °C.
-
Stir the reaction mixture at this temperature for 2 hours.
-
Upon completion (monitored by TLC), pour the reaction mixture into ice/water (150 g) with stirring.
-
Collect the resulting precipitate by filtration and wash the solid with cool water (3 x 120 mL).
-
Dissolve the filter cake in ethyl acetate (800 mL) and wash the organic layer with water (3 x 200 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield this compound as a pink solid.
Spectroscopic Characterization
While specific experimental spectra for this compound are not widely available in public databases, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, the amine protons, and the carboxylic acid proton. The chemical shifts will be influenced by the electronic effects of the substituents.
¹³C NMR Spectroscopy:
The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be indicative of the substitution pattern.
Infrared (IR) Spectroscopy:
The IR spectrum will exhibit characteristic absorption bands for the functional groups present:
-
O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹
-
N-H stretch (amine): Two sharp bands in the region of 3300-3500 cm⁻¹
-
C=O stretch (carboxylic acid): A strong, sharp band around 1700 cm⁻¹
-
Aromatic C=C stretches: Bands in the region of 1450-1600 cm⁻¹
-
C-N stretch: A band in the region of 1250-1350 cm⁻¹
-
C-Br stretch: A band in the lower frequency region, typically below 800 cm⁻¹
Mass Spectrometry:
The mass spectrum should show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of H₂O, CO, and COOH from the molecular ion.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[1]
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is recommended to store the compound at room temperature, protected from light.[1] Always consult the material safety data sheet (MSDS) from the supplier for complete and detailed safety information.
Applications in Research and Drug Development
As a versatile building block, this compound is a valuable starting material for the synthesis of a wide range of compounds, particularly in the development of new therapeutic agents. The presence of multiple functional groups allows for sequential and regioselective modifications, enabling the construction of complex molecular scaffolds. Its utility as a pharmaceutical intermediate highlights its importance in the drug discovery pipeline.[3]
References
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The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). 4 - Supporting Information. Retrieved from [Link]
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MySkinRecipes. (n.d.). 5-Amino-4-bromo-2-methylbenzoic acid. Retrieved from [Link]
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PubChem. (n.d.). 5-Amino-4-bromo-2-methylbenzoic acid. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (2011). Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). Retrieved from [Link]
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AOBChem. (n.d.). This compound. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Retrieved from [Link]
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University of California, Davis. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. Retrieved from [Link]
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NIST WebBook. (n.d.). Benzoic acid, 2-amino-4-methyl-. Retrieved from [Link]
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International Journal of Trend in Scientific Research and Development. (n.d.). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. Retrieved from [Link]
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NIST WebBook. (n.d.). Benzoic acid, 4-methyl-. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2,4,6-Tribromobenzoic acid. Retrieved from [Link]
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ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Retrieved from [Link]
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SpectraBase. (n.d.). 5-Amino-2-hydroxy-benzoic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]
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5-Amino-2-bromo-4-methylbenzoic acid molecular weight and formula
An In-depth Technical Guide to 5-Amino-2-bromo-4-methylbenzoic acid for Advanced Research
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. The content herein is structured to provide not only core data but also practical insights into its synthesis, application, and handling, reflecting field-proven expertise.
Core Compound Identification and Physicochemical Properties
This compound is a substituted aromatic carboxylic acid. Its unique trifunctional nature—possessing an amine, a bromine atom, and a carboxylic acid on a toluene backbone—makes it a highly versatile building block in organic synthesis.[1] The strategic placement of these groups allows for sequential and regioselective modifications, a critical feature for constructing complex molecular architectures.
The compound's properties are summarized below. This data is essential for reaction planning, including solvent selection, purification strategy, and analytical method development.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈BrNO₂ | [2][3][4][5][6] |
| Molecular Weight | 230.06 g/mol | [3][4][5][6] |
| CAS Number | 745048-63-9 | [2][4][5] |
| Synonyms | 3-Amino-6-bromo-4-methylbenzoic Acid | [4] |
| Density (Predicted) | 1.682 ± 0.06 g/cm³ | [3] |
| Boiling Point (Predicted) | 380.2 ± 42.0 °C at 760 mmHg | [2][3] |
| pKa (Predicted) | 2.16 ± 0.10 | [3] |
| Storage Conditions | Room temperature, inert atmosphere, protect from light | [3][4] |
Synthesis and Purification Workflow
The synthesis of this compound is typically achieved via electrophilic aromatic substitution on an aminobenzoic acid precursor. The following protocol describes a common and efficient method.
Synthesis Protocol: Electrophilic Bromination
This procedure details the bromination of 3-amino-4-methylbenzoic acid. The directing effects of the activating amino group and the weakly activating methyl group guide the bromine to the ortho position relative to the amine, which is the C-6 position (or C-2 in the final named product).
Causality of Reagent Choice:
-
N-Bromosuccinimide (NBS): NBS is selected as the brominating agent because it provides a low, steady concentration of elemental bromine (Br₂), minimizing over-bromination and side reactions that can occur with liquid Br₂. It is a safer and more manageable reagent for controlled monobromination.
-
Dimethylformamide (DMF): DMF is used as the polar aprotic solvent. Its high dielectric constant helps to dissolve the starting material and stabilize the charged intermediates (arenium ions) formed during the electrophilic substitution, thereby facilitating the reaction.
-
Low Temperature (0 °C): The reaction is conducted at 0 °C to control the reaction rate and enhance selectivity. Electrophilic aromatic substitutions are often highly exothermic, and low temperatures prevent the formation of undesired regioisomers and decomposition products.
Step-by-Step Methodology:
-
Dissolution: In a suitable reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-4-methylbenzoic acid in anhydrous DMF.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) portion-wise to the cooled solution over a period of 15-20 minutes, ensuring the temperature does not rise significantly.[2]
-
Reaction: Stir the mixture at 0 °C for approximately 70-90 minutes.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, pour the mixture into a beaker containing ice water to precipitate the crude product.
-
Isolation: Collect the solid precipitate by vacuum filtration, washing thoroughly with cold water to remove residual DMF and succinimide.
-
Drying: Dry the product under vacuum to yield crude this compound. An 89% yield has been reported for this transformation.[2]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs within this compound make it a valuable scaffold in medicinal chemistry.[5] Each functional group serves as a handle for diverse chemical modifications, allowing for the systematic exploration of chemical space to optimize biological activity, selectivity, and pharmacokinetic properties.
-
Kinase Inhibitors: The aminobenzoic acid core is a common feature in many kinase inhibitors. The amino group can act as a hydrogen bond donor, interacting with the hinge region of the kinase active site, while the carboxylic acid and bromo-substituent provide vectors for introducing moieties that can target other regions of the enzyme or improve solubility. This compound serves as a key pharma building block for developing such inhibitors.[7]
-
Antibiotic Development: As a versatile building block, it is utilized in the synthesis of novel compounds with potential antimicrobial properties.[7] The aromatic core can be elaborated to mimic or block the function of essential bacterial metabolites.
-
SGLT-2 Inhibitors: Research has identified bromoaryl compounds as active fragments for synthesizing potent and selective SGLT-2 inhibitors for diabetes treatment.[8] This specific benzoic acid derivative is a key intermediate in the development of these next-generation therapeutics.[8]
-
General Organic Synthesis: Beyond specific targets, the compound is broadly used in creating novel therapeutic agents.[9] The amino group can be acylated, alkylated, or diazotized (e.g., in a Sandmeyer reaction), while the carboxylic acid can be converted to esters, amides, or other derivatives. The bromine atom is particularly useful for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the facile introduction of carbon-carbon and carbon-heteroatom bonds.
Role as a Versatile Chemical Scaffold
Caption: Versatility of this compound in synthesis.
Quality Control and Analytical Protocols
Ensuring the purity and identity of the synthesized material is paramount. A self-validating system of orthogonal analytical techniques should be employed.
Protocol: Standard Quality Control Workflow
-
Visual Inspection: Assess the compound's physical state (e.g., solid), color, and homogeneity.
-
Melting Point Analysis: Determine the melting point range. A sharp, narrow range is indicative of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is the primary tool for structural confirmation. The spectrum should show distinct signals for the aromatic protons, the methyl group protons, and the amine protons, with appropriate chemical shifts, splitting patterns, and integration values corresponding to the structure.
-
¹³C NMR: Confirms the carbon backbone, showing the expected number of signals for aromatic, methyl, and carboxyl carbons.
-
-
High-Performance Liquid Chromatography (HPLC): Used to determine purity. An isocratic or gradient method with UV detection (typically around 254 nm) is developed. A single major peak with an area >95% is often required for use in further synthetic steps.[4]
-
Mass Spectrometry (MS): Confirms the molecular weight. Techniques like Electrospray Ionization (ESI) should show a prominent ion corresponding to the molecular mass (228.9738 Da for the exact mass) and the characteristic isotopic pattern of a monobrominated compound.[2]
Safety, Handling, and Storage
While a specific, comprehensive toxicological profile for this exact compound is not thoroughly investigated, data from related halo- and amino-benzoic acids suggest that appropriate precautions are necessary.[10]
-
Hazard Profile: Based on similar compounds, it may be harmful if swallowed, inhaled, or absorbed through the skin.[10][11] It is expected to cause skin, eye, and respiratory irritation.[11][12]
-
Personal Protective Equipment (PPE): Always handle this compound in a chemical fume hood.[10] Wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).[13]
-
Handling: Avoid creating dust.[11] Use only in a well-ventilated area. Wash hands thoroughly after handling. Keep away from incompatible materials such as strong oxidizing agents.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][11] For long-term stability, especially to prevent oxidation of the amino group, storage under an inert atmosphere (e.g., argon or nitrogen) and protection from light is recommended.[3][4]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[11]
-
Skin: Wash off immediately with plenty of soap and water. If irritation occurs, seek medical attention.[10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[10]
-
Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[13]
-
References
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This compound - ChemBK. (n.d.). ChemBK. [Link]
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5-Amino-4-bromo-2-methylbenzoic acid | C8H8BrNO2 | CID 71306044 - PubChem. (n.d.). PubChem. [Link]
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5-Amino-4-bromo-2-methylbenzoic acid - MySkinRecipes. (n.d.). MySkinRecipes. [Link]
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Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key. (2022, August 22). Thieme Connect. [Link]
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Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (n.d.). MDPI. [Link]
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A Comprehensive Technical Guide to the Synthesis of 5-Amino-2-bromo-4-methylbenzoic Acid
Introduction
5-Amino-2-bromo-4-methylbenzoic acid is a valuable substituted aromatic carboxylic acid that serves as a key building block in the synthesis of a variety of complex organic molecules, particularly in the realms of pharmaceutical and materials science. Its trifunctional nature, featuring amino, bromo, and carboxylic acid moieties, provides multiple reactive sites for diverse chemical transformations. This guide offers an in-depth exploration of a robust and widely applicable synthetic route to this compound, commencing from the readily available starting material, p-toluic acid.
This document is intended for an audience of researchers, scientists, and drug development professionals. It will provide not only detailed experimental protocols but also the underlying chemical principles that govern each synthetic step, thereby enabling rational troubleshooting and adaptation of the methodology.
Strategic Overview of the Synthesis
The most logical and efficient synthetic pathway to this compound from p-toluic acid involves a three-step sequence:
-
Electrophilic Aromatic Bromination: Introduction of a bromine atom onto the aromatic ring of p-toluic acid to yield 2-bromo-4-methylbenzoic acid.
-
Electrophilic Aromatic Nitration: Regioselective installation of a nitro group to afford 2-bromo-4-methyl-5-nitrobenzoic acid.
-
Chemoselective Reduction: Conversion of the nitro group to the corresponding primary amine to furnish the final product.
This strategy is predicated on the directing effects of the substituents on the aromatic ring at each stage, which will be elaborated upon in the detailed discussions of each step.
Caption: Overall synthetic workflow from p-toluic acid.
Part 1: Synthesis of the Key Starting Material: 2-Bromo-4-methylbenzoic Acid
The initial step involves the bromination of p-toluic acid. The substituents on the ring, a methyl group (-CH₃) and a carboxylic acid group (-COOH), dictate the regiochemical outcome of this electrophilic aromatic substitution. The methyl group is an activating, ortho, para-director, while the carboxylic acid is a deactivating, meta-director. In this case, the activating effect of the methyl group dominates, directing the incoming electrophile to the positions ortho to it.
Experimental Protocol: Bromination of p-Toluic Acid
Materials:
-
p-Toluic acid
-
Liquid bromine (Br₂)
-
Iron(III) bromide (FeBr₃) or iron filings
-
Dichloromethane (CH₂Cl₂) or other suitable inert solvent
-
Sodium bisulfite (NaHSO₃) solution (10% w/v)
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve p-toluic acid in dichloromethane.
-
Add a catalytic amount of iron(III) bromide or iron filings to the stirred solution.
-
Cool the flask in an ice-water bath.
-
From the dropping funnel, add liquid bromine dissolved in a small amount of dichloromethane dropwise to the reaction mixture over a period of 30-60 minutes. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by slowly adding a 10% aqueous solution of sodium bisulfite to destroy any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 2-bromo-4-methylbenzoic acid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Expert Insights:
-
Causality of Reagent Choice: Iron(III) bromide acts as a Lewis acid catalyst, polarizing the Br-Br bond to generate a more potent electrophile, which is necessary to overcome the deactivating effect of the carboxylic acid group.
-
Temperature Control: Maintaining a low temperature during the bromine addition is crucial to minimize the formation of di-brominated byproducts and to control the exothermic nature of the reaction.
Part 2: Nitration of 2-Bromo-4-methylbenzoic Acid
The second step is the regioselective nitration of the brominated intermediate. The directing effects of the existing substituents are now paramount. The methyl group is an ortho, para-director, the bromine atom is also an ortho, para-director (though deactivating), and the carboxylic acid is a meta-director. The position ortho to the methyl group and meta to the bromine and carboxylic acid groups (C5) is the most activated site for electrophilic attack.
Experimental Protocol: Nitration
Materials:
-
2-Bromo-4-methylbenzoic acid
-
Concentrated sulfuric acid (H₂SO₄, 98%)
-
Concentrated nitric acid (HNO₃, 70%)
-
Ice
Procedure:
-
In a clean, dry flask, carefully add 2-bromo-4-methylbenzoic acid to concentrated sulfuric acid, ensuring complete dissolution.
-
Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
With vigorous stirring, add the chilled nitrating mixture dropwise to the solution of the benzoic acid derivative, ensuring the temperature does not exceed 10 °C.[1]
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours.
-
Carefully pour the reaction mixture onto a large volume of crushed ice with stirring.
-
The solid precipitate of 2-bromo-4-methyl-5-nitrobenzoic acid is collected by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove residual acids.
-
The crude product can be purified by recrystallization, for example, from an ethanol/water mixture.
Expert Insights:
-
Mechanism of Nitration: The reaction proceeds via an electrophilic aromatic substitution mechanism where the nitronium ion (NO₂⁺) is the active electrophile.[2] The nitronium ion is generated in situ from the reaction of nitric acid and sulfuric acid, where sulfuric acid acts as a catalyst by protonating nitric acid.[2][3]
-
Regioselectivity: The directing effects of the substituents converge to strongly favor nitration at the C5 position, leading to a high yield of the desired isomer.
| Parameter | Condition | Rationale |
| Temperature | 0-10 °C | Prevents over-nitration and decomposition of the product. |
| Acids | Concentrated H₂SO₄ and HNO₃ | Essential for the generation of the nitronium ion electrophile.[2] |
| Work-up | Pouring onto ice | Safely quenches the reaction and precipitates the product. |
Part 3: Reduction of 2-Bromo-4-methyl-5-nitrobenzoic Acid
The final step is the reduction of the nitro group to a primary amine. A variety of reducing agents can accomplish this transformation. Catalytic hydrogenation (e.g., H₂/Pd-C) is a clean and efficient method. However, a common and effective laboratory-scale method that is tolerant of the bromine substituent is the use of tin(II) chloride in an acidic medium.[4]
Experimental Protocol: Reduction
Materials:
-
2-Bromo-4-methyl-5-nitrobenzoic acid
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol or acetic acid (as solvent)
-
Sodium hydroxide (NaOH) solution, 5 M
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, suspend 2-bromo-4-methyl-5-nitrobenzoic acid in ethanol or glacial acetic acid.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.
-
Heat the reaction mixture to reflux with stirring for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Carefully basify the mixture by the slow addition of a 5 M sodium hydroxide solution until the pH is approximately 8-9. This will precipitate tin salts.
-
Extract the product into ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude this compound can be purified by recrystallization or column chromatography.
Expert Insights:
-
Mechanism of Reduction: The reduction with tin(II) chloride proceeds through a series of single-electron transfers from Sn(II) to the nitro group, with protonation steps occurring at the oxygen atoms.[5] The intermediate nitroso and hydroxylamine species are further reduced to the amine.
-
Choice of Reducing Agent: While catalytic hydrogenation is an option, there is a risk of hydrodehalogenation (loss of the bromine atom). Tin(II) chloride is a reliable choice for reducing nitro groups in the presence of aryl halides.[4]
Caption: Simplified pathway for nitro group reduction.
Summary of Synthesis
| Step | Starting Material | Key Reagents | Product | Typical Yield |
| 1. Bromination | p-Toluic Acid | Br₂, FeBr₃ | 2-Bromo-4-methylbenzoic Acid | 70-85% |
| 2. Nitration | 2-Bromo-4-methylbenzoic Acid | HNO₃, H₂SO₄ | 2-Bromo-4-methyl-5-nitrobenzoic Acid | 85-95% |
| 3. Reduction | 2-Bromo-4-methyl-5-nitrobenzoic Acid | SnCl₂·2H₂O, HCl | This compound | 75-90% |
Conclusion
The synthesis of this compound from p-toluic acid is a reliable and scalable three-step process. By understanding the principles of electrophilic aromatic substitution and the directing effects of substituents, researchers can effectively execute this synthesis. Careful control of reaction conditions, particularly temperature, is key to achieving high yields and purity at each stage. The protocols and insights provided in this guide are intended to serve as a strong foundation for the successful preparation of this important chemical intermediate.
References
An In-Depth Technical Guide to the Potential Biological Activity of 5-Amino-2-bromo-4-methylbenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Novel Scaffold
The relentless pursuit of novel therapeutic agents is a cornerstone of modern medicinal chemistry. Within this landscape, the benzoic acid scaffold has emerged as a privileged structure, forming the basis of numerous biologically active compounds.[1] The strategic placement of various functional groups on the aromatic ring can profoundly influence a molecule's physicochemical properties and its interactions with biological targets. This guide focuses on the untapped potential of derivatives of 5-Amino-2-bromo-4-methylbenzoic acid, a unique scaffold possessing a compelling combination of substituents poised for therapeutic exploitation.
The core structure of this compound presents several key features that warrant investigation:
-
The Aminobenzoic Acid Core: Para-aminobenzoic acid (PABA) and its analogues are known to be versatile building blocks in drug discovery, with derivatives exhibiting a wide range of activities, including antimicrobial and anticancer effects.[2]
-
Halogenation: The presence of a bromine atom is of particular interest. Halogenation is a well-established strategy in drug design to enhance the potency and modulate the pharmacokinetic properties of a compound.[3] Specifically, bromo-substituted compounds have shown significant antimicrobial and anticancer activities.[4][5]
-
Methyl Substitution: The methyl group can influence the molecule's lipophilicity and steric interactions with target proteins, potentially enhancing membrane permeability and binding affinity.[1]
-
Reactive Moieties: The amino and carboxylic acid groups provide convenient handles for chemical modification, allowing for the generation of a diverse library of derivatives, such as amides and esters, to explore structure-activity relationships (SAR).
This technical guide will provide a comprehensive framework for the synthesis and biological evaluation of novel derivatives of this compound. We will delve into detailed experimental protocols for assessing their potential as both antimicrobial and anticancer agents, supported by insights into their plausible mechanisms of action.
Synthetic Strategy: Building a Library of Novel Derivatives
The generation of a diverse library of derivatives is the first crucial step in exploring the therapeutic potential of the this compound scaffold. The amino and carboxylic acid functionalities are prime targets for modification to yield amides and esters, respectively.
Synthesis of Amide Derivatives
A robust method for the synthesis of amide derivatives involves a two-step process starting with the protection of the amino group, followed by activation of the carboxylic acid and subsequent amidation. A common alternative is direct amide bond formation using coupling agents. A general procedure for the synthesis of 4-(substituted)benzamido)benzoic acid derivatives involves the reaction of 4-aminobenzoic acid with the appropriate benzoyl chlorides.[6]
Proposed Synthetic Route for Amide Derivatives:
-
Reaction with Thionyl Chloride: this compound is reacted with thionyl chloride to form the corresponding acyl chloride. This is a standard and efficient method for activating the carboxylic acid.
-
Amidation: The resulting acyl chloride is then reacted with a variety of primary and secondary amines to yield a library of amide derivatives. The choice of amines should be diverse, including aliphatic, aromatic, and heterocyclic amines, to broadly probe the SAR.
Synthesis of Ester Derivatives
Esterification of the carboxylic acid can be readily achieved through Fischer esterification. The synthesis of ester derivatives of para-aminobenzoic acid has been successfully carried out by refluxing with an appropriate alcohol in the presence of a catalytic amount of sulfuric acid.
Proposed Synthetic Route for Ester Derivatives:
-
Fischer Esterification: this compound is refluxed with a selection of alcohols (e.g., methanol, ethanol, propanol) in the presence of a catalytic amount of a strong acid, such as sulfuric acid. This will generate a series of corresponding ester derivatives.
The successful synthesis of these derivatives should be confirmed using standard analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.
Antimicrobial Potential: A New Frontier in Antibacterial Discovery
The rise of antimicrobial resistance necessitates the urgent discovery of new classes of antibiotics.[7] Substituted benzoic acid derivatives have shown promise as antimicrobial agents, with their mechanism of action often attributed to the disruption of cellular processes.[8] One of the most well-validated targets in antibacterial drug discovery is DNA gyrase, an enzyme essential for bacterial DNA replication.[9][10]
Hypothesis: Inhibition of Bacterial DNA Gyrase
We hypothesize that derivatives of this compound will exhibit antibacterial activity by inhibiting the function of DNA gyrase. The structural features of these molecules may allow them to bind to the enzyme, disrupting its ability to introduce negative supercoils into bacterial DNA, ultimately leading to cell death.
Experimental Workflow for Antimicrobial Susceptibility Testing
The initial screening for antimicrobial activity will be performed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
Protocol: Broth Microdilution Assay
-
Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in cation-adjusted Mueller-Hinton broth.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate using the broth as the diluent to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Controls: Positive (bacteria and broth only) and negative (broth only) controls are included on each plate. A known antibiotic (e.g., ciprofloxacin) should be used as a positive control for inhibition.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation: Antimicrobial Activity
The results of the antimicrobial screening should be presented in a clear and concise table.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives
| Compound ID | R Group (Amide/Ester) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Parent | - | >128 | >128 |
| Derivative 1 | e.g., -NH-CH₂-Ph | 32 | 64 |
| Derivative 2 | e.g., -O-CH₂-CH₃ | 64 | 128 |
| Ciprofloxacin | - | 0.5 | 0.015 |
Investigating the Mechanism of Action: DNA Gyrase Inhibition Assay
To validate the hypothesis that the antimicrobial activity is due to the inhibition of DNA gyrase, an in vitro enzyme inhibition assay will be performed.[11]
Protocol: DNA Gyrase Supercoiling Inhibition Assay
-
Reaction Setup: A reaction mixture containing relaxed plasmid DNA (substrate), E. coli DNA gyrase, and assay buffer is prepared.
-
Addition of Inhibitors: The synthesized derivatives are added to the reaction mixture at various concentrations. A known DNA gyrase inhibitor (e.g., ciprofloxacin) is used as a positive control.
-
Incubation: The reaction is incubated at 37°C for 1 hour to allow for the supercoiling reaction to proceed.
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a DNA loading dye.
-
Agarose Gel Electrophoresis: The reaction products are resolved on a 1% agarose gel.
-
Visualization: The DNA bands are visualized under UV light after staining with ethidium bromide. Inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the no-inhibitor control.
Caption: Workflow for Antimicrobial Evaluation.
Anticancer Potential: Targeting Key Signaling Pathways
The dysregulation of cellular signaling pathways is a hallmark of cancer.[12] The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of genes involved in inflammation, cell survival, proliferation, and metastasis.[13][14] Constitutive activation of the NF-κB pathway is observed in many types of cancer, making it an attractive target for therapeutic intervention.[15] Several para-aminobenzoic acid derivatives have demonstrated anticancer activity, suggesting that this scaffold may be a promising starting point for the development of novel NF-κB inhibitors.
Hypothesis: Modulation of the NF-κB Signaling Pathway
We propose that derivatives of this compound may exert anticancer effects by inhibiting the NF-κB signaling pathway. These compounds could potentially interfere with key steps in the pathway, such as the degradation of the inhibitor of κB (IκBα) or the nuclear translocation of the p65 subunit, leading to the downregulation of pro-survival genes and the induction of apoptosis in cancer cells.
Experimental Workflow for Cytotoxicity Screening
The initial assessment of anticancer activity will be conducted using the MTT assay to determine the half-maximal inhibitory concentration (IC50) of the synthesized derivatives against a panel of human cancer cell lines.
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the synthesized derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Calculation of IC50: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
Data Presentation: Cytotoxicity
The cytotoxicity data should be summarized in a table for easy comparison.
Table 2: Cytotoxicity (IC50) of this compound Derivatives against Cancer Cell Lines
| Compound ID | R Group (Amide/Ester) | IC50 (µM) vs. MCF-7 (Breast Cancer) | IC50 (µM) vs. A549 (Lung Cancer) |
| Parent | - | >100 | >100 |
| Derivative 1 | e.g., -NH-CH₂-Ph | 15.2 | 25.8 |
| Derivative 2 | e.g., -O-CH₂-CH₃ | 45.6 | 62.1 |
| Doxorubicin | - | 0.8 | 1.2 |
Investigating the Mechanism of Action: Western Blot Analysis of the NF-κB Pathway
To determine if the observed cytotoxicity is mediated through the NF-κB pathway, Western blot analysis will be performed to assess the levels of key proteins in this signaling cascade.[16][17]
Protocol: Western Blot for NF-κB Pathway Proteins
-
Cell Lysis and Protein Extraction: Cancer cells are treated with the active derivatives for a specified time. Cytoplasmic and nuclear protein extracts are then prepared.
-
Protein Quantification: The protein concentration of each extract is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for key NF-κB pathway proteins, such as phospho-p65, total p65, and IκBα. A loading control antibody (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A decrease in the level of IκBα in the cytoplasm and an increase in the level of p65 in the nucleus would indicate activation of the NF-κB pathway. Inhibition of this process by the test compounds would support the hypothesis.
Caption: Workflow for Anticancer Evaluation.
Caption: The NF-κB Signaling Pathway and Potential Inhibition.
Structure-Activity Relationship (SAR) Insights
The systematic evaluation of the synthesized library of derivatives will provide valuable insights into the structure-activity relationship of the this compound scaffold. Key aspects to consider include:
-
Impact of Amide and Ester Functionalities: Comparing the biological activity of amide versus ester derivatives will reveal the importance of the hydrogen bonding capabilities of the amide N-H group for target interaction.
-
Influence of Substituents: The nature of the R group in the amide and ester derivatives will significantly impact activity. Factors such as the size, lipophilicity, and electronic properties of these substituents should be correlated with the observed antimicrobial and anticancer potency. For instance, the presence of electron-withdrawing or electron-donating groups on an aromatic R group can modulate the electronic nature of the entire molecule.
-
Role of Halogen and Methyl Groups: While the core scaffold is maintained, understanding its contribution is key. The bromine atom is expected to contribute positively to the biological activity, and this can be further explored by synthesizing analogs with other halogens or by removing the bromine atom altogether for comparative studies.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel antimicrobial and anticancer agents. Its unique combination of functional groups provides a rich platform for chemical modification and optimization of biological activity. The experimental framework outlined in this guide provides a clear and logical path for the synthesis and evaluation of a diverse library of derivatives.
Future work should focus on:
-
Lead Optimization: Promising lead compounds identified from the initial screening should be subjected to further chemical modification to improve their potency and selectivity.
-
In Vivo Studies: The most promising derivatives should be evaluated in animal models of infection and cancer to assess their in vivo efficacy and pharmacokinetic properties.
-
Target Deconvolution: For compounds with significant biological activity but an unknown mechanism of action, target identification studies should be performed to elucidate their molecular targets.
By following the comprehensive approach detailed in this guide, researchers can systematically explore the therapeutic potential of this compound derivatives and contribute to the discovery of new and effective treatments for infectious diseases and cancer.
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A Technical Guide to 5-Amino-2-bromo-4-methylbenzoic Acid: A Versatile Scaffold for Drug Discovery
Executive Summary: 5-Amino-2-bromo-4-methylbenzoic acid is a trifunctional aromatic compound that has emerged as a crucial building block in modern medicinal chemistry. Its unique substitution pattern, featuring an amine, a bromine atom, and a carboxylic acid, provides synthetic chemists with three distinct reactive handles. This allows for precise, regioselective modifications, making it an invaluable scaffold for constructing complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, outlines a robust synthetic pathway, and explores its strategic application in the development of novel therapeutics, particularly kinase inhibitors.
Chemical Identity and Properties
Nomenclature and Identification
The unambiguous identification of a chemical entity is paramount for research and development. The compound is systematically named according to IUPAC conventions, and is tracked globally via its CAS registry number.
-
IUPAC Name: this compound[1]
-
CAS Number: 745048-63-9
-
Synonyms: 3-Amino-6-bromo-4-methylbenzoic Acid
Physicochemical Properties
The compound's physical and chemical properties dictate its behavior in both synthetic and biological environments. These parameters are crucial for reaction design, purification, and formulation development.
| Property | Value | Source |
| Molecular Formula | C₈H₈BrNO₂ | [1] |
| Molecular Weight | 230.06 g/mol | [1] |
| Topological Polar Surface Area (TPSA) | 63.32 Ų | |
| LogP (octanol-water partition coeff.) | 2.03792 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 2 | |
| Rotatable Bonds | 1 |
Synthesis and Characterization
The synthesis of this compound requires a strategic approach to introduce the desired substituents onto the aromatic ring with correct regiochemistry. The following sections describe a plausible synthetic route and the analytical methods required for its validation.
Retrosynthetic Analysis
A logical retrosynthetic pathway simplifies the synthesis by breaking down the target molecule into readily available starting materials. The primary disconnection points are the bromine and amino groups, suggesting an electrophilic bromination and a reduction of a nitro group as key forward steps.
Caption: Retrosynthetic analysis of the target compound.
Representative Synthetic Protocol
This protocol is based on established chemical transformations for substituted benzoic acids, such as electrophilic bromination and nitro group reduction.[2][3]
Step 1: Bromination of 3-Amino-4-methylbenzoic Acid
-
Reaction Setup: To a solution of 3-amino-4-methylbenzoic acid (1.0 eq) in a suitable solvent such as glacial acetic acid, add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature. The use of NBS is a common and effective method for the bromination of activated aromatic rings.[3]
-
Reaction Execution: Stir the mixture at room temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, pour the reaction mixture into ice-cold water. The resulting precipitate is collected by vacuum filtration, washed thoroughly with water to remove acetic acid and succinimide, and dried under vacuum. This step yields this compound. The regioselectivity is directed by the activating amino group to the ortho and para positions, with the bromine adding to the sterically less hindered position ortho to the amine.
Step 2: Purification
-
The crude product can be purified by recrystallization from an ethanol/water mixture to yield the final product as a crystalline solid.
Characterization and Quality Control
To ensure the identity and purity of the synthesized compound, a panel of analytical techniques is employed. This serves as a self-validating system for the protocol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure, showing the correct number of protons and carbons in their respective chemical environments.
-
Mass Spectrometry (MS): Provides the exact molecular weight, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: Identifies the key functional groups: N-H stretches (amine), C=O stretch (carboxylic acid), and O-H stretch (carboxylic acid).
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, typically aiming for >95% for use in drug discovery applications.
Applications in Medicinal Chemistry and Drug Development
The strategic value of this compound lies in the differential reactivity of its three functional groups, which allows for sequential and orthogonal chemical modifications.
Role as a Versatile Scaffolding Intermediate
This molecule is a quintessential "building block" in pharmaceutical research.[4] The carboxylic acid and amino groups are ideal for forming amide bonds, a cornerstone of many drug structures. The bromine atom serves as a versatile handle for carbon-carbon bond formation through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aromatic and aliphatic substituents. This versatility has made it a key intermediate in the synthesis of kinase inhibitors.
Key Chemical Transformations Workflow
The independent reactivity of each functional group is the key to its utility. A researcher can selectively modify one site while leaving the others intact for subsequent reactions, enabling the systematic construction of a drug candidate.
Caption: Reactivity workflow of the key functional groups.
Safety and Handling
As with any laboratory chemical, proper handling is essential.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a high-value chemical intermediate that provides a robust and flexible platform for the synthesis of complex organic molecules. Its trifunctional nature allows for a diversity-oriented synthesis approach, making it a powerful tool in the arsenal of medicinal chemists. The continued use of this and similar scaffolds is expected to accelerate the discovery and development of next-generation therapeutics.
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Javed, I., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(15), 5779. Available from: [Link]
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Organic Syntheses. (n.d.). 2,4,6-Tribromobenzoic acid. Retrieved from [Link]
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ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. Retrieved from [Link]
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Whitepaper: A Preliminary Investigation into the Reactivity of 5-Amino-2-bromo-4-methylbenzoic acid
Abstract
5-Amino-2-bromo-4-methylbenzoic acid is a trifunctional aromatic compound that serves as a highly versatile building block in modern synthetic chemistry. Its unique substitution pattern—featuring a nucleophilic amino group, a reactive bromo substituent amenable to cross-coupling, and a carboxylic acid for amide bond formation or derivatization—makes it an intermediate of significant interest, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a preliminary investigation into the core reactivity of this molecule. We will explore its fundamental properties, detail its synthesis, and conduct an in-depth analysis of its most critical transformations: intramolecular cyclization to form heterocyclic scaffolds like quinazolinones, and palladium-catalyzed cross-coupling reactions for carbon-carbon bond formation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's synthetic potential.
Core Molecular Data and Physicochemical Properties
A thorough understanding of a molecule's physical and chemical properties is foundational to its application in synthesis. This compound (CAS No. 745048-63-9) is a substituted anthranilic acid analog whose reactivity is governed by the interplay of its three functional groups.[1][2] The electron-donating amino group activates the ring, while the electron-withdrawing bromo and carboxyl groups influence its regioselectivity and acidity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 745048-63-9 | [3] |
| Molecular Formula | C₈H₈BrNO₂ | [3][4] |
| Molecular Weight | 230.06 g/mol | [3][4] |
| Synonym | 3-Amino-6-bromo-4-methylbenzoic Acid | [3] |
| Density | 1.7 ± 0.1 g/cm³ | [5] |
| Boiling Point (Predicted) | 380.2 ± 42.0 °C at 760 mmHg | [5] |
| Flash Point (Predicted) | 183.7 ± 27.9 °C | [5] |
| Topological Polar Surface Area (TPSA) | 63.32 Ų | [3] |
| XLogP3 | 1.8 - 2.04 | [3][6] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
Synthesis of the Core Scaffold
The most direct and industrially relevant synthesis of this compound involves the electrophilic bromination of its readily available precursor, 3-amino-4-methylbenzoic acid.[5]
Causality of Experimental Design
The choice of N-Bromosuccinimide (NBS) as the brominating agent is critical. NBS is a reliable source of electrophilic bromine (Br⁺) that allows for controlled monobromination of activated aromatic rings. The reaction is typically run at a low temperature (0–5 °C) to manage the exothermic nature of the reaction and to prevent potential side reactions, such as over-bromination. Dimethylformamide (DMF) is an excellent solvent for this transformation as it readily dissolves the starting material and facilitates the ionization of the NBS, promoting the reaction. The regioselectivity is directed by the existing substituents: the amino group is a strong ortho-, para-director, while the carboxylic acid is a meta-director. The bromine is directed to the position ortho to the activating amino group.
Experimental Protocol: Synthesis via Electrophilic Bromination
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-amino-4-methylbenzoic acid (1.0 eq) in anhydrous DMF.
-
Cooling: Cool the solution to 0–5 °C using an ice bath.
-
Reagent Addition: Add N-Bromosuccinimide (1.0-1.1 eq) portion-wise, ensuring the internal temperature does not exceed 15 °C.
-
Reaction: Stir the mixture at this temperature for 2-4 hours, monitoring progress via Thin Layer Chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into ice water with vigorous stirring to precipitate the product.
-
Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.[5]
Visualization: Synthesis Workflow
Caption: Workflow for the synthesis of the title compound.
Core Reactivity Analysis
The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. This allows for a modular approach to building complex molecular architectures.
-
Amino Group (-NH₂): A potent nucleophile and a strong activating group. It is the primary site for acylation and the key nucleophile in intramolecular cyclization reactions.
-
Bromo Group (-Br): An excellent leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of new carbon-carbon or carbon-heteroatom bonds.[7][8]
-
Carboxylic Acid Group (-COOH): Can be converted into a wide range of derivatives, including esters, amides, and acid chlorides, providing another handle for molecular elaboration.[9]
Reaction I: Synthesis of Quinazolinone Heterocycles
A paramount application of anthranilic acid derivatives is the synthesis of quinazolinones, a privileged scaffold in medicinal chemistry known for a wide range of pharmacological activities.[10] Our title compound is an ideal precursor for substituted quinazolinones.
The synthesis typically proceeds via a condensation-cyclization sequence. The amino group of this compound acts as a nucleophile, attacking an electrophilic carbon source (e.g., from formamide, an orthoester, or an acid chloride). This forms an N-acylated intermediate. Subsequent intramolecular cyclization, driven by heating and often catalyzed by acid, involves the newly formed amide nitrogen attacking the carboxylic acid (or its activated form), followed by dehydration to yield the final quinazolinone ring system.
This protocol adapts the classical Niementowski reaction for the synthesis of the corresponding 7-bromo-6-methylquinazolin-4(3H)-one.[1]
-
Setup: Combine this compound (1.0 eq) and formamide (excess, ~10 eq) in a reaction vessel equipped with a reflux condenser.
-
Heating: Heat the mixture to 140-160 °C and maintain for 4-6 hours. Monitor the reaction by TLC.
-
Isolation: Cool the reaction mixture to room temperature, which should cause the product to crystallize or solidify.
-
Purification: Pour the cooled mixture into ice water to precipitate the crude product fully. Collect the solid by filtration, wash with cold water, and dry. Recrystallization from ethanol or an ethanol/DMF mixture can be used for further purification.
Caption: General workflow for quinazolinone synthesis.
Reaction II: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The bromo substituent at the 2-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a premier choice for constructing biaryl structures.[7][11] This reaction forms a C-C bond between the aromatic ring of our substrate and an organoboron reagent.
The success of a Suzuki coupling hinges on the careful selection of the catalyst, ligand, base, and solvent.[12]
-
Catalyst: A palladium(0) source, such as Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂, is required to initiate the cycle.
-
Ligand: Electron-rich, bulky phosphine ligands (e.g., PPh₃, or more advanced Buchwald ligands like SPhos) are crucial. They stabilize the palladium center, promote the oxidative addition step, and facilitate the final reductive elimination.[12]
-
Base: A base (e.g., K₂CO₃, K₃PO₄) is essential for activating the organoboron species, forming a more nucleophilic "ate" complex that facilitates transmetalation to the palladium center.[13]
-
Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is often used to dissolve both the organic and inorganic reagents.
The reaction proceeds via a well-established catalytic cycle: (1) Oxidative Addition of the aryl bromide to the Pd(0) complex, (2) Transmetalation of the organic group from the activated boronic acid to the Pd(II) complex, and (3) Reductive Elimination to form the C-C bond and regenerate the Pd(0) catalyst.[13][14]
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Add a degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1).
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-18 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel.
Caption: The catalytic cycle of Suzuki-Miyaura cross-coupling.
Applications in Medicinal Chemistry
The functional group tolerance and predictable reactivity of this compound make it a valuable starting material for synthesizing libraries of compounds for drug discovery. Its core structure is found in molecules designed as kinase inhibitors .[15][16][17] For example, the quinazolinone scaffold derived from it is a key feature in many inhibitors that target the ATP-binding site of kinases involved in cell signaling pathways.[18] The ability to install diverse functionality via Suzuki coupling at the bromo-position allows for fine-tuning of structure-activity relationships (SAR) to improve potency and selectivity against specific kinase targets.[19]
Safety and Handling
As with any laboratory chemical, proper handling is essential.
-
Hazards: This compound may be harmful if swallowed, inhaled, or in contact with skin, and can cause skin and serious eye irritation.[20]
-
Precautions: Use only in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid creating dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. The compound may be sensitive to light and air.[3]
Conclusion
This compound presents a compelling platform for synthetic exploration. Its reactivity is dominated by two key transformations: cyclization reactions to generate valuable heterocyclic systems and palladium-catalyzed cross-coupling to build molecular complexity. The orthogonal nature of its functional groups allows for sequential and controlled modifications, providing chemists with a powerful tool for constructing novel molecules. A deep understanding of the principles governing its reactivity, as outlined in this guide, is crucial for unlocking its full potential in pharmaceutical, agrochemical, and materials science research.
References
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Note Synthesis of 5-bromo-2-substituted-4(3H)- quinazolinone. (n.d.). Rasayan J. Chem.[Link]
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Penthala, N. R., et al. (2017). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry. [Link]
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Supporting Information for Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides Using CO2. (n.d.). American Chemical Society. [Link]
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Supporting information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]
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Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal. [Link]
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Osypov, M., et al. (2022). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules. [Link]
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5-Amino-4-bromo-2-methylbenzoic acid. (n.d.). PubChem. [Link]
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Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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Palladium-Catalyzed Reactions. (n.d.). MDPI. [Link]
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Wang, H., et al. (2021). Functional Group Transposition Enabled by Palladium and Photo Dual Catalysis. ACS Catalysis. [Link]
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2-Amino-5-bromo-4-methylbenzoic acid. (n.d.). PubChem. [Link]
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Onoda, T., et al. (2022). Design, Synthesis and Structure–Activity Relationship Studies of Protein Kinase CK2 Inhibitors Containing a Purine Scaffold. Chemical and Pharmaceutical Bulletin. [Link]
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This compound. (n.d.). Alichem. [Link]
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Seven Name Reactions in One - Palladium Catalysed Reaction. (2020). YouTube. [Link]
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Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. (2019). RSC Advances. [Link]
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Maluenda, I., & Navarro, O. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules. [Link]
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Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. [Link]
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A Technical Guide to 5-Amino-2-bromo-4-methylbenzoic Acid for the Modern Researcher
An In-Depth Analysis of a Key Building Block in Contemporary Drug Discovery
Introduction
5-Amino-2-bromo-4-methylbenzoic acid, with the CAS Registry Number 745048-63-9, is a strategically functionalized aromatic compound that has emerged as a valuable building block for the synthesis of complex molecular architectures, particularly in the realm of pharmaceutical research and development. Its trifunctional nature, presenting an amine, a bromine atom, and a carboxylic acid on a toluene scaffold, offers medicinal chemists a versatile platform for the construction of novel therapeutic agents. This guide provides a comprehensive overview of its commercial availability, key quality attributes, and its application in the synthesis of bioactive molecules, with a particular focus on its role in the development of kinase inhibitors.
Chemical Properties and Specifications
| Property | Value | Source |
| CAS Number | 745048-63-9 | [1] |
| Molecular Formula | C₈H₈BrNO₂ | [1] |
| Molecular Weight | 230.06 g/mol | [1] |
| Appearance | Off-white to light yellow powder | General supplier information |
| Purity | Typically ≥95% | [1] |
| Solubility | Soluble in DMSO and methanol | General chemical knowledge |
| Storage | Room temperature, protected from light | [1] |
Commercial Availability and Supplier Landscape
This compound is commercially available from a range of suppliers specializing in fine chemicals and building blocks for research and development. The compound is typically offered in quantities ranging from milligrams to kilograms, catering to both academic laboratories and industrial clients. When selecting a supplier, it is crucial to consider not only the price but also the purity of the material, the availability of comprehensive analytical data (such as a Certificate of Analysis), and the supplier's reputation for quality and reliability.
Below is a comparative overview of some of the key suppliers:
| Supplier | Purity | Available Quantities | Indicative Pricing (Small Quantities) |
| Biosynth | High-quality reference standards | Inquire | Price match guarantee offered[2] |
| ChemScene | ≥95% | mg to kg | Inquire |
| AOBChem | 97% | 250mg to 100g | 5g: $137.00, 10g: $232.00[3] |
| Sigma-Aldrich | Varies by partner | Varies | Inquire |
| Echemi | Varies by supplier | Varies | Inquire |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most up-to-date information and for bulk quantity inquiries.
Quality Control and Analytical Characterization
-
Identification: Confirmation of the compound's identity using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Purity Assessment: Quantification of the compound's purity, typically determined by High-Performance Liquid Chromatography (HPLC).
-
Physical Properties: Information on the compound's appearance, melting point, and solubility.
-
Residual Solvents: Analysis of any remaining solvents from the synthesis and purification process, often determined by Gas Chromatography (GC).
-
Water Content: Quantification of the water content, usually measured by Karl Fischer titration.
It is best practice to request a CoA from the supplier before purchase to ensure the material meets the specific requirements of the intended application.
Synthesis and Potential Impurities
Understanding the synthetic route to this compound is crucial for anticipating potential impurities. While specific, peer-reviewed synthesis protocols for this exact isomer are not widely published, the synthesis of related aminobromobenzoic acids often involves a multi-step process. A plausible synthetic pathway could start from a commercially available substituted toluene derivative, followed by a sequence of reactions such as nitration, reduction of the nitro group to an amine, and regioselective bromination.
A potential synthetic workflow is outlined below:
Caption: A plausible synthetic workflow for this compound.
Potential impurities could arise from incomplete reactions or side reactions at each step. These may include starting materials, regioisomers from the nitration or bromination steps, or over-brominated products. Therefore, rigorous purification and characterization of the final product are essential.
Applications in Drug Discovery: A Focus on Kinase Inhibitors
The unique arrangement of functional groups in this compound makes it a highly valuable scaffold in medicinal chemistry. The amino group can act as a hydrogen bond donor, the carboxylic acid can serve as a key interaction point with a target protein or be used as a handle for further derivatization, and the bromine atom provides a site for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce further molecular diversity.
This compound and its analogs have been identified as important building blocks in the synthesis of protein kinase inhibitors.[4] Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Small molecule kinase inhibitors that target the ATP-binding site of these enzymes have proven to be a highly successful class of therapeutics.
The general workflow for utilizing this compound in the synthesis of a kinase inhibitor is depicted below:
Caption: General workflow for kinase inhibitor synthesis.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions should be taken when handling this compound. While a specific Safety Data Sheet (SDS) for this compound is not universally available, SDS for structurally similar compounds indicate that it may cause skin and eye irritation.[5] It is recommended to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, protected from light to ensure its stability.[1]
Conclusion
This compound is a commercially available and highly versatile building block with significant potential in drug discovery and medicinal chemistry. Its trifunctional nature provides a robust platform for the synthesis of complex molecules, particularly in the development of targeted therapies such as kinase inhibitors. Researchers and drug development professionals should carefully consider supplier qualifications and insist on comprehensive analytical data to ensure the quality and integrity of this important starting material. As the demand for novel and effective therapeutics continues to grow, the utility of such strategically designed building blocks will undoubtedly continue to expand.
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Methodological & Application
Synthesis of 5-Amino-2-bromo-4-methylbenzoic Acid: A Detailed Protocol for Researchers
Abstract
This comprehensive guide details a robust, multi-step synthesis protocol for 5-Amino-2-bromo-4-methylbenzoic acid, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the nitration of p-toluic acid, followed by a regioselective bromination, and concludes with the reduction of the nitro group. This document provides a step-by-step methodology, an in-depth explanation of the chemical principles governing each transformation, and essential safety protocols. The target audience includes researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its trifunctional nature, possessing amino, bromo, and carboxylic acid moieties on a substituted benzene ring, allows for diverse chemical modifications, making it a versatile scaffold in the design of novel therapeutics. This protocol outlines a reliable and reproducible synthetic route, starting from the readily available p-toluic acid.
The synthetic strategy is based on a logical sequence of electrophilic aromatic substitution reactions followed by a reduction. The regioselectivity of the bromination step is a critical aspect of this synthesis, dictated by the directing effects of the substituents on the aromatic ring. A thorough understanding of these electronic effects is paramount for the successful synthesis of the target molecule.
Overall Synthetic Scheme
The synthesis of this compound is accomplished in three main steps, as illustrated in the workflow diagram below.
Caption: Overall workflow for the synthesis of this compound.
Detailed Synthesis Protocol
Part 1: Synthesis of 4-Methyl-3-nitrobenzoic Acid (Intermediate 1)
This initial step involves the electrophilic nitration of p-toluic acid. The methyl group is an ortho, para-director, while the carboxylic acid is a meta-director. The nitration occurs primarily at the position ortho to the methyl group and meta to the carboxylic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| p-Toluic Acid | 136.15 | 10.0 g | 0.0734 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 40 mL | - |
| Concentrated Nitric Acid (70%) | 63.01 | 8.0 mL | ~0.127 |
| Ice | - | 200 g | - |
| Distilled Water | 18.02 | As needed | - |
| Ethanol | 46.07 | For recrystallization | - |
Procedure:
-
In a 250 mL round-bottom flask, cautiously add 10.0 g (0.0734 mol) of p-toluic acid to 40 mL of concentrated sulfuric acid while stirring in an ice bath. Continue stirring until all the solid has dissolved.
-
In a separate beaker, prepare the nitrating mixture by slowly adding 8.0 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Slowly add the nitrating mixture dropwise to the stirred solution of p-toluic acid over 30-45 minutes, ensuring the temperature of the reaction mixture is maintained between 0 and 10 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.
-
Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring.
-
Allow the ice to melt, and collect the precipitated yellow solid by vacuum filtration.
-
Wash the solid with copious amounts of cold distilled water until the washings are neutral to litmus paper.
-
Purify the crude 4-methyl-3-nitrobenzoic acid by recrystallization from a minimal amount of hot ethanol to obtain pale yellow crystals.
Part 2: Synthesis of 2-Bromo-4-methyl-5-nitrobenzoic Acid (Intermediate 2)
This step involves the electrophilic bromination of 4-methyl-3-nitrobenzoic acid. The regioselectivity is controlled by the directing effects of the substituents. The methyl group directs ortho and para, while the nitro and carboxylic acid groups direct meta. The position ortho to the methyl group (C2) is the most activated position for electrophilic attack.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Methyl-3-nitrobenzoic Acid | 181.15 | 5.0 g | 0.0276 |
| Iron powder | 55.84 | 0.2 g | - |
| Bromine | 159.81 | 1.5 mL (4.68 g) | 0.0293 |
| Glacial Acetic Acid | 60.05 | 50 mL | - |
| Sodium bisulfite solution (10%) | - | As needed | - |
Procedure:
-
In a 100 mL three-necked flask equipped with a reflux condenser and a dropping funnel, suspend 5.0 g (0.0276 mol) of 4-methyl-3-nitrobenzoic acid and 0.2 g of iron powder in 50 mL of glacial acetic acid.
-
From the dropping funnel, add 1.5 mL (0.0293 mol) of bromine dropwise to the stirred suspension at room temperature.
-
After the addition is complete, heat the reaction mixture to 60-70 °C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and pour it into 200 mL of cold water.
-
Decolorize the excess bromine by adding a 10% sodium bisulfite solution dropwise until the orange color disappears.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with water.
-
The crude 2-bromo-4-methyl-5-nitrobenzoic acid can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Part 3: Synthesis of this compound (Final Product)
The final step is the reduction of the nitro group of 2-bromo-4-methyl-5-nitrobenzoic acid to an amino group using tin(II) chloride in an acidic medium. This is a classic and effective method for this transformation.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Bromo-4-methyl-5-nitrobenzoic Acid | 276.04 | 4.0 g | 0.0145 |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 225.63 | 16.4 g | 0.0727 |
| Concentrated Hydrochloric Acid (37%) | 36.46 | 30 mL | - |
| Sodium hydroxide (50% w/v) | 40.00 | As needed | - |
| Ethanol | 46.07 | 50 mL | - |
Procedure:
-
In a 250 mL round-bottom flask, suspend 4.0 g (0.0145 mol) of 2-bromo-4-methyl-5-nitrobenzoic acid in 50 mL of ethanol.
-
Add a solution of 16.4 g (0.0727 mol) of tin(II) chloride dihydrate in 30 mL of concentrated hydrochloric acid to the suspension.
-
Heat the reaction mixture to reflux with stirring for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Carefully neutralize the mixture by the slow addition of a 50% (w/v) sodium hydroxide solution until the pH is approximately 7-8. A thick white precipitate of tin hydroxides will form.
-
Filter the mixture to remove the tin salts and wash the precipitate with a small amount of ethanol.
-
Combine the filtrate and the washings, and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution with glacial acetic acid to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization from an ethanol/water mixture.
Reaction Mechanisms
A clear understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting.
Step 1 & 2: Electrophilic Aromatic Substitution (Nitration and Bromination)
Both nitration and bromination proceed via an electrophilic aromatic substitution (EAS) mechanism. The general mechanism is depicted below.
Caption: Generalized mechanism for Electrophilic Aromatic Substitution.
In the nitration step, the electrophile is the nitronium ion (NO₂⁺), generated from nitric acid and sulfuric acid. In the bromination step, the iron catalyst polarizes the Br-Br bond, creating a potent electrophile.
Step 3: Reduction of the Nitro Group
The reduction of the nitro group with tin(II) chloride in hydrochloric acid is a complex process involving a series of electron and proton transfers. The overall transformation is the conversion of the -NO₂ group to an -NH₂ group.[1]
Caption: Simplified pathway for the reduction of a nitro group to an amine.
Safety and Handling
General Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.
Reagent-Specific Hazards:
-
Concentrated Sulfuric and Nitric Acids: Highly corrosive and strong oxidizing agents. Avoid contact with skin and eyes. Handle with extreme care and always add acid to water, never the other way around.
-
Bromine: Highly toxic, corrosive, and volatile. Inhalation of vapors can be fatal. Handle only in a fume hood with appropriate respiratory protection if necessary. Have a quenching agent, such as a sodium thiosulfate solution, readily available in case of spills.
-
Tin(II) chloride and Hydrochloric Acid: Corrosive and can cause severe burns. Avoid inhalation of HCl vapors.
Waste Disposal:
All chemical waste should be disposed of according to institutional and local regulations. Acidic and basic aqueous waste should be neutralized before disposal. Organic waste should be collected in appropriate containers.
References
- BenchChem. (2025). A Technical Guide to 4-Methyl-3-nitrobenzoic Acid: History, Synthesis, and Applications.
-
Quora. (2022). How to synthesize 4-bromo-3-nitrobenzoic acid from benzene? What are the reactions?. Retrieved from [Link]
-
askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Handling and Quenching Reactions with Brominated Compounds.
-
Missouri S&T. (n.d.). Chemical Safety. Environmental Health and Safety. Retrieved from [Link]
Sources
The Strategic Utility of 5-Amino-2-bromo-4-methylbenzoic Acid in Modern Medicinal Chemistry
Introduction: A Versatile Scaffold for Targeted Therapies
In the landscape of contemporary drug discovery, the strategic deployment of highly functionalized molecular building blocks is paramount to the efficient construction of complex therapeutic agents. 5-Amino-2-bromo-4-methylbenzoic acid, a substituted anthranilic acid derivative, has emerged as a key intermediate in medicinal chemistry, particularly in the synthesis of targeted therapies such as kinase inhibitors.[1][2] Its intrinsic chemical architecture, featuring an amino group, a carboxylic acid, and a strategically positioned bromine atom on a methylated phenyl ring, offers a triad of reactive sites for molecular elaboration.
The amino and carboxylic acid moieties provide classical handles for amide bond formation and other derivatizations, while the bromine atom serves as a versatile anchor for modern palladium-catalyzed cross-coupling reactions.[1] This unique combination of functionalities allows for the systematic and modular construction of diverse chemical libraries, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the practical application of this compound in the synthesis of potential kinase inhibitors, complete with detailed protocols and mechanistic insights.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is crucial for its effective utilization in synthesis.
| Property | Value | Source |
| CAS Number | 745048-63-9 | [3] |
| Molecular Formula | C₈H₈BrNO₂ | [3] |
| Molecular Weight | 230.06 g/mol | [4] |
| Appearance | Off-white to light yellow powder | [2] |
| Boiling Point (Predicted) | 380.2 ± 42.0 °C at 760 mmHg | [5] |
| Density (Predicted) | 1.7 ± 0.1 g/cm³ | [5] |
The Role in Kinase Inhibitor Synthesis: A Mechanistic Overview
Protein kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[6] Small molecule kinase inhibitors are designed to block the activity of these enzymes, thereby disrupting the downstream signaling cascades that drive disease progression. Many kinase inhibitors are designed to bind to the ATP-binding pocket of the target kinase.[6]
This compound serves as a versatile scaffold for the synthesis of kinase inhibitors due to its ability to be elaborated into structures that can effectively occupy the ATP-binding site. The general strategy involves the use of the amino and carboxylic acid groups to form a core heterocyclic system, such as a quinazolinone or a pyrimidine, which can mimic the hinge-binding motif of ATP. The bromine atom is then utilized in cross-coupling reactions to introduce various substituents that can extend into other regions of the ATP-binding pocket, thereby enhancing potency and selectivity.[7]
Below is a conceptual workflow illustrating the strategic use of this compound in the synthesis of a hypothetical kinase inhibitor.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2-Amino-5-bromo-4-methylbenzoic acid [myskinrecipes.com]
- 3. aobchem.com [aobchem.com]
- 4. 5-Amino-4-bromo-2-methylbenzoic acid | C8H8BrNO2 | CID 71306044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: 5-Amino-2-bromo-4-methylbenzoic Acid as a Versatile Synthetic Building Block
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Multifunctional Scaffold
5-Amino-2-bromo-4-methylbenzoic acid (CAS No. 745048-63-9) is a trifunctional aromatic compound that has emerged as a high-value building block in modern organic synthesis, particularly within medicinal chemistry and drug discovery.[1][2] Its strategic arrangement of a nucleophilic amino group, a synthetically versatile bromine atom, and a modifiable carboxylic acid moiety on a methylated benzene ring provides a robust platform for constructing complex molecular architectures. This unique combination of reactive sites allows for sequential and orthogonal chemical transformations, making it an ideal precursor for generating libraries of diverse compounds.
The primary utility of this reagent lies in its application as a core scaffold for the synthesis of kinase inhibitors and other targeted therapeutics.[3][4] The bromo-substituent serves as a crucial handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl and heteroaryl groups that can probe the deep pockets of enzyme active sites.[5] Concurrently, the amino and carboxylic acid groups offer avenues for constructing heterocyclic ring systems or for introducing solubilizing groups and pharmacophores that modulate the physicochemical and pharmacokinetic properties of the final active pharmaceutical ingredients (APIs).[6][7][8]
This document serves as a technical guide, providing detailed application notes and validated protocols for the key transformations of this compound, empowering researchers to leverage its full synthetic potential.
Section 1: Physicochemical Properties and Handling
Proper understanding and handling of the starting material are paramount for reproducible and successful synthetic outcomes.
| Property | Value | Reference(s) |
| CAS Number | 745048-63-9 | [9][10] |
| Molecular Formula | C₈H₈BrNO₂ | [9][11] |
| Molecular Weight | 230.06 g/mol | [9][11] |
| Appearance | Off-white to pink or light yellow solid/powder | [1] |
| Purity | ≥95% | [9] |
| Storage | Room temperature, protect from light, store under inert atmosphere | [9] |
| Key Synonyms | 3-Amino-6-bromo-4-methylbenzoic Acid | [9] |
Safety & Handling: While not acutely toxic, standard laboratory precautions should be employed. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood.
Section 2: Core Reactivity and Synthetic Potential
The synthetic versatility of this compound stems from its three distinct functional groups, which can be addressed with high selectivity. The diagram below illustrates the primary reaction vectors available from this scaffold.
Section 3: Application in Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide moiety is the most powerful handle for molecular elaboration, serving as an electrophile in cornerstone C-C and C-N bond-forming reactions.
Suzuki-Miyaura Coupling for C-C Bond Formation
Expertise & Causality: The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl and heteroaryl-aryl structures, which are privileged scaffolds in a multitude of kinase inhibitors.[12] This reaction is favored for its mild conditions, high functional group tolerance (compatible with the free amine and carboxylic acid), and the commercial availability of a vast array of boronic acids and esters.[13] The choice of a palladium(0) source, a suitable ligand to facilitate the catalytic cycle, and a base to activate the boronic acid are critical for success.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Objective: To couple this compound with a representative arylboronic acid.
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)
-
Solvent: 1,4-Dioxane and Water (4:1 or 5:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
-
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure the removal of all oxygen.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The reaction concentration is typically 0.1-0.2 M.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 5 mol%).
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reaction times can range from 4 to 18 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to a pH of ~4-5 to protonate the carboxylic acid, then separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization.
-
Buchwald-Hartwig Amination for C-N Bond Formation
Expertise & Causality: The Buchwald-Hartwig amination is a powerful method for forming C(aryl)-N bonds, a linkage prevalent in many pharmaceuticals.[14][15] This reaction allows for the coupling of the aryl bromide with a wide range of primary and secondary amines. The success of this transformation is highly dependent on the choice of the phosphine ligand, which modulates the reactivity of the palladium center, and a strong, non-nucleophilic base to deprotonate the amine.[16]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Objective: To couple this compound with a representative amine.
-
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.1-1.3 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-4 mol%)
-
Phosphine Ligand (e.g., XPhos or BINAP, 4-8 mol%)
-
Base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 eq)
-
Anhydrous Solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon)
-
-
Step-by-Step Methodology:
-
Reaction Setup (Glovebox Recommended): In a glovebox, add the base (e.g., Sodium tert-butoxide, 1.5 eq), palladium pre-catalyst, and phosphine ligand to a dry reaction vial or Schlenk tube.
-
Add this compound (1.0 eq) and the amine (1.2 eq).
-
Solvent Addition: Add the anhydrous solvent (e.g., Toluene) and seal the vessel.
-
Reaction: Remove the vessel from the glovebox and heat to 90-110 °C with vigorous stirring. Monitor progress by LC-MS. Microwave irradiation can significantly reduce reaction times.[17]
-
Workup: After cooling, carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to protonate the product before extraction.
-
Purification: Separate the layers, extract the aqueous phase with ethyl acetate, combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude material by column chromatography.
-
Section 4: Application in Heterocycle Synthesis
The ortho-relationship between the amino and carboxylic acid groups makes this building block an excellent precursor for fused heterocyclic systems.
Synthesis of Benzoxazinone Scaffolds
Expertise & Causality: Benzoxazinones are important heterocyclic motifs in medicinal chemistry. The synthesis from an anthranilic acid derivative like our title compound proceeds via a two-step sequence: acylation of the nucleophilic amino group, followed by a dehydrative cyclization.[7] Acetic anhydride can often serve as both the acylating agent and the dehydrating agent at higher temperatures. This provides a straightforward entry into a new class of scaffolds while retaining the bromine atom for subsequent cross-coupling.
Protocol 3: Synthesis of 6-Bromo-7-methyl-2-methyl-4H-3,1-benzoxazin-4-one
-
Objective: To synthesize the corresponding benzoxazinone via acylation and cyclization.
-
Materials:
-
This compound (1.0 eq)
-
Acetic anhydride (~10 eq, serves as reagent and solvent)
-
Pyridine (catalytic amount, optional)
-
-
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in acetic anhydride (10 eq).
-
Reaction: Heat the mixture to reflux (approx. 140 °C) and stir for 2-4 hours. The initial suspension should become a clear solution. Monitor the disappearance of the starting material and the intermediate N-acetyl derivative by TLC.[7]
-
Workup: Cool the reaction mixture to room temperature. Carefully remove the excess acetic anhydride under reduced pressure (co-evaporation with toluene can aid this process).
-
Isolation: Triturate the resulting residue with a non-polar solvent such as hexanes or diethyl ether to induce precipitation of the product.
-
Purification: Collect the solid by vacuum filtration and wash with cold hexanes. The crude product is often of high purity but can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate if necessary.
-
Section 5: References
-
5-Amino-4-bromo-2-methylbenzoic acid. MySkinRecipes. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PMC - PubMed Central. [Link]
-
Microwave-Assisted Buchwald–Hartwig Double Amination. ACS Publications. [Link]
-
2-Amino-5-bromo-4-methylbenzoic acid. PubChem. [Link]
-
Design, Synthesis and Structure–Activity Relationship Studies of Protein Kinase CK2 Inhibitors Containing a Purine Scaffold. J-Stage. [Link]
-
2-Amino-5-bromo-4-methylbenzoic acid. MySkinRecipes. [Link]
-
Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation. PubMed. [Link]
-
This compound. Autech. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 5-Amino-4-bromo-2-methylbenzoic acid [myskinrecipes.com]
- 3. chemshuttle.com [chemshuttle.com]
- 4. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. 2-Amino-5-bromo-4-methylbenzoic acid [myskinrecipes.com]
- 9. chemscene.com [chemscene.com]
- 10. aobchem.com [aobchem.com]
- 11. This compound | 745048-63-9 | VEB04863 [biosynth.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. pubs.acs.org [pubs.acs.org]
Application Note: The Strategic Role of 5-Amino-2-bromo-4-methylbenzoic Acid in the Convergent Synthesis of Canagliflozin
<
Introduction
Sodium-glucose cotransporter-2 (SGLT2) inhibitors represent a significant class of therapeutic agents for the management of type 2 diabetes mellitus.[1] By inhibiting glucose reabsorption in the kidney, these drugs effectively lower blood glucose levels.[1] Canagliflozin (marketed as Invokana®) was the first SGLT2 inhibitor to receive FDA approval in the United States and is distinguished by its C-glucoside structure linked to a substituted diarylmethane moiety.[2]
The synthesis of complex pharmaceutical molecules like Canagliflozin requires a robust, efficient, and scalable strategy. Industrial syntheses often employ a convergent approach, where different fragments of the target molecule are prepared separately and then combined in the final stages. This application note details the critical role of 5-Amino-2-bromo-4-methylbenzoic acid as a key starting material for the synthesis of the aglycone portion of Canagliflozin, providing detailed protocols and explaining the chemical rationale behind the synthetic transformations.
The Convergent Synthetic Strategy
The synthesis of Canagliflozin is strategically divided into the preparation of two key fragments: the protected glucose moiety (the glycone) and the complex aromatic system (the aglycone). This compound serves as the foundational building block for the aglycone. This strategy allows for a more efficient and higher-yielding process compared to a linear synthesis.[2][3][4]
The overall workflow, starting from the key intermediate, involves several critical transformations to construct the diarylmethane scaffold before its eventual coupling with the sugar derivative.
Caption: High-level workflow for Canagliflozin synthesis.
Protocol: Synthesis of the Key Aglycone Intermediate
This section provides a detailed methodology for the transformation of this compound into a key iodinated intermediate, which is primed for subsequent coupling reactions.
Step 1: Diazotization and Iodination of the Starting Material
The initial step involves converting the amino group of this compound into a more synthetically versatile iodide. While many routes use 5-bromo-2-methylbenzoic acid, starting with the amino-functionalized precursor allows for a Sandmeyer-type reaction to introduce iodine, creating a suitable handle for later C-C bond formation. A related process for another SGLT2 inhibitor involves a diazotization-Sandmeyer reaction.[5]
Rationale: The conversion of an amino group to a diazonium salt, followed by displacement with iodide, is a classic and reliable method for introducing iodine onto an aromatic ring. The iodo-substituent is an excellent leaving group for subsequent organometallic coupling reactions.
Protocol:
-
Suspend this compound in a mixture of aqueous acid (e.g., H₂SO₄) and an organic solvent.
-
Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate vessel, prepare a solution of potassium iodide (KI) in water.
-
Slowly add the cold diazonium salt solution to the KI solution. Effervescence (N₂ gas) will be observed.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Perform a work-up by extracting the product into an organic solvent (e.g., ethyl acetate), washing with sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-iodo-2-methylbenzoic acid .
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting Material |
| Sulfuric Acid (H₂SO₄) | ~3.0 | Acid catalyst for diazotization |
| Sodium Nitrite (NaNO₂) | 1.1 | Diazotizing agent |
| Potassium Iodide (KI) | 1.5 | Iodide source |
| Ethyl Acetate | - | Extraction Solvent |
| Sodium Thiosulfate | - | Quenching excess iodine |
Step 2: Friedel-Crafts Acylation
The synthesized 5-iodo-2-methylbenzoic acid is then coupled with 2-(4-fluorophenyl)thiophene via a Friedel-Crafts acylation to form a ketone. This step builds the core diaryl structure.[6][7]
Rationale: This reaction forms a crucial carbon-carbon bond. The benzoic acid is first converted to a more reactive acid chloride, typically using oxalyl chloride or thionyl chloride.[6] A Lewis acid catalyst, such as AlCl₃, then activates the acid chloride, facilitating electrophilic attack on the electron-rich thiophene ring.[7]
Protocol:
-
To a solution of 5-iodo-2-methylbenzoic acid in a dry, inert solvent (e.g., dichloromethane, DCM), add oxalyl chloride (or thionyl chloride) and a catalytic amount of DMF at 0 °C.
-
Allow the reaction to stir at room temperature for 1-2 hours until acid chloride formation is complete. Remove the solvent and excess reagent under vacuum.
-
Dissolve the resulting acid chloride and 2-(4-fluorophenyl)thiophene in a suitable solvent like DCM or dichloroethane.
-
Cool the mixture to 0 °C and add a Lewis acid (e.g., AlCl₃) portion-wise, controlling the temperature.
-
Stir the reaction at room temperature until completion (monitored by HPLC).
-
Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.
-
Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate to yield the crude ketone product.
-
Purify the product by recrystallization or column chromatography.
Step 3: Ketone Reduction
The carbonyl group of the ketone is reduced to a methylene (-CH₂) group to form the final diarylmethane bridge of the aglycone intermediate.
Rationale: A common and effective method for this reduction is the use of triethylsilane (Et₃SiH) with a Lewis acid like boron trifluoride etherate (BF₃·OEt₂).[6] This ionic hydrogenation is selective for the ketone and avoids harsh conditions that might affect other functional groups.
Protocol:
-
Dissolve the ketone from Step 2 in a suitable solvent system (e.g., a mixture of DCM and acetonitrile).[6]
-
Slowly add triethylsilane (Et₃SiH), followed by the slow addition of boron trifluoride etherate (BF₃·OEt₂), keeping the temperature controlled.[2]
-
Allow the reaction to stir at a low temperature for a few hours, then warm to room temperature and continue stirring until the reaction is complete.[6]
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
The resulting product, 2-((5-iodo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene , is the key aglycone intermediate ready for glycosylation.[8]
Assembly of Canagliflozin and Downstream Processing
The iodinated aglycone is a crucial precursor for the C-glycosylation step. This is typically achieved through a halogen-metal exchange followed by reaction with a protected gluconolactone.
-
Halogen-Metal Exchange & Glycosylation: The iodo-intermediate is treated with an organolithium reagent like n-butyllithium (n-BuLi) at very low temperatures (e.g., -78 °C) to generate an aryllithium species.[2][9] This highly reactive nucleophile then attacks the protected gluconolactone, forming the C-C bond between the aglycone and the sugar ring.[10]
-
Deprotection and Reduction: The resulting intermediate undergoes deprotection of the silyl protecting groups on the sugar, typically with an acid like methanesulfonic acid in methanol. A final reduction step, often using triethylsilane and BF₃·OEt₂, reduces a hemiacetal to the required hydroxyl group, yielding Canagliflozin.[2]
Caption: Convergent synthesis of Canagliflozin.
Analytical Characterization
Throughout the synthesis, it is crucial to monitor reaction progress and confirm the identity and purity of intermediates.
-
High-Performance Liquid Chromatography (HPLC): Used to monitor the consumption of starting materials and the formation of products. Purity of the final Canagliflozin product should be >99.8%.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of all intermediates and the final product to confirm that the desired transformations have occurred.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compounds.
Conclusion
This compound is a strategically vital starting material in the efficient, convergent synthesis of the SGLT2 inhibitor Canagliflozin. Its structure provides the core aromatic scaffold and functional handles that, through a series of robust and well-understood chemical transformations—including diazotization, Friedel-Crafts acylation, and reduction—are elaborated into the complex aglycone. This aglycone is then coupled with the glycone moiety to complete the synthesis. The protocols outlined here, derived from established industrial processes, demonstrate a logical and scalable pathway for researchers and drug development professionals working in the field of antidiabetic therapeutics.
References
-
Metil, D. S., Sonawane, S. P., Pachore, S. S., Mohammad, A., Dahanukar, V. H., McCormack, P. J., Reddy, C. V., & Bandichhor, R. (2018). Synthesis and Optimization of Canagliflozin by Employing Quality by Design (QbD) Principles. Organic Process Research & Development, 22(1), 27–39. [Link]
- Jiangsu College of Engineering and Technology. (2019). Synthesis method of canagliflozin. CN109354474A.
-
Metil, D. S., Sonawane, S., et al. (2017). Synthesis and Optimization of Canagliflozin by Employing Quality by Design (QbD) Principles. Semantic Scholar. [Link]
-
Metil, D. S., Sonawane, S. P., Pachore, S. S., et al. (2018). Synthesis and Optimization of Canagliflozin by Employing Quality by Design (QbD) Principles. Organic Process Research & Development. [Link]
-
ACS Publications. (2024). Establishment and Development of Organolithium-Mediated Continuous Flow Process for Intermediate of Canagliflozin. Organic Process Research & Development. [Link]
-
University of Groningen. (2021). GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2. University of Groningen Research Portal. [Link]
- Google Patents. (2017). Process for the preparation of amorphous canagliflozin. WO2017064679A1.
- Google Patents. (2016).
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind Canagliflozin: Exploring Key Organic Synthesis Pathways. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
- Google Patents. (2017).
- Google Patents. (2017). Preparation of intermediates for the synthesis of canagliflozin and dapagliflozin. WO2017063617A1.
- Google Patents. (2017).
-
Wikipedia. Suzuki reaction. [Link]
-
MH Chem. (2022, June 18). Suzuki Coupling Mechanism. YouTube. [Link]
-
Organic Chemistry with Lluís Llorens Palomo. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
PubMed. (2025). Synthetic advances towards the synthesis of canagliflozin, an antidiabetic drug. Carbohydrate Research. [Link]
-
ResearchGate. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. [Link]
-
ResearchGate. (n.d.). Synthesis of Tofogliflozin as an SGLT2 Inhibitor via Construction of Dihydroisobenzofuran by Intramolecular [4 + 2] Cycloaddition. [Link]
-
AMiner. (n.d.). Design of SGLT2 Inhibitors for the Treatment of Type 2 Diabetes: A History Driven by Biology to Chemistry. [Link]
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Suzuki cross-coupling reactions involving 5-Amino-2-bromo-4-methylbenzoic acid
An In-Depth Guide to Suzuki Cross-Coupling Reactions Involving 5-Amino-2-bromo-4-methylbenzoic Acid
Introduction: The Strategic Importance of a Trifunctional Building Block
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its mild conditions, exceptional functional group tolerance, and the stability of its organoboron reagents.[1] This palladium-catalyzed carbon-carbon bond formation is an indispensable tool in medicinal chemistry and materials science for constructing complex biaryl and heteroaryl scaffolds.[2][3]
Within the vast library of synthetic building blocks, this compound emerges as a uniquely valuable intermediate. Its trifunctional nature—possessing an aryl bromide for coupling, an amino group for further derivatization or modulation of electronic properties, and a carboxylic acid for introducing polarity or serving as a synthetic handle—makes it a powerful tool for generating molecular diversity. The biphenyl carboxylic acid derivatives synthesized from this starting material are key structural motifs in a multitude of pharmacologically active compounds.[3][4][5]
This guide provides a detailed exploration of the Suzuki-Miyaura reaction as applied to this specific substrate, moving beyond a simple recitation of steps to explain the underlying principles, justify experimental choices, and offer robust protocols for researchers in drug discovery and chemical development.
The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is paramount to troubleshooting and optimizing any reaction. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[2][6]
The three key stages are:
-
Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step breaks the C-Br bond and forms a new organopalladium(II) complex.[7][8] The rate of this step is influenced by the electron density of the aryl halide; electron-withdrawing groups accelerate it, while electron-donating groups, such as the amino and methyl groups on our substrate, can slow it down.[6]
-
Transmetalation : This is the crucial step where the carbon framework of the organoboron reagent is transferred to the palladium center. For this to occur efficiently, the boronic acid must first be activated by a base to form a more nucleophilic "ate" complex (boronate).[2][9][10] This boronate then exchanges its organic group with the halide on the Pd(II) complex.
-
Reductive Elimination : In the final step, the two organic moieties—the original aminobenzoic acid fragment and the newly transferred group from the boronic acid—couple together, forming the desired C-C bond of the biphenyl product. This process simultaneously reduces the palladium from Pd(II) back to the catalytically active Pd(0) state, allowing the cycle to begin anew.[2][7]
Caption: A step-by-step workflow for the Suzuki coupling reaction.
Protocol 1: General Purpose Conditions with Pd(dppf)Cl₂
This method is a reliable and broadly applicable starting point for coupling with various aryl- and heteroarylboronic acids.
Materials:
-
This compound (1.0 mmol, 230 mg)
-
Arylboronic acid (1.2 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 22 mg, 3 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
1,4-Dioxane (4 mL, degassed)
-
Water (1 mL, degassed)
-
Schlenk flask or reaction vial with a magnetic stir bar
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for 6-18 hours.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL).
-
Carefully acidify the aqueous layer with 1M HCl to pH ~4-5 to protonate the product, then extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure product.
Protocol 2: High-Activity Conditions with a Buchwald Catalyst
This protocol is designed for more challenging couplings or when Protocol 1 provides low yields. It utilizes a highly active catalyst system under anhydrous conditions.
Materials:
-
This compound (1.0 mmol, 230 mg)
-
Arylboronic acid or boronate ester (1.5 mmol)
-
SPhos Pd G3 Precatalyst (0.02 mmol, 15 mg, 2 mol%)
-
Potassium Phosphate (K₃PO₄, finely ground, 3.0 mmol, 637 mg)
-
2-Methyltetrahydrofuran (2-MeTHF, 5 mL, anhydrous and degassed)
-
Dry Schlenk flask with a magnetic stir bar
Procedure:
-
In a glovebox or under a positive flow of inert gas, add this compound, the boronic acid/ester, K₃PO₄, and the SPhos Pd G3 precatalyst to a dry Schlenk flask.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous, degassed 2-MeTHF via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 4-12 hours. Monitor progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction by carefully adding water (10 mL).
-
Acidify the mixture with 1M HCl to pH ~4-5.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Troubleshooting Steps |
| Low or No Conversion | • Catalyst deactivation by oxygen or substrate.• Insufficient reaction temperature.• Poor solubility of the carboxylate salt. | • Ensure rigorous degassing of all solvents and maintain a strict inert atmosphere.<[11]br>• Switch to a more robust catalyst system (e.g., Protocol 2).<br>• Increase the temperature in 10 °C increments.• Try a different solvent system like DMF or increase the water ratio. |
| Dehalogenation | • The aryl bromide is reduced to an arene (Ar-H).• Often caused by high temperatures or impurities acting as hydride sources. | • Lower the reaction temperature.<br>• Use highly purified, rigorously degassed solvents and reagents.<[12]br>• A change in ligand or base may be beneficial. |
| Homocoupling of Boronic Acid | • Two boronic acid molecules couple (Ar'-Ar').• Primarily caused by the presence of oxygen oxidizing the Pd(0) catalyst. | • Improve the degassing procedure significantly (e.g., use freeze-pump-thaw cycles for the solvent).<[6][13]br>• Use a direct Pd(0) source like Pd(PPh₃)₄. |
| Protodeboronation | • The boronic acid is replaced by hydrogen (Ar'-H).• Can be promoted by excess water or prolonged heating. | • Use a more stable boronic ester (e.g., pinacol ester) instead of the boronic acid.• Reduce reaction time and temperature where possible. |
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- Bellina, F., & Carpita, A. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Pure and Applied Chemistry, 76(S1), 1-289.
- Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: an overview of recent advances. Synthesis, 2004(15), 2419-2440.
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
- Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: The missing link. Science, 352(6283), 329-332.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in current chemistry, 289, 1-53.
-
Reddit user discussion on challenging Suzuki Couplings. (2024). r/Chempros. [Link]
- Kumar, R., et al. (2012). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Mini-Reviews in Medicinal Chemistry, 12(1), 70-86.
-
Reddit user discussion on Suzuki coupling with alkyl halides. (2025). r/Chempros. [Link]
-
Reddit user discussion on diagnosing failed Suzuki couplings. (2021). r/Chempros. [Link]
-
ResearchGate. Preparation of amino biphenyl derivatives. [Link]
- Leonori, D., & Aggarwal, V. K. (2015). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society, 137(33), 10690-10693.
-
The Organic Chemistry Channel. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Billingsley, K., Anderson, K. W., & Buchwald, S. L. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Dander, J. E., & Garg, N. K. (2017). Aminative Suzuki–Miyaura coupling. Science, 358(6360), 211-215.
-
NINGBO INNO PHARMCHEM CO.,LTD. Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. [Link]
- Google Patents. Process for the preparation of 2-(4-methylphenyl)
- Cherney, R. J., et al. (2020). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 10(49), 29147-29152.
- Agarwal, D.J.M. (2017). Synthesis and biocidal screening of Bromo-Substituted 4-biphenyl acetamides derivatives. International Journal of Scientific Research and Management, 5(8), 6859–6862.
-
Reddit user discussion on carboxylic acids in Suzuki reactions. (2021). r/OrganicChemistry. [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. mt.com [mt.com]
- 3. researchgate.net [researchgate.net]
- 4. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
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- 13. benchchem.com [benchchem.com]
Application Notes & Protocols: Strategic Derivatization of 5-Amino-2-bromo-4-methylbenzoic Acid for Novel Drug Discovery Scaffolds
Abstract
This document provides a comprehensive guide for medicinal chemists and drug discovery scientists on the strategic preparation of novel derivatives from the versatile starting material, 5-Amino-2-bromo-4-methylbenzoic acid. This scaffold presents three distinct and orthogonally reactive functional groups—an aniline-type amine, a carboxylic acid, and an aryl bromide—making it an ideal starting point for generating diverse chemical libraries. We present detailed, field-tested protocols for selective modification at each site, explain the chemical rationale behind procedural choices, and outline a workflow for characterization and purification.
Introduction: The Strategic Value of the Scaffold
This compound is a highly valuable starting material in discovery chemistry. Its utility stems from the presence of three key functional groups that can be addressed with high selectivity, allowing for a combinatorial or sequential approach to library synthesis.
-
The Amine (-NH₂): A nucleophilic center ideal for forming amides, sulfonamides, and ureas, which are prevalent motifs in pharmacologically active agents.
-
The Carboxylic Acid (-COOH): An anchor point for creating esters and amides, enabling exploration of prodrug strategies or interaction with key biological targets.
-
The Aryl Bromide (-Br): A classic handle for modern palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a vast array of aryl, heteroaryl, or alkyl groups to modulate steric and electronic properties.
The strategic positioning of these groups allows for the exploration of three-dimensional chemical space from a single, readily available precursor. This guide details robust protocols for derivatizing each of these sites.
Synthetic Strategy & Workflow
A logical workflow for library generation involves a three-pronged approach, targeting each functional group. The choice of which site to modify first depends on the desired final scaffold and the chemical stability of the introduced moieties. A generalized workflow is presented below.
Caption: General workflow for parallel or sequential derivatization.
Detailed Protocols & Methodologies
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents should be handled with care, and their Safety Data Sheets (SDS) should be consulted prior to use.
Protocol 1: Derivatization of the Amine Group via Acylation
This protocol details the formation of an amide bond at the C5-amine position. It is a robust method for introducing a wide variety of acyl groups.
Rationale: The reaction of an amine with an acyl chloride is a classic, high-yielding transformation.[1] A tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used to scavenge the HCl byproduct, driving the reaction to completion. Dichloromethane (DCM) is an excellent solvent as it is relatively inert and dissolves both the starting material and many acyl chlorides.
Materials:
-
This compound (1.0 eq)
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)
-
Triethylamine (TEA) or DIPEA (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous DCM. Stir to dissolve/suspend.
-
Cooling: Cool the mixture to 0 °C using an ice-water bath. This helps to control the exothermicity of the reaction.
-
Base Addition: Add TEA or DIPEA (2.0 eq) to the mixture and stir for 5 minutes.
-
Acyl Chloride Addition: Dissolve the acyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent in vacuo.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes).
Protocol 2: Derivatization of the Carboxylic Acid via Amide Coupling
This protocol focuses on forming an amide at the carboxylic acid position using a standard peptide coupling reagent, which is highly efficient for forming amide bonds under mild conditions.[2][3]
Rationale: Direct condensation of a carboxylic acid and an amine is unfavorable.[1][3] Coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (1-Hydroxybenzotriazole) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[1] This method prevents the need to form a harsh acyl chloride and generally results in high yields with minimal side products.[2]
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
EDC (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Lithium Chloride (LiCl) solution (5% aqueous)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet
Procedure:
-
Setup: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.5 eq) and stir the solution for 5 minutes at room temperature.
-
Coupling Agent Addition: Add EDC (1.2 eq) portion-wise to the mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by LC-MS.
-
Workup:
-
Pour the reaction mixture into a separatory funnel containing EtOAc and wash with 5% LiCl solution (this helps to remove DMF). Repeat the wash 2-3 times.
-
Wash the organic layer sequentially with saturated NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography (Silica gel, gradient elution, e.g., Hexanes/EtOAc).
| Reagent | Role | Rationale for Choice |
| EDC | Coupling Reagent | Activates the carboxylic acid; water-soluble urea byproduct simplifies workup.[2] |
| HOBt | Additive | Suppresses side reactions and minimizes racemization if chiral amines are used.[2] |
| DIPEA | Organic Base | A non-nucleophilic base to maintain basic conditions without competing with the coupling amine.[2] |
| DMF | Solvent | A polar aprotic solvent that effectively dissolves a wide range of substrates. |
Protocol 3: Derivatization of the Aryl Bromide via Suzuki Cross-Coupling
This protocol allows for the formation of a C-C bond at the C2-position, introducing new aryl or heteroaryl moieties. The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry due to its functional group tolerance and reliability.[4][5]
Rationale: The palladium-catalyzed cycle involves oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a boronic acid (activated by a base) and reductive elimination to form the new C-C bond and regenerate the catalyst.[4] The choice of catalyst, ligand, base, and solvent system is crucial for success, especially with substrates bearing multiple functional groups which can potentially interfere.[6] Aqueous conditions with a water-soluble catalyst can be highly effective for substrates containing carboxylic acids.[7][8]
Materials:
-
Derivative from Protocol 1 or 2 (or starting material) (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.5 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Round-bottom flask, reflux condenser, magnetic stirrer, nitrogen/argon inlet
Procedure:
-
Degassing: Prepare the 4:1 Dioxane/Water solvent mixture and degas it thoroughly by bubbling N₂ or Ar through it for 20-30 minutes.
-
Setup: To a flask equipped with a reflux condenser, add the aryl bromide starting material (1.0 eq), boronic acid (1.5 eq), K₂CO₃ (3.0 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction by LC-MS. Reactions are typically complete within 4-12 hours.
-
Workup:
-
Cool the reaction to room temperature and dilute with EtOAc.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography.
Caption: Simplified Suzuki-Miyaura cross-coupling catalytic cycle.
Characterization and Data Interpretation
Validation of each novel derivative is critical. A standard characterization workflow includes:
-
LC-MS: To confirm the molecular weight of the desired product and to assess the purity of the crude and purified material.
-
¹H and ¹³C NMR: To confirm the structure of the final compound. Key diagnostic signals include:
-
Disappearance of the -NH₂ protons and appearance of a new amide N-H signal in Protocol 1.
-
Appearance of new signals corresponding to the coupled amine or alcohol in Protocol 2.
-
Appearance of new aromatic signals and disappearance of the starting aryl bromide pattern in Protocol 3.
-
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition of the novel compound.
Conclusion
This compound serves as an outstanding starting point for the rapid generation of diverse and novel chemical entities for drug discovery. The protocols outlined here provide robust and reproducible methods for selectively functionalizing its amine, carboxylic acid, and aryl bromide moieties. By strategically combining these transformations, researchers can efficiently build libraries of complex molecules for screening against a wide array of biological targets.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. [Link]
-
Royal Society of Chemistry (n.d.). Organic & Biomolecular Chemistry. [Link]
-
Hamilton, A. E., et al. (2022). An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. [Link]
-
Wikipedia (n.d.). Buchwald–Hartwig amination. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
-
Fisher Scientific (n.d.). Amide Synthesis. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
-
Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]
-
HepatoChem (n.d.). Amide coupling reaction in medicinal chemistry. [Link]
-
PubChem (n.d.). This compound. [Link]
Sources
Synthetic Pathways to Novel Heterocyclic Scaffolds Utilizing 5-Amino-2-bromo-4-methylbenzoic Acid
Introduction: The Strategic Value of 5-Amino-2-bromo-4-methylbenzoic Acid in Medicinal Chemistry
In the landscape of modern drug discovery and development, the strategic selection of molecular building blocks is paramount to the efficient construction of novel therapeutic agents. This compound has emerged as a highly versatile and valuable scaffold due to its unique trifunctional nature. The presence of an amino group, a carboxylic acid, and a bromine atom on a substituted benzene ring offers a rich platform for a diverse array of chemical transformations. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic utility of this compound, detailing robust protocols for its conversion into medicinally relevant heterocyclic compounds, including quinazolinones, benzoxazinones, and carbazoles. The judicious placement of the methyl and bromo substituents allows for the exploration of specific chemical space, making this starting material particularly attractive for the generation of targeted libraries of bioactive molecules.
I. Synthesis of 7-Bromo-6-methylquinazolin-4(3H)-ones: A Cornerstone of Bioactive Heterocycles
Quinazolinones are a prominent class of fused heterocyclic compounds, with numerous derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The Niementowski reaction provides a classical and efficient method for the construction of the quinazolinone core from anthranilic acids.[1][2]
Reaction Principle
The synthesis of 7-bromo-6-methylquinazolin-4(3H)-one from this compound proceeds via a condensation reaction with formamide. The reaction is believed to initiate with the formation of an N-formyl intermediate, which subsequently undergoes intramolecular cyclization and dehydration to afford the quinazolinone ring system. Microwave-assisted synthesis has been shown to significantly accelerate this transformation.[3]
Diagram of Quinazolinone Synthesis Workflow
Caption: Workflow for the synthesis of 7-bromo-6-methylquinazolin-4(3H)-one.
Detailed Experimental Protocols
Protocol 1: Conventional Synthesis of 7-Bromo-6-methylquinazolin-4(3H)-one
This protocol is adapted from the established Niementowski reaction for substituted anthranilic acids.[4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (10 mmol, 2.30 g) and formamide (40 mmol, 1.6 mL).
-
Heating: Heat the reaction mixture to 130-140 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into 50 mL of ice-cold water with stirring.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry to afford the crude product.
-
Purification: Purify the crude 7-bromo-6-methylquinazolin-4(3H)-one by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pure product.
Protocol 2: Microwave-Assisted Synthesis of 7-Bromo-6-methylquinazolin-4(3H)-one
Microwave irradiation can significantly reduce reaction times and improve yields.[3]
-
Reaction Setup: In a microwave-safe vessel, combine this compound (1 mmol, 0.23 g) and formamide (5 mmol, 0.2 mL).
-
Microwave Irradiation: Seal the vessel and subject it to microwave irradiation at 150 °C for 15-30 minutes.
-
Work-up and Purification: Follow the work-up and purification steps as described in the conventional protocol.
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| This compound | 230.06 | 10 | 2.30 g |
| Formamide | 45.04 | 40 | 1.6 mL |
| Expected Product | 7-Bromo-6-methylquinazolin-4(3H)-one | --- | --- |
| Anticipated Yield | ~85-95% |
II. Synthesis of 7-Bromo-2,6-dimethyl-4H-3,1-benzoxazin-4-ones: Versatile Intermediates
Benzoxazinones are valuable heterocyclic compounds that serve as important intermediates in the synthesis of various pharmaceuticals, including quinazolinone derivatives.[5] They are typically synthesized by the acylation of anthranilic acids followed by cyclodehydration.
Reaction Principle
The synthesis of 7-bromo-2,6-dimethyl-4H-3,1-benzoxazin-4-one from this compound involves a two-step, one-pot procedure. The amino group is first acylated with acetic anhydride, and the resulting N-acetyl intermediate undergoes subsequent cyclization, also promoted by acetic anhydride, to form the benzoxazinone ring.
Diagram of Benzoxazinone Synthesis
Caption: Synthesis of 7-bromo-2,6-dimethyl-4H-3,1-benzoxazin-4-one.
Detailed Experimental Protocol
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend this compound (10 mmol, 2.30 g) in acetic anhydride (20 mL).
-
Heating: Heat the mixture to reflux (approximately 140 °C) and maintain for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, carefully add the mixture to ice-water to induce precipitation.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Purification: The crude product is often of high purity. If necessary, recrystallize from ethanol or an ethanol/water mixture.
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity |
| This compound | 230.06 | 10 mmol (2.30 g) |
| Acetic Anhydride | 102.09 | 20 mL |
| Expected Product | 7-Bromo-2,6-dimethyl-4H-3,1-benzoxazin-4-one | --- |
| Anticipated Yield | >90% |
III. Advanced Applications: Towards Substituted Carbazoles via Palladium and Copper Catalysis
The bromine atom on the this compound scaffold serves as a versatile handle for carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the synthesis of more complex heterocyclic systems like carbazoles. Carbazoles are an important class of nitrogen-containing heterocycles with significant applications in materials science and medicinal chemistry.[6]
Synthetic Strategy: A Two-Step Approach to Carbazoles
A plausible synthetic route to a carbazole derivative from this compound involves an initial N-arylation of the amino group via a Buchwald-Hartwig or Ullmann-type coupling, followed by an intramolecular C-C or C-N bond formation to construct the third ring.
Strategy A: Intramolecular Buchwald-Hartwig Amination
This strategy involves an initial N-arylation of the amino group, followed by a palladium-catalyzed intramolecular amination to form the carbazole ring.
Strategy B: Intramolecular Ullmann Condensation
Alternatively, an initial N-arylation can be followed by a copper-catalyzed intramolecular Ullmann condensation to forge the carbazole skeleton.[7]
Diagram of Carbazole Synthesis Strategies
Sources
- 1. benchchem.com [benchchem.com]
- 2. Niementowski Quinazoline Synthesis [drugfuture.com]
- 3. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ejppri.eg.net [ejppri.eg.net]
- 6. benchchem.com [benchchem.com]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: High-Yield Synthesis of 5-Amino-2-bromo-4-methylbenzoic Acid
Answering the user's request to create a technical support center for the high-yield synthesis of 5-Amino-2-bromo-4-methylbenzoic acid.
Welcome to the dedicated technical support guide for the synthesis of this compound (CAS No. 745048-63-9).[1][2] This document is designed for researchers, chemists, and drug development professionals who are looking to achieve a high-yield, reproducible synthesis of this valuable pharmaceutical intermediate.[3][4] We will delve into the underlying chemistry of the synthesis, provide a detailed experimental protocol, and address common challenges through an in-depth troubleshooting guide and frequently asked questions.
The synthesis of this compound is a critical process for the development of various active pharmaceutical ingredients (APIs). The molecule's structure, featuring amino, bromo, and carboxylic acid functional groups, makes it a versatile building block in medicinal chemistry.[5] Achieving a high yield and purity is paramount for the cost-effectiveness and success of subsequent synthetic steps.
This guide is structured to provide not just a protocol, but a comprehensive understanding of the reaction, enabling you to navigate the synthesis with confidence and troubleshoot effectively.
Recommended Synthetic Pathway: Electrophilic Bromination
The most direct and high-yielding reported method for the synthesis of this compound is the electrophilic bromination of 3-Amino-4-methylbenzoic acid using N-Bromosuccinimide (NBS) as the bromine source. This approach is favored due to its selectivity and relatively mild reaction conditions.
The directing effects of the substituents on the aromatic ring of the starting material, 3-Amino-4-methylbenzoic acid, are key to the success of this synthesis. The amino (-NH2) group is a strong activating group and is ortho-, para-directing. The carboxylic acid (-COOH) group is a deactivating group and is meta-directing. The methyl (-CH3) group is a weak activating group and is ortho-, para-directing. The bromination occurs at the position ortho to the strongly activating amino group and meta to the deactivating carboxylic acid group, leading to the desired product.
Experimental Workflow Diagram
Sources
Technical Support Center: Purification of 5-Amino-2-bromo-4-methylbenzoic acid
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-Amino-2-bromo-4-methylbenzoic acid. It offers detailed protocols, troubleshooting advice, and answers to frequently asked questions to help you achieve the desired purity for your downstream applications.
Core Principles for Purifying this compound
This compound is an amphoteric molecule, meaning it possesses both a basic functional group (the amino group, -NH₂) and an acidic functional group (the carboxylic acid, -COOH). This dual nature is the cornerstone of its purification. By manipulating the pH of the solution, we can selectively change the molecule's charge and, consequently, its solubility in aqueous versus organic solvents. This principle is central to the highly effective acid-base extraction technique.[1][2]
Potential Impurities
The purity of the final product is highly dependent on the synthetic route. Common impurities may include unreacted starting materials, byproducts from incomplete reactions (e.g., lack of bromination), or isomers.[3][4] A preliminary analysis by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended to understand the impurity profile before selecting a purification strategy.
| Impurity Type | Potential Origin | Recommended Analytical Method |
| 3-Amino-4-methylbenzoic acid | Incomplete bromination of the starting material. | HPLC, ¹H NMR[3] |
| Isomeric Byproducts | Non-regioselective bromination or synthesis. | HPLC, ¹H NMR[5][6] |
| Succinimide | Byproduct if N-bromosuccinimide (NBS) is used as the brominating agent.[7] | ¹H NMR, Solubility tests (highly soluble in acetonitrile)[7] |
| Neutral Organic Compounds | Contaminants from solvents or non-polar starting materials. | TLC, HPLC |
Purification Protocols & Methodologies
We present three primary protocols, which can be used sequentially for progressively higher purity.
Protocol 1: Acid-Base Extraction (Primary Purification)
This technique is the most effective first step for removing neutral impurities and certain acidic or basic byproducts.[2][8][9] It leverages the amphoteric nature of the target compound.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as ethyl acetate or diethyl ether.
-
Basification: Transfer the organic solution to a separatory funnel. Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).[9] Stopper the funnel and shake vigorously, venting frequently to release any evolved CO₂ gas.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Re-extraction: To maximize recovery, repeat the extraction of the organic layer with a fresh portion of the sodium bicarbonate solution. Combine the aqueous extracts.
-
Back-washing (Optional but Recommended): "Back-wash" the combined aqueous extracts by shaking them with a small portion of fresh organic solvent.[9] This removes any residual neutral impurities that may have been carried over into the aqueous phase. Discard this organic wash.
-
Precipitation: Cool the aqueous solution in an ice bath. Slowly acidify the solution by adding dilute hydrochloric acid (e.g., 1M HCl) dropwise while stirring. Monitor the pH with litmus paper or a pH meter.
-
Isolation: Continue adding acid until no more precipitate forms. The purified this compound will precipitate out as a solid.
-
Filtration & Drying: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts. Dry the product under vacuum.
Protocol 2: Recrystallization (Secondary Purification)
Recrystallization is used to remove impurities that have similar acid-base properties to the target compound. The principle is to find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.[10]
Step-by-Step Methodology:
-
Solvent Selection: The choice of solvent is critical. For aminobenzoic acid derivatives, polar protic solvents are often effective.[10] Ethanol, methanol, or a mixture of ethyl acetate and a non-polar anti-solvent like hexane are good starting points.[11][12]
-
Dissolution: Place the crude or post-extraction solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more hot solvent in small portions until the solid just completely dissolves. Avoid adding excess solvent to ensure good recovery.[10]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be moved to an ice bath to maximize precipitation.[10]
-
Isolation & Drying: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent and dry them thoroughly.
Protocol 3: Column Chromatography (High-Purity Polish)
For applications requiring very high purity (>99%), column chromatography is the method of choice. It separates compounds based on their differential adsorption to a stationary phase.[13]
Step-by-Step Methodology:
-
Stationary Phase: Prepare a slurry of silica gel in the chosen mobile phase (eluent).
-
Column Packing: Carefully pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to separate compounds. A typical starting system for aminobenzoic acids is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[13]
-
Monitoring: Monitor the fractions using TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final purified product.
Troubleshooting Guide
Issue 1: Low or No Recovery After Acid-Base Extraction
-
Q: I performed the acid-base extraction, but after acidifying the aqueous layer, very little or no solid precipitated. What went wrong?
-
A: Possible Cause 1: Incorrect pH. The precipitation of the amphoteric compound is highly pH-dependent. You may have under- or over-shot the isoelectric point where the molecule has minimum solubility.
-
Solution: Use a pH meter for precise control. After the initial acidification, try adjusting the pH both slightly up and down around the expected pI to find the point of maximum precipitation.
-
-
A: Possible Cause 2: Insufficient Concentration. The compound may be too dilute in the aqueous extract to precipitate effectively.
-
Solution: Before acidification, you can try to concentrate the aqueous layer under reduced pressure to reduce the total volume. Be cautious not to heat excessively.
-
-
Issue 2: Product "Oils Out" During Recrystallization
-
Q: When I cool my recrystallization solution, I get an oil instead of solid crystals. How can I fix this?
-
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too saturated or impurities are depressing the melting point. [10]
-
Solution 1: Reheat and Dilute. Reheat the solution until the oil redissolves completely. Add a small amount (5-10% more) of hot solvent to slightly decrease the saturation.[10]
-
Solution 2: Slow Cooling. Allow the flask to cool much more slowly. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature overnight.
-
Solution 3: Change Solvent. The boiling point of your chosen solvent may be too high. Try a lower-boiling point solvent or a solvent mixture.
-
-
Issue 3: No Crystals Form Upon Cooling
-
Q: My recrystallization solution is clear even after cooling in an ice bath. What should I do?
-
A: This is typically due to either using too much solvent (solution is too dilute) or the solution being supersaturated. [10]
-
Solution 1: Induce Crystallization. Try scratching the inner surface of the flask at the meniscus with a glass rod. The microscopic scratches provide nucleation sites.[10]
-
Solution 2: Seeding. If available, add a single, tiny crystal of the pure product (a "seed crystal") to the solution to act as a template for crystal growth.[10]
-
Solution 3: Reduce Solvent Volume. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration. Let it cool again slowly.
-
-
Frequently Asked Questions (FAQs)
-
Q1: Which purification method should I start with?
-
Q2: How do I know when my product is pure enough?
-
A2: Purity should be assessed with modern analytical techniques. High-Performance Liquid Chromatography (HPLC) is excellent for quantifying purity and detecting trace impurities.[5][13] Nuclear Magnetic Resonance (NMR) spectroscopy confirms the chemical structure and can help identify impurities. A sharp, well-defined melting point is also a good indicator of high purity.[14]
-
-
Q3: Can I use a strong base like NaOH for the acid-base extraction?
-
A3: It is generally better to use a weak base like sodium bicarbonate (NaHCO₃). A strong base like NaOH could potentially hydrolyze other functional groups on your molecule or impurities, and it will also deprotonate the weakly acidic phenolic hydroxyl group if one were present, which is not the case here. However, for aminobenzoic acids, NaHCO₃ is sufficient to deprotonate the carboxylic acid and is a safer, more selective choice.[1][9]
-
-
Q4: My compound seems to have poor solubility in most common organic solvents. What can I do?
-
A4: The zwitterionic nature of aminobenzoic acids at their isoelectric point can lead to low solubility in non-polar solvents.[15] For recrystallization, consider more polar solvents like ethanol, methanol, or even water.[12][16] For chromatography, you may need a more polar mobile phase or to first dissolve the sample in a small amount of a strong solvent like DMSO before loading it onto the column.
-
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Engineering Ideas Clinic, University of Toronto. (n.d.). Acid and Base Extraction. Retrieved from [Link]
- Gracin, S., & Rasmuson, Å. C. (2004). Polymorphism and Crystallization of p-Aminobenzoic Acid. Crystal Growth & Design, 4(5), 1013–1023.
-
ResearchGate. (2016). How to extract a molecule with amine and carboxylic acid functional group on it? Retrieved from [Link]
- Sullivan, R. A. (2015).
- Google Patents. (n.d.). CN112358409A - M-aminobenzoic acid spherical crystal and preparation method thereof.
-
University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Crystallization of para-aminobenzoic acid forms from specific solvents. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved from [Link]
-
PubMed. (2024). Affinity gel synthesis from the p-aminobenzoic acid derivative 4-amino-2-methylbenzoic acid and purification of polyphenol oxidase from various plant sources. Retrieved from [Link]
-
PubChem. (n.d.). 5-Amino-4-bromo-2-methylbenzoic acid. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobenzoic acid. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminobenzoic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,4,6-Tribromobenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.
Sources
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. vernier.com [vernier.com]
- 3. benchchem.com [benchchem.com]
- 4. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 5. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 6. helixchrom.com [helixchrom.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. benchchem.com [benchchem.com]
- 11. CN112358409A - M-aminobenzoic acid spherical crystal and preparation method thereof - Google Patents [patents.google.com]
- 12. Crystallization of para -aminobenzoic acid forms from specific solvents - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE01055D [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Reaction Conditions for 5-Amino-2-bromo-4-methylbenzoic Acid Synthesis
Welcome to the technical support center for the synthesis of 5-Amino-2-bromo-4-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to optimize your synthetic outcomes.
Introduction
This compound is a key building block in medicinal chemistry and materials science. The successful synthesis of this molecule with high purity and yield is crucial for subsequent applications. The most common synthetic route involves the electrophilic bromination of 3-amino-4-methylbenzoic acid. However, this reaction is not without its challenges, including regioselectivity control, prevention of side reactions, and product purification. This guide provides a comprehensive resource to navigate these challenges, grounded in established chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely reported and reliable method is the direct bromination of 3-amino-4-methylbenzoic acid using N-bromosuccinimide (NBS) as the brominating agent in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[1] This approach offers good regioselectivity due to the directing effects of the amino and carboxylic acid groups.
Q2: Why is N-bromosuccinimide (NBS) the preferred brominating agent?
A2: NBS is favored for several reasons. It is a solid, making it easier and safer to handle compared to liquid bromine. It provides a slow and controlled release of electrophilic bromine, which helps to minimize over-bromination and other side reactions.[2] Using NBS often leads to higher yields and purities of the desired product compared to other brominating agents.[2]
Q3: What is the role of DMF as a solvent in this reaction?
A3: DMF is an excellent solvent for this reaction as it dissolves the starting material, 3-amino-4-methylbenzoic acid, and the NBS. Its polar aprotic nature helps to stabilize the intermediates and facilitate the electrophilic aromatic substitution mechanism.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexanes. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting material and the formation of the product spot.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting/Optimization Strategy |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Degradation of Reagents: NBS can degrade over time. 3. Poor Quality Starting Material: Impurities in the 3-amino-4-methylbenzoic acid. | 1. Extend Reaction Time/Increase Temperature: Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish at low temperatures, consider allowing it to warm to room temperature. 2. Use Fresh NBS: Ensure the NBS is fresh and has been stored properly in a cool, dark, and dry place. 3. Purify Starting Material: Recrystallize the starting material if its purity is questionable. |
| Formation of Impurities (e.g., Dibromo-product) | 1. Over-bromination: Excess of NBS or reaction temperature is too high. 2. Incorrect Regioisomer Formation: While the directing groups favor the desired product, minor formation of other isomers is possible. | 1. Control Stoichiometry and Temperature: Use a slight excess (e.g., 1.05-1.1 equivalents) of NBS. Add the NBS portion-wise to the cooled reaction mixture to maintain a low temperature (0-5 °C).[1] 2. Purification: The desired product can typically be separated from isomeric impurities by recrystallization or column chromatography. |
| Reaction Stalls (Incomplete Conversion) | 1. Insufficient NBS: The amount of NBS was not enough to fully convert the starting material. 2. Deactivation of NBS: Moisture in the reaction can consume NBS. | 1. Add More NBS: If TLC shows significant starting material remaining after a reasonable time, a small additional portion of NBS can be added. 2. Use Anhydrous Solvent: Ensure the DMF is anhydrous to prevent the decomposition of NBS. |
| Difficult Product Isolation/Purification | 1. Product is soluble in the workup solvent. 2. Co-precipitation of impurities. | 1. Optimize Workup: The reaction is typically quenched by pouring it into ice water to precipitate the product.[1] Ensure a sufficient volume of water is used. 2. Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to remove impurities. |
Experimental Protocols
Standard Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
3-amino-4-methylbenzoic acid
-
N-bromosuccinimide (NBS)
-
N,N-dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexanes
-
Ice
-
Water (deionized)
Procedure:
-
In a round-bottom flask, dissolve 3-amino-4-methylbenzoic acid (1 equivalent) in anhydrous DMF.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add N-bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.
-
Stir the reaction mixture at 0-5 °C and monitor its progress by TLC.
-
Once the starting material is consumed (typically 1-3 hours), pour the reaction mixture into a beaker containing ice water.
-
Stir the resulting suspension for 15-30 minutes to allow for complete precipitation.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Dry the crude product under vacuum.
-
For further purification, the crude solid can be recrystallized from a suitable solvent system like ethanol/water.
Visualizing the Reaction and Troubleshooting
Reaction Pathway
Caption: Synthetic route to this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yield reactions.
References
-
5-Amino-4-bromo-2-methylbenzoic acid - MySkinRecipes. Available at: [Link]
Sources
Common side products in the synthesis of 5-Amino-2-bromo-4-methylbenzoic acid and their avoidance
Welcome to the technical support center for the synthesis of 5-Amino-2-bromo-4-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Our focus is on identifying and mitigating the formation of common side products to ensure high purity and yield.
Introduction
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to minimize the formation of impurities. The two most common synthetic routes are:
-
Route A: Bromination of 3-amino-4-methylbenzoic acid.
-
Route B: Bromination of 4-methyl-3-nitrobenzoic acid followed by reduction of the nitro group.
Both pathways present unique challenges, primarily concerning regioselectivity and chemoselectivity, which can lead to the formation of various side products. This guide will address these issues in a practical, question-and-answer format.
Visualizing the Synthetic Pathways and Side Products
To better understand the origin of potential impurities, let's visualize the two primary synthetic routes and the points at which side products are likely to form.
Caption: Synthetic routes to this compound and common side products.
Troubleshooting Guide & FAQs
This section is structured to address specific problems you may encounter during your synthesis.
Side Products in Bromination Reactions
Question 1: I am seeing multiple spots on my TLC after the bromination of 3-amino-4-methylbenzoic acid (Route A). What are these likely to be and how can I avoid them?
Answer:
The multiple spots on your TLC are likely a mixture of the desired product and one or more isomeric side products, as well as potentially some di-brominated species. The directing effects of the substituents on the aromatic ring of 3-amino-4-methylbenzoic acid are key to understanding this outcome. The amino (-NH2) and methyl (-CH3) groups are ortho, para-directing, while the carboxylic acid (-COOH) group is a meta-director.
-
Most Likely Isomeric Side Product: The primary isomeric impurity is likely 3-amino-2-bromo-4-methylbenzoic acid . This is because the position ortho to the activating amino group is highly susceptible to electrophilic substitution.
-
Dibrominated Side Products: Over-bromination can lead to the formation of dibrominated products, especially if an excess of the brominating agent is used or if the reaction temperature is too high.
Avoidance Strategies:
| Strategy | Causality |
| Choice of Brominating Agent | N-Bromosuccinimide (NBS) is often preferred over molecular bromine (Br2) for brominating activated aromatic rings as it can provide a low, steady concentration of bromine, which can improve selectivity.[1] |
| Control of Stoichiometry | Use a stoichiometric amount or a slight excess (e.g., 1.05 equivalents) of the brominating agent. This minimizes the chance of over-bromination. |
| Temperature Control | Perform the reaction at a low temperature (e.g., 0-5 °C) to enhance the selectivity of the bromination and reduce the rate of side reactions. |
| Solvent Choice | Aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are commonly used. The choice of solvent can influence the reactivity of the brominating agent and the solubility of the starting material and products. |
Experimental Protocol for Selective Bromination (Route A):
-
Dissolve 3-amino-4-methylbenzoic acid in a suitable solvent (e.g., DMF) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of NBS (1.05 equivalents) in the same solvent to the cooled solution over a period of 30-60 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.
-
Proceed with the work-up and purification.
Question 2: My bromination of 4-methyl-3-nitrobenzoic acid (Route B) is giving me a mixture of isomers. How can I improve the regioselectivity?
Answer:
In the bromination of 4-methyl-3-nitrobenzoic acid, the directing effects of the substituents are also crucial. The methyl group is ortho, para-directing, while the nitro and carboxylic acid groups are meta-directing. The desired product, 2-bromo-4-methyl-5-nitrobenzoic acid, results from bromination at the position ortho to the methyl group and meta to both the nitro and carboxylic acid groups.
-
Potential Isomeric Side Products: Other isomers can be formed, though the desired product is generally favored due to the directing effects. The formation of isomers can be influenced by the reaction conditions.
Avoidance Strategies:
| Strategy | Causality |
| Reaction Conditions | Using a Lewis acid catalyst like FeBr3 with molecular bromine in a non-polar solvent can enhance the selectivity for the desired isomer. |
| Temperature Control | Maintaining a controlled temperature is essential to prevent the formation of unwanted byproducts. |
Side Products in Nitro Group Reduction
Question 3: I am losing my bromine substituent during the reduction of 2-bromo-4-methyl-5-nitrobenzoic acid (Route B). How can I prevent this dehalogenation?
Answer:
The loss of the bromine atom, known as dehalogenation or hydrodebromination, is a common side reaction during the reduction of nitroarenes that also contain a halogen substituent. This is particularly prevalent with certain catalytic hydrogenation methods.
-
Catalytic Hydrogenation with Pd/C: Palladium on carbon (Pd/C) is a highly active catalyst that can readily cleave the carbon-bromine bond in the presence of hydrogen gas.
-
Harsh Reducing Agents: Some strong reducing agents may also lead to dehalogenation.
Avoidance Strategies:
| Reducing Agent | Causality and Protocol |
| Tin(II) Chloride (SnCl2) | SnCl2 in the presence of a strong acid like hydrochloric acid (HCl) is a classic and effective method for reducing nitro groups while leaving aryl halides intact.[2][3] The reaction is typically carried out in a protic solvent like ethanol. |
| Iron (Fe) in Acidic Media | Iron powder in the presence of an acid such as acetic acid or hydrochloric acid is another mild and chemoselective method for nitro group reduction that is tolerant of aryl halides. |
| Catalytic Hydrogenation with Raney Nickel | If catalytic hydrogenation is preferred, Raney Nickel is often a better choice than Pd/C for substrates where dehalogenation is a concern.[4] |
Experimental Protocol for Chemoselective Nitro Reduction (Route B):
-
Suspend 2-bromo-4-methyl-5-nitrobenzoic acid in ethanol.
-
Add an excess of tin(II) chloride dihydrate (e.g., 4-5 equivalents).
-
Add concentrated hydrochloric acid and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully neutralize with a base (e.g., NaOH or NaHCO3) to precipitate the tin salts.
-
Filter the mixture and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
Question 4: My TLC shows a faint spot between the starting material and the product after the nitro group reduction. What could this be?
Answer:
This intermediate spot is likely due to incomplete reduction of the nitro group. The reduction of a nitro group to an amine proceeds through several intermediates, most notably nitroso (-NO) and hydroxylamine (-NHOH) species. If the reaction is not allowed to go to completion or if an insufficient amount of reducing agent is used, these intermediates can be present in the final reaction mixture.
Avoidance Strategies:
-
Sufficient Reducing Agent: Ensure that a sufficient excess of the reducing agent is used to drive the reaction to completion.
-
Reaction Time and Temperature: Allow the reaction to proceed for an adequate amount of time at the recommended temperature. Monitor the reaction closely by TLC to ensure the disappearance of both the starting material and any intermediate spots.
Other Common Side Products and Purification
Question 5: I suspect I have a decarboxylated side product. Under what conditions is this likely to occur?
Answer:
Decarboxylation, the loss of the carboxylic acid group, can occur in benzoic acid derivatives, but it typically requires high temperatures. In the context of the synthesis of this compound, this is less common under the standard reaction conditions for bromination and nitro group reduction. However, if the reaction mixture is heated to high temperatures for a prolonged period, especially in the presence of acid or base, decarboxylation could become a concern, leading to the formation of 3-bromo-6-methylaniline.
Avoidance Strategy:
-
Avoid excessive heating during the reaction and work-up steps. Stick to the recommended reaction temperatures.
Question 6: What is the best way to purify the final product, this compound, to remove the common side products?
Answer:
Purification of the final product is critical to obtain a high-purity compound. The choice of purification method will depend on the nature and quantity of the impurities.
-
Recrystallization: This is often the most effective method for purifying solid organic compounds. The choice of solvent is crucial. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, polar solvents like ethanol, methanol, or mixtures with water are good starting points for screening. Isomeric impurities can sometimes be removed by careful fractional crystallization.
-
Acid-Base Extraction: Since the product is an amino acid, it has both acidic (carboxylic acid) and basic (amino) functional groups. This property can be exploited for purification. Dissolving the crude product in a dilute base (like sodium bicarbonate) will form the carboxylate salt, which is water-soluble. Insoluble, non-acidic impurities can be removed by filtration or extraction with an organic solvent. Subsequently, acidifying the aqueous solution will precipitate the purified product. A similar strategy can be employed using a dilute acid to protonate the amino group.
-
Column Chromatography: If recrystallization and acid-base extraction are not sufficient to remove all impurities, especially isomers with very similar solubility, column chromatography on silica gel can be used. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate with a small amount of acetic acid) will need to be developed.
References
- BenchChem. (2025). A Comparative Analysis of 2-Amino-4-bromobenzoic Acid and Its Positional Isomers.
- MySkinRecipes. (n.d.). 2-Amino-5-bromo-4-methylbenzoic acid.
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Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
- PubChem. (n.d.). 2-Amino-5-bromo-4-methylbenzoic acid.
- PubChem. (n.d.). This compound.
- askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives.
- Science Primary Literature. (2020). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.
- Echemi. (n.d.). This compound.
- Biosynth. (n.d.). This compound.
- ChemicalBook. (n.d.). This compound Methyl ester synthesis.
- Organic Syntheses. (n.d.). 2,4,6-Tribromobenzoic acid.
- Google Patents. (2021). Method for Producing 5-Bromo-2-alkylbenzoic Acid.
- Google Patents. (2021). Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
- BenchChem. (2025). Technical Support Center: Recrystallization of 2-Amino-4-bromobenzoic acid.
- Sigma-Aldrich. (n.d.). 3-Amino-4-bromobenzoic acid 97.
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Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
- IJTSRD. (n.d.). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid.
- The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from The Royal Society of Chemistry website.
- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
- BLD Pharm. (n.d.). 4-Amino-5-bromo-2-methylbenzoic acid.
- Biosynth. (n.d.). 3-Amino-4-methylbenzoic acid.
- BenchChem. (2025). Synthesis and Characterization of 6-Amino-2-bromo-3-methylbenzoic acid: A Technical Guide.
- ChemicalBook. (n.d.). This compound.
- ChemScene. (n.d.). This compound.
- Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
- PubChem. (n.d.). 2-Bromo-5-nitrobenzoic acid.
- Google Patents. (n.d.). Method for producing 3-bromomethylbenzoic acids.
- PubChem. (n.d.). 5-Amino-4-bromo-2-methylbenzoic acid.
- YouTube. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry.
- ScienceDirect. (2025). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids.
- National Center for Biotechnology Information. (n.d.). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid.
- ResearchGate. (2017). I am a student, I am inquiring about Bromination of Deactivated Aromatics with NBS. However, I can not find any documents. Please help me! Thanks?.
- Thieme Connect. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key.
- Google Patents. (1992). Method for crystallization of amino acids.
- ChemicalBook. (n.d.). 5-Bromo-2-methylbenzoic acid synthesis.
- Google Patents. (n.d.). Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.
- BLD Pharm. (n.d.). 2-Amino-5-bromo-4-methylbenzoic acid.
- NIST WebBook. (n.d.). Benzoic acid, 2-amino-4-methyl-.
- Google Patents. (2006). (12) United States Patent.
- IUCr. (n.d.). 5-Bromo-2-(phenylamino)benzoic acid.
- NSF Public Access Repository. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Retrieved from NSF Public Access Repository website.
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Troubleshooting guide for the Sandmeyer reaction with 5-Amino-2-bromo-4-methylbenzoic acid derivatives
Topic: Troubleshooting Guide for the Sandmeyer Reaction with 5-Amino-2-bromo-4-methylbenzoic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that navigating the complexities of synthetic chemistry requires both a deep understanding of reaction mechanisms and practical, field-tested advice. This guide is designed to provide you with in-depth troubleshooting strategies for the Sandmeyer reaction, with a specific focus on challenging substrates like this compound and its derivatives. Our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Frequently Asked Questions (FAQs)
Q1: What is the Sandmeyer reaction and why is it used?
The Sandmeyer reaction is a powerful transformation in synthetic organic chemistry used to replace an amino group on an aromatic ring with a variety of substituents.[1][2][3] The reaction proceeds in two main stages: first, the conversion of a primary aromatic amine into a diazonium salt, and second, the copper(I)-catalyzed decomposition of this salt to introduce a nucleophile (such as a halide or cyanide) onto the aromatic ring.[2][4] This method is particularly valuable because it allows for the installation of functional groups in positions that are not easily accessible through direct electrophilic aromatic substitution.[2][5]
Q2: What is the underlying mechanism of the Sandmeyer reaction?
The Sandmeyer reaction is an example of a radical-nucleophilic aromatic substitution (SRNAr).[1][3] The mechanism is initiated by a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt.[6] This forms a transient aryl radical and releases a molecule of highly stable nitrogen gas.[2][6] The aryl radical then abstracts a halide or pseudohalide from the resulting copper(II) species, yielding the final aryl halide product and regenerating the copper(I) catalyst.[1][2] The detection of biaryl compounds as byproducts provides strong evidence for this radical mechanism.[1][3]
Q3: What are the most common side reactions, and how can they be minimized?
The most prevalent side reactions include the formation of phenols, biaryl compounds, and azo compounds.[7]
-
Phenol Formation: This occurs when the diazonium salt reacts with water, particularly at elevated temperatures.[7] Strict temperature control (0-5 °C) during diazotization is crucial to prevent this.[7][8]
-
Biaryl Formation: The coupling of two aryl radicals leads to biaryl impurities.[7] This is inherent to the radical mechanism but can be minimized by maintaining a sufficient concentration of the copper catalyst to trap the aryl radical efficiently.
-
Azo Coupling: If unreacted starting amine is present, the diazonium salt can couple with it to form colored azo compounds. Ensuring complete diazotization before the Sandmeyer step is key to avoiding this.
Troubleshooting Guide for this compound Derivatives
The substrate this compound presents specific challenges due to the electronic effects of its substituents. The bromine and carboxylic acid groups are electron-withdrawing, which significantly reduces the basicity of the amino group. This makes the initial diazotization step more difficult than for simple anilines.
Problem Area 1: Incomplete Diazotization
Symptom: Your reaction mixture has a persistent color (often yellow or orange) after diazotization, and you observe low yields or the formation of azo dye byproducts in the final step.
Underlying Cause: The starting amine is weakly basic, leading to an unfavorable equilibrium for the formation of the nitrosonium ion (NO+) and its subsequent reaction with the amine.[9] Standard conditions (e.g., NaNO₂ in aqueous HCl) may be insufficient for complete conversion. Anilines with electron-withdrawing groups often require stronger acidic conditions for efficient diazotization.[10]
Solutions & Protocols:
-
Verification of Diazotization: Before proceeding, always test for the completion of the reaction. Take a drop of the reaction mixture and spot it on starch-iodide paper. The presence of excess nitrous acid will oxidize the iodide to iodine, turning the paper a deep blue-black color. A persistent blue color indicates that all the amine has been consumed.[8][11]
-
Employ Stronger Acid Conditions: Instead of just aqueous HCl, consider using a mixture of concentrated sulfuric acid and water, or a non-aqueous system.
-
Protocol: Diazotization in Strong Acid
-
In a flask equipped with a mechanical stirrer and thermometer, suspend 1 equivalent of this compound in a mixture of glacial acetic acid and concentrated sulfuric acid (e.g., 3:1 v/v).
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in concentrated sulfuric acid, keeping the temperature strictly below 5 °C.
-
Stir for an additional 30 minutes at 0-5 °C after the addition is complete.
-
Confirm the presence of excess nitrous acid using starch-iodide paper.
-
-
-
Use an Organic Nitrite Source: For particularly challenging substrates, using an alkyl nitrite like tert-butyl nitrite or isoamyl nitrite in an organic solvent can be highly effective.[12]
Problem Area 2: Low Yield of the Desired Halogenated Product
Symptom: The reaction proceeds, evidenced by nitrogen evolution, but the isolated yield of the target compound is poor. You may observe a significant amount of a phenolic byproduct.
Underlying Cause: This often points to two main issues: premature decomposition of the diazonium salt or an inactive copper(I) catalyst.[8] Diazonium salts are thermally unstable and can decompose if the temperature is not rigorously controlled.[13] Furthermore, copper(I) salts are prone to oxidation to the less active copper(II) state upon exposure to air.
Solutions & Protocols:
-
Strict Temperature Control: The diazotization must be performed between 0-5 °C.[7] The subsequent addition of the diazonium salt solution to the copper(I) halide solution should also be done at low temperature, followed by gradual warming to room temperature or slightly above to drive the reaction to completion.[11]
-
Use Freshly Prepared Copper(I) Halide: Commercial CuBr or CuCl can have a significant amount of inactive Cu(II). It is best practice to prepare it fresh or use a recently purchased, well-stored bottle.
-
Protocol: Preparation of Copper(I) Bromide Solution
-
In a separate flask, dissolve copper(II) sulfate pentahydrate (1.2 eq) and sodium bromide (1.3 eq) in water.
-
While stirring, slowly add sodium sulfite or sodium metabisulfite until the blue color of the Cu(II) ions disappears and a white precipitate of CuBr forms.
-
Decant the supernatant, wash the precipitate with water, and then dissolve it in concentrated hydrobromic acid (48%). This solution should be used immediately.
-
-
-
Ensure Correct Stoichiometry: While catalytic amounts of copper(I) are sufficient mechanistically, using stoichiometric amounts is common practice to ensure high yields and suppress side reactions by efficiently trapping the aryl radical intermediate.[3]
Problem Area 3: Formation of Dark, Tar-Like Byproducts
Symptom: The reaction mixture becomes very dark, and upon workup, a significant amount of intractable, tarry material is obtained.
Underlying Cause: This is a classic sign of uncontrolled radical polymerization or decomposition reactions.[8] It often happens when the diazonium salt decomposes too quickly (due to high temperature) or when the concentration of radicals becomes too high without being efficiently captured by the copper reagent.
Solutions:
-
Slow Addition: The cold diazonium salt solution must be added slowly to the vigorously stirred copper(I) halide solution. This maintains a low instantaneous concentration of the diazonium salt in the reaction flask, preventing runaway decomposition.
-
Efficient Stirring: Vigorous stirring is essential to ensure rapid mixing and heat dissipation, minimizing local hot spots where decomposition can initiate.
-
Degas Solvents: While not always necessary, for highly sensitive substrates, degassing the solvents can help to remove dissolved oxygen, which can sometimes interfere with radical pathways.
Summary of Key Parameters and Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete diazotization; Decomposition of diazonium salt; Inactive Cu(I) catalyst. | Use stronger acid/organic nitrite; Test with starch-iodide paper; Maintain 0-5 °C; Use freshly prepared Cu(I) salt.[7][8] |
| Phenol Byproduct | Reaction of diazonium salt with water due to elevated temperature. | Maintain strict temperature control (0-5 °C); Remove during workup with a basic wash (e.g., aq. NaOH).[7][14] |
| Azo Dye Formation | Incomplete diazotization, allowing diazonium salt to couple with unreacted amine. | Ensure diazotization is complete (starch-iodide test) before adding to copper salt. |
| Tar Formation | Uncontrolled decomposition of diazonium salt (high temp, rapid addition). | Add diazonium salt solution slowly to the Cu(I) solution with vigorous stirring; Maintain low temperature.[8] |
References
- Common side reactions in Sandmeyer and azo coupling reactions - Benchchem. (n.d.). BenchChem.
- Sandmeyer reaction - Wikipedia. (n.d.). Wikipedia.
- Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. (n.d.). Organic Process Research & Development.
- A facile, metal-free synthesis of aryl bromides using molecular bromine-an alternative to the Sandmeyer reaction. (n.d.). Indian Academy of Sciences.
- Structures, Stability, and Safety of Diazonium Salts | Request PDF. (n.d.).
- Diazonium compound - Wikipedia. (n.d.). Wikipedia.
- Substituent effects on the Sandmeyer reaction. Quantitative evidence for rate-determining electron transfer. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
- Technical Support Center: Sandmeyer Reaction Troubleshooting. (n.d.). BenchChem.
- A Comparative Guide to Aryl Substitution: Navigating Alternatives to the Sandmeyer Reaction. (n.d.). BenchChem.
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry.
- Sandmeyer Reaction Mechanism. (n.d.). BYJU'S.
- Sandmeyer Reactions: Mechanism, Examples, and Applic
- The stability of benzene diazonium salts is because class 11 chemistry CBSE. (n.d.). Vedantu.
- A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluorobor
- Diazotization of Anilines in Vinegar: A Very Simple and Low-cost Synthesis of Iodoarenes and Arylfurans. (n.d.). Bentham Science.
- Recent trends in the chemistry of Sandmeyer reaction: a review. (2018). RSC Advances.
- Sandmeyer-type reaction as an alternative synthesis route. (n.d.). BenchChem.
- Sandmeyer Reaction. (n.d.). J&K Scientific LLC.
- Sandmeyer reaction. (2020). L.S.College, Muzaffarpur.
- SANDMEYER, AND RELATED REACTIONS (A) Replacement Reactions without Reduction. (1952). Quarterly Reviews, Chemical Society.
- SANDMEYERS REACTION. (n.d.). PHARMD GURU.
- DIAZOTIZATION OF ALIPHATIC AND AROMATIC AMINES. (n.d.). University of Arizona.
- The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. (n.d.). University of Missouri-St. Louis.
- Workup of Sandmeyer reaction? (n.d.). ECHEMI.
- Sandmeyer type reaction troubleshoot. (2024). Reddit.
- Why does aniline give diazotization reaction but aliph
- Diazotisation of Weakly Basic Aromatic and Heterocyclic Amines in Strongly Acid Media | Request PDF. (n.d.).
- The Sandmeyer Reactions. (n.d.). Chad's Prep.
- Sandmeyer Reaction - experimental procedure and set up. (2025). YouTube.
- Diazotization of heterocyclic primary amines. (n.d.). Chemical Reviews.
- Troubleshooting a Sandmeyer reaction. (2019). Reddit.
- Catalyst is Used in the Sandmeyer Reaction. (n.d.). Unacademy.
- Sandmeyer Reaction. (n.d.). GeeksforGeeks.
- Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key. (2022). Organic Process Research & Development.
- 5-Amino-4-bromo-2-methylbenzoic acid. (n.d.). PubChem.
- This compound Methyl ester. (n.d.). ECHEMI.
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- 14. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Synthesis of 5-Amino-2-bromo-4-methylbenzoic Acid
Welcome to the technical support center for the synthesis of 5-Amino-2-bromo-4-methylbenzoic acid (CAS 745048-63-9). This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to empower you with the knowledge to navigate the complexities of this synthesis and achieve reliable, high-quality results.
Introduction
This compound is a valuable building block in medicinal chemistry and organic synthesis, often utilized in the development of novel therapeutic agents.[1] Its trifunctional nature, possessing amino, bromo, and carboxylic acid moieties, makes it a versatile precursor for a wide range of chemical transformations.[2] However, the synthesis of this molecule can present several challenges, from regioselectivity control to product purification. This guide provides practical, experience-driven advice to overcome these hurdles.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on the common synthetic route involving the bromination of 3-amino-4-methylbenzoic acid.
Problem 1: Low or No Conversion of Starting Material
Symptoms: TLC or LC-MS analysis shows a significant amount of unreacted 3-amino-4-methylbenzoic acid.
Potential Causes & Solutions:
-
Insufficient Brominating Agent: The stoichiometry of the brominating agent, typically N-bromosuccinimide (NBS), is critical. While a 1:1 molar ratio is theoretically sufficient, slight degradation of NBS over time or the presence of moisture can reduce its effective concentration.
-
Actionable Advice: Use a slight excess of NBS (e.g., 1.05-1.1 equivalents). Ensure the NBS is of high purity and has been stored in a desiccator.
-
-
Low Reaction Temperature: The electrophilic aromatic substitution (bromination) is an activation energy-dependent process.
-
Actionable Advice: While the reaction is often initiated at 0°C to control exothermicity, ensure the reaction is allowed to warm to room temperature and stirred for a sufficient duration (typically 2-4 hours) to drive the reaction to completion.[3]
-
-
Poor Solvent Quality: The choice of solvent is crucial for dissolving the starting material and facilitating the reaction.
-
Actionable Advice: Use anhydrous N,N-Dimethylformamide (DMF). The presence of water can hydrolyze NBS and deactivate it.
-
Problem 2: Formation of Multiple Products (Isomers)
Symptoms: TLC or LC-MS analysis reveals the presence of multiple spots or peaks with the same mass as the desired product, indicating the formation of isomeric byproducts.
Potential Causes & Solutions:
-
Lack of Regioselectivity: The amino group in 3-amino-4-methylbenzoic acid is a strong ortho-, para-director. While the desired product is the result of bromination ortho to the amino group, bromination at other positions can occur.
-
Actionable Advice: The directing effects of the substituents (amino, methyl, and carboxyl groups) generally favor the desired isomer. However, to enhance regioselectivity, maintain a low reaction temperature during the addition of NBS. Adding the brominating agent portion-wise at 0-5°C can help control the reaction and minimize the formation of undesired isomers.[3]
-
Problem 3: Product is a Pink or Off-White Solid, Indicating Impurities
Symptoms: The isolated product has a noticeable color instead of being a pure white or slightly off-white solid.
Potential Causes & Solutions:
-
Oxidation of the Amino Group: Aromatic amines are susceptible to oxidation, which can lead to colored impurities.
-
Actionable Advice: Minimize exposure of the reaction mixture and the final product to air and light. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial. During workup, washing the organic layer with a mild reducing agent solution (e.g., sodium bisulfite) can help to remove some colored oxidation byproducts.
-
-
Residual Bromine or NBS: Traces of the brominating agent can lead to discoloration.
-
Actionable Advice: Thoroughly wash the crude product with water after filtration to remove any unreacted NBS and succinimide byproduct.[3] Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is often effective in removing colored impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
The most frequently cited and practical route is the direct bromination of 3-amino-4-methylbenzoic acid using N-bromosuccinimide (NBS) in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[3] This method is generally high-yielding and proceeds under mild conditions.
Q2: Are there alternative starting materials for this synthesis?
Yes, an alternative approach could involve the synthesis from 2-bromo-4-methyl-5-nitrotoluene. This multi-step process would typically involve the oxidation of the methyl group to a carboxylic acid, followed by the reduction of the nitro group to an amine. However, this route is longer and may involve harsher reagents.
Q3: How critical is the purity of the starting material, 3-amino-4-methylbenzoic acid?
The purity of the starting material is very important. Impurities in the 3-amino-4-methylbenzoic acid can lead to the formation of side products that may be difficult to separate from the desired product. It is recommended to use a starting material with a purity of at least 98%.
Q4: What are the key safety precautions to consider during this synthesis?
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and should be handled in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes.
-
N,N-Dimethylformamide (DMF): DMF is a skin irritant and can be absorbed through the skin. It is also a suspected teratogen. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
General Precautions: As with any chemical synthesis, it is essential to wear appropriate PPE and to be familiar with the safety data sheets (SDS) of all reagents used.
Q5: What is the best method for purifying the final product?
The crude product obtained after filtration and washing can often be purified by recrystallization. A common solvent system is ethyl acetate and hexanes. The crude product is dissolved in a minimal amount of hot ethyl acetate, and then hexanes are added until the solution becomes turbid. Upon cooling, the pure product should crystallize out. Column chromatography on silica gel can also be used for purification if recrystallization is not effective.
Experimental Protocols
Synthesis of this compound from 3-Amino-4-methylbenzoic acid
This protocol is based on established literature procedures.[3]
Materials:
-
3-Amino-4-methylbenzoic acid (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-amino-4-methylbenzoic acid in anhydrous DMF (approximately 5-10 mL per gram of starting material).
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add N-bromosuccinimide (NBS) portion-wise to the cooled solution, ensuring the temperature remains below 15°C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration and wash the solid with cold water.
-
Dissolve the crude solid in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an ethyl acetate/hexanes solvent system to yield this compound as a solid.
| Parameter | Value | Rationale |
| Starting Material | 3-Amino-4-methylbenzoic acid | Readily available and provides a direct route to the target molecule. |
| Brominating Agent | N-Bromosuccinimide (NBS) | A mild and selective brominating agent for activated aromatic rings. |
| Solvent | Anhydrous DMF | Effectively dissolves the starting material and facilitates the reaction. |
| Reaction Temperature | 0°C to Room Temperature | Initial cooling controls the exotherm, while warming to room temperature ensures reaction completion.[3] |
| Work-up | Aqueous precipitation & extraction | Efficiently isolates the crude product and removes water-soluble byproducts. |
| Purification | Recrystallization | A reliable method for obtaining a high-purity final product. |
Visualizations
Synthetic Workflow Diagram
Caption: A streamlined workflow for the synthesis of this compound.
Key Reaction Scheme
Caption: The core chemical transformation in the synthesis.
References
-
MySkinRecipes. (n.d.). 2-Amino-5-bromo-4-methylbenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 5-Amino-4-bromo-2-methylbenzoic acid. Retrieved from [Link]
-
Quora. (2022). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?. Retrieved from [Link]
-
YouTube. (2025). 4-Nitrotoluene to 2-bromobenzoic acid. Retrieved from [Link]
-
Starting with either benzene or toluene, how would you synthesize 2-Bromo-4-nitrotoluene?. (n.d.). Toppr. Retrieved from [Link]
-
2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. (2020). Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]
-
5-Bromo-2-(phenylamino)benzoic acid. (2024). IUCrData. Retrieved from [Link]
Sources
Technical Support Center: Navigating the Challenges in the Large-Scale Synthesis of 5-Amino-2-bromo-4-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 5-Amino-2-bromo-4-methylbenzoic acid. This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies for the common challenges encountered during the large-scale production of this key chemical intermediate. As Senior Application Scientists, we understand that scaling up a synthesis is not merely a matter of increasing reactant volumes; it involves a nuanced understanding of reaction kinetics, thermodynamics, and potential side reactions that can become significant at larger scales.[1][2]
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the practical issues you may face in your laboratory or manufacturing facility.
I. Synthesis Pathway Overview
The synthesis of this compound typically proceeds through a multi-step pathway, starting from a more readily available precursor. A common route involves the nitration of 4-methylbenzoic acid, followed by bromination, and finally, the reduction of the nitro group to an amine. Each of these steps presents unique challenges, especially when transitioning from bench-scale to pilot or industrial-scale production.
Caption: General synthetic route for this compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting
A. Nitration of 4-Methylbenzoic Acid
Q1: My nitration reaction is producing significant amounts of the wrong isomer (e.g., 2-nitro or 3-nitro-4-methylbenzoic acid). How can I improve the regioselectivity?
A1: Understanding the Directing Effects and Optimizing Reaction Conditions
The regioselectivity of electrophilic aromatic substitution, such as nitration, is governed by the directing effects of the substituents already on the benzene ring.[3] In 4-methylbenzoic acid, the methyl group is an ortho, para-directing activator, while the carboxylic acid group is a meta-directing deactivator. The directing effects of these groups can lead to a mixture of products.
Troubleshooting Steps:
-
Temperature Control: Exothermic reactions, if not properly controlled, can lead to the formation of undesired byproducts.[4] Maintain a low reaction temperature (typically 0-5 °C) to enhance the selectivity for the desired 3-nitro isomer.[5]
-
Order of Reagent Addition: Slowly adding the nitrating agent (a mixture of nitric and sulfuric acid) to the solution of 4-methylbenzoic acid can help to control the reaction rate and temperature, thereby improving selectivity.
-
Solvent Choice: While often performed in the acid mixture, the choice of a co-solvent can sometimes influence the isomer distribution. However, for this specific nitration, controlling the temperature and addition rate are the most critical factors.
Q2: I'm observing a low yield in my nitration step. What are the likely causes and solutions?
A2: Addressing Incomplete Reactions and Side Reactions
Low yields can stem from incomplete reactions or the formation of side products due to over-oxidation or other competing reactions.[6]
Troubleshooting Table: Low Nitration Yield
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | Insufficient reaction time or temperature may not allow the reaction to proceed to completion. | Increase the reaction time or allow the reaction to slowly warm to room temperature after the initial low-temperature addition. Monitor reaction progress using Thin Layer Chromatography (TLC). |
| Over-oxidation | The strong oxidizing conditions of the nitrating mixture can potentially oxidize the methyl group, especially at elevated temperatures.[6] | Strictly maintain low reaction temperatures. Ensure the use of the correct stoichiometry of the nitrating agents. |
| Substrate Purity | Impurities in the starting 4-methylbenzoic acid can interfere with the reaction. | Ensure the starting material is of high purity. Recrystallization of the starting material may be necessary. |
B. Bromination of 4-Methyl-3-nitrobenzoic Acid
Q3: The bromination of 4-methyl-3-nitrobenzoic acid is resulting in a mixture of brominated products. How can I achieve selective bromination at the 2-position?
A3: Leveraging Steric Hindrance and Activating/Deactivating Effects
The regioselectivity of the bromination step is influenced by the directing effects of the existing substituents. The nitro group is strongly deactivating and meta-directing, while the methyl group is activating and ortho, para-directing. The carboxylic acid group is also deactivating and meta-directing. The position ortho to the methyl group and meta to the nitro and carboxylic acid groups is the most sterically accessible and electronically favorable position for bromination.
Troubleshooting Steps:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a good choice for selective bromination as it provides a low concentration of bromine in the reaction mixture, which can help to prevent over-bromination.[7][8]
-
Catalyst and Solvent System: The choice of catalyst and solvent is crucial. For large-scale synthesis, using a system like NBS in a sulfuric acid medium can provide high selectivity and yield.[9]
-
Temperature Control: Similar to nitration, maintaining a controlled temperature is important to prevent side reactions and ensure selectivity.
Q4: My bromination reaction is sluggish and gives a low yield. What can I do to improve it?
A4: Optimizing Reaction Kinetics and Purity
A slow or low-yielding bromination can be due to several factors, including insufficient activation, poor reagent quality, or unfavorable reaction conditions.
Troubleshooting Table: Low Bromination Yield
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Activation | The aromatic ring is deactivated by the nitro and carboxylic acid groups, making electrophilic substitution more difficult. | The use of a suitable catalyst, such as iron filings or a Lewis acid, can help to polarize the bromine and increase its electrophilicity. |
| Poor Reagent Quality | NBS can degrade over time. | Use freshly opened or purified NBS. |
| Sub-optimal Temperature | While high temperatures can lead to side reactions, a temperature that is too low may result in a very slow reaction rate. | Gradually increase the reaction temperature while monitoring the reaction progress by TLC. |
C. Reduction of 2-Bromo-4-methyl-5-nitrobenzoic Acid
Q5: The reduction of the nitro group is also causing de-bromination of my molecule. How can I selectively reduce the nitro group?
A5: Choosing the Right Reducing Agent and Conditions
Selective reduction of a nitro group in the presence of a halogen is a common challenge. Catalytic hydrogenation with palladium on carbon (Pd/C) can sometimes lead to hydrodehalogenation.
Troubleshooting Steps:
-
Metal/Acid Reduction: A classic and often effective method is the use of a metal in acidic conditions, such as iron powder in the presence of hydrochloric acid or acetic acid. This method is generally selective for the nitro group.
-
Tin(II) Chloride (SnCl2): Stannous chloride is another common reagent for the selective reduction of aromatic nitro groups in the presence of other reducible functional groups.
-
Hydrazine-Based Reductions: Hydrazine in the presence of a catalyst like Raney nickel or iron(III) chloride can also be effective. Recent studies have shown that hydrazine glyoxylate with zinc or magnesium powder can selectively and rapidly reduce aromatic nitro groups at room temperature.
Caption: Troubleshooting decision tree for the reduction step.
D. Purification and Scale-Up
Q6: I'm having difficulty purifying the final product, this compound. What are the recommended methods for large-scale purification?
A6: Leveraging Solubility Properties for Effective Purification
The amphoteric nature of the final product (containing both a basic amino group and an acidic carboxylic acid group) can be exploited for purification.
Purification Protocol:
-
Acid-Base Extraction:
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Wash with a dilute acid solution (e.g., 1M HCl) to remove any basic impurities.
-
Extract the aqueous layer with the organic solvent to recover any product that may have partitioned.
-
Wash the organic layer with a dilute base solution (e.g., 1M NaHCO3) to convert the desired product into its carboxylate salt, which will move into the aqueous layer.
-
Separate the aqueous layer and acidify it with a strong acid (e.g., concentrated HCl) to precipitate the purified product.
-
-
Recrystallization: Recrystallization from a suitable solvent system is a powerful technique for purifying solid compounds.[10] The choice of solvent is critical and should be determined experimentally.[10] Common solvents for benzoic acid derivatives include water, ethanol, or mixtures thereof.[10]
Q7: What are the key considerations when scaling up this synthesis from the lab to a pilot plant?
A7: Addressing the Challenges of Heat Transfer, Mixing, and Safety
Scaling up a chemical synthesis introduces several challenges that are often not apparent at the bench scale.[1][2]
Key Scale-Up Considerations:
| Factor | Challenge | Mitigation Strategy |
| Heat Transfer | Exothermic reactions can be difficult to control in large reactors, leading to temperature gradients and potential side reactions.[2] | Use jacketed reactors with efficient cooling systems. Consider a semi-batch process where one reactant is added slowly to control the rate of heat generation. |
| Mixing | Inefficient mixing in large vessels can lead to localized "hot spots" and concentration gradients, affecting reaction rates and selectivity.[2] | Use appropriate agitation systems (e.g., overhead stirrers with well-designed impellers). The viscosity of the reaction mixture should be considered when selecting the stirring speed and impeller design.[1] |
| Reagent Handling | Handling large quantities of corrosive and hazardous materials like nitric acid, sulfuric acid, and bromine requires specialized equipment and safety protocols. | Use closed-system transfers and appropriate personal protective equipment (PPE). Ensure adequate ventilation and have emergency response plans in place. |
| Work-up and Isolation | Handling large volumes of solvents and aqueous waste during extraction and filtration can be challenging. | Use appropriately sized equipment for extractions (e.g., large separatory funnels or liquid-liquid extraction units) and filtration (e.g., filter presses). Consider solvent recovery and recycling to improve process sustainability. |
III. Experimental Protocols
Protocol 1: Nitration of 4-Methylbenzoic Acid
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 4-methylbenzoic acid (1.0 eq).
-
Cooling: Cool the flask to 0-5 °C in an ice-salt bath.
-
Nitrating Mixture Preparation: In a separate beaker, slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.
-
Addition: Slowly add the cold nitrating mixture to the stirred solution of 4-methylbenzoic acid, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, continue stirring at 0-5 °C for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The solid precipitate is collected by vacuum filtration and washed with cold water until the washings are neutral.
-
Purification: The crude 4-methyl-3-nitrobenzoic acid can be purified by recrystallization from an appropriate solvent, such as an ethanol/water mixture.
Protocol 2: Bromination of 4-Methyl-3-nitrobenzoic Acid
-
Reaction Setup: In a round-bottom flask, dissolve 4-methyl-3-nitrobenzoic acid (1.0 eq) in a suitable solvent (e.g., acetic acid or concentrated sulfuric acid).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution. If necessary, add a catalytic amount of a radical initiator like AIBN, though for electrophilic aromatic substitution, this is generally not required.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water.
-
Purification: The crude 2-bromo-4-methyl-5-nitrobenzoic acid can be purified by recrystallization.
Protocol 3: Reduction of 2-Bromo-4-methyl-5-nitrobenzoic Acid
-
Reaction Setup: In a round-bottom flask, suspend 2-bromo-4-methyl-5-nitrobenzoic acid (1.0 eq) in a mixture of ethanol and water.
-
Reagent Addition: Add iron powder (3-5 eq) and a catalytic amount of hydrochloric acid.
-
Reaction: Heat the mixture to reflux and stir vigorously. The reaction is often exothermic and may require initial cooling. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and filter it through a pad of celite to remove the iron salts.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. Adjust the pH of the remaining aqueous solution to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization or acid-base extraction as described in the FAQ section.
IV. References
-
Benchchem. (n.d.). Technical Support Center: Synthesis of Substituted Benzoates. Retrieved from
-
Benchchem. (n.d.). Common side reactions in the synthesis of substituted benzoic acids. Retrieved from
-
Quora. (2021, April 2). How to synthesize 4-bromo-3-nitrobenzoic acid from benzene? What are the reactions. Retrieved from
-
ACS Publications. (2008). Optimization and Scale-up of a Pd-Catalyzed Aromatic C−N Bond Formation: A Key Step in the Synthesis of a Novel 5-HT1B Receptor Antagonist. Organic Process Research & Development. Retrieved from
-
ACS Publications. (n.d.). Scalable Process for Reduction of Aromatic Carboxylic Acids to Aldehydes via Pinacolborane. Retrieved from
-
Lab Manager. (2022, October 21). How to Scale Up a New Synthesis Reaction. Retrieved from
-
HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from
-
Benchchem. (n.d.). 2-Amino-4-bromo-5-methylbenzoic Acid. Retrieved from
-
Echemi. (n.d.). This compound. Retrieved from
-
Thieme. (2022, August 22). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key. Retrieved from
-
Indian Journal of Chemistry. (2009, September). A new reagent for selective reduction of nitro group. Retrieved from
-
ChemicalBook. (n.d.). 2-BROMO-5-NITROBENZOIC ACID synthesis. Retrieved from
Sources
- 1. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 2. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 3. quora.com [quora.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-BROMO-5-NITROBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. echemi.com [echemi.com]
- 9. 2-Amino-4-bromo-5-methylbenzoic Acid [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Strategies for Succinimide Removal in Bromination Reactions
Welcome to the Technical Support Center dedicated to addressing a common challenge in organic synthesis: the removal of the succinimide byproduct from bromination reactions involving N-Bromosuccinimide (NBS). This guide is designed for researchers, scientists, and drug development professionals, offering practical troubleshooting advice and in-depth answers to frequently asked questions. Our focus is on providing not just protocols, but a foundational understanding of the principles behind each purification method, ensuring you can adapt and optimize these techniques for your specific compounds.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the purification of your brominated product.
Issue 1: A persistent white solid, likely succinimide, remains in my organic layer after an aqueous wash.
Possible Cause: Insufficient partitioning of succinimide into the aqueous phase. While succinimide is water-soluble, its solubility in some organic solvents can lead to incomplete removal with a simple water wash.[1][2]
Troubleshooting Steps:
-
Increase the number and volume of washes: Perform at least two to three washes with a volume of aqueous solution equal to that of your organic layer.[3]
-
Use a basic aqueous wash: Washing the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) can significantly improve succinimide removal.[3][4] The basic conditions deprotonate the succinimide (pKa ≈ 9.5), forming the highly water-soluble sodium salt.[5] Caution: Ensure your desired product is stable under basic conditions.[3]
-
Incorporate a brine wash: A final wash with a saturated sodium chloride (brine) solution can help break up any emulsions that may have formed and reduce the amount of dissolved water in the organic layer.[3][4]
Protocol 1: Enhanced Aqueous Workup for Succinimide Removal
This protocol is suitable for products that are soluble in a water-immiscible organic solvent and are stable to mild basic conditions.
-
Quench Excess NBS (if necessary): After the reaction is complete and cooled to room temperature, check for the presence of unreacted NBS (often indicated by a yellow color). If present, add a saturated aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) dropwise until the color dissipates.[1][4] This converts the remaining NBS to succinimide.
-
Dilute the Reaction Mixture: Dilute the mixture with an equal volume of the organic solvent used for the reaction (e.g., dichloromethane, ethyl acetate).
-
Perform Washes in a Separatory Funnel:
-
Wash 1 (Water): Add an equal volume of deionized water, shake gently, allow the layers to separate, and drain the aqueous layer.
-
Wash 2 (Saturated NaHCO₃): Add an equal volume of saturated sodium bicarbonate solution. Shake gently, venting frequently. Separate the layers. This step is crucial for removing the majority of the succinimide.[3]
-
Wash 3 (Brine): Add an equal volume of saturated sodium chloride solution, shake, and separate the layers.[4]
-
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your crude product.
Issue 2: My product and succinimide co-elute during silica gel column chromatography.
Possible Cause: The polarity of your product and succinimide are too similar under the chosen elution conditions, leading to poor separation.[6]
Troubleshooting Steps:
-
Optimize Your Solvent System: Systematically vary the polarity of your eluent. A common strategy is to start with a non-polar solvent (e.g., hexane) and gradually increase the proportion of a more polar solvent (e.g., ethyl acetate). Use thin-layer chromatography (TLC) to screen different solvent systems to find one that provides the best separation between your product and the succinimide spot.
-
Consider a Different Stationary Phase: If silica gel fails to provide adequate separation, consider alternative stationary phases like alumina or reverse-phase silica (C18). Reverse-phase chromatography, which separates compounds based on hydrophobicity, can be particularly effective as succinimide is quite polar.[6]
-
Pre-Purification Filtration: If your reaction was run in a non-polar solvent like carbon tetrachloride or hexane, a significant amount of the succinimide may precipitate upon cooling.[4] Filtering the cooled reaction mixture before any aqueous workup or chromatography can remove a large portion of the byproduct, simplifying the subsequent purification.[4]
Issue 3: I'm trying to remove succinimide by recrystallization, but it co-crystallizes with my product.
Possible Cause: The solubility properties of your product and succinimide are very similar in the chosen recrystallization solvent.[3]
Troubleshooting Steps:
-
Solvent Screening is Key: The ideal recrystallization solvent (or solvent system) is one in which your product is highly soluble at elevated temperatures but poorly soluble at room or lower temperatures, while succinimide remains soluble at all temperatures.[4]
-
Consult Solubility Data: Succinimide is soluble in water and ethanol, but insoluble in ether and chloroform.[5][7] This information can guide your choice of solvent. For instance, if your product is soluble in a hot mixture of ethyl acetate and hexane but succinimide is not, this could be a good starting point.[4]
-
Employ a Two-Solvent System: A mixed solvent system (e.g., ethyl acetate/hexane, ethanol/water) can often provide the fine-tuned solubility characteristics needed for effective separation. Dissolve your crude product in a minimal amount of the "good" solvent (in which it is more soluble) at an elevated temperature, and then slowly add the "poor" solvent (in which it is less soluble) until you observe turbidity. Then, allow the solution to cool slowly.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing succinimide from a reaction mixture?
The most common methods include:
-
Aqueous Workup (Washing): Effective for many products, especially when a basic wash is incorporated.[3]
-
Filtration/Precipitation: Useful when succinimide precipitates from the reaction solvent upon cooling.[4]
-
Silica Gel Column Chromatography: A standard purification technique, though co-elution can be an issue.[3][6]
-
Recrystallization: Can yield highly pure product if a suitable solvent system is identified.[4]
Q2: Why is it important to remove succinimide?
Succinimide contamination can lead to several problems:
-
Inaccurate Product Characterization: Impurities will interfere with analytical techniques such as NMR, mass spectrometry, and elemental analysis.[3]
-
Interference with Subsequent Reactions: The presence of succinimide can affect the outcome of downstream synthetic steps.
-
Reduced Product Purity: For applications in drug development and materials science, high purity is often a critical requirement.
Q3: Can I use a scavenger resin to remove succinimide?
Yes, scavenger resins can be an effective, albeit less common, method. Scavenger resins are solid-supported reagents designed to react with and remove specific impurities from a solution.[8][9] For succinimide, a resin with a basic functional group could potentially be used to bind the acidic succinimide. The primary advantage is the simplified workup, which involves simple filtration to remove the resin-bound impurity.[10]
Q4: Are there any "green" chemistry considerations for succinimide removal?
Choosing a purification method that minimizes solvent usage and waste is a key aspect of green chemistry.
-
Filtration/Precipitation: If applicable, this method is very green as it can significantly reduce the need for large volumes of extraction solvents.
-
Recrystallization vs. Chromatography: Recrystallization, when optimized, often uses less solvent than column chromatography.
-
Solvent Choice: Opting for less hazardous solvents (e.g., ethanol, ethyl acetate) over more toxic ones (e.g., dichloromethane, carbon tetrachloride) is always preferable.
Comparative Summary of Purification Methods
| Method | Principle of Separation | Advantages | Disadvantages | Best Suited For |
| Aqueous Wash (Basic) | Acid-base chemistry; partitioning between immiscible phases. | Fast, simple, and uses inexpensive reagents.[4] | May not be completely effective; risk of emulsion formation; product must be base-stable.[3] | Products soluble in water-immiscible organic solvents and stable to basic conditions. |
| Filtration | Differences in solubility in the reaction solvent.[4] | Very simple and rapid; minimizes solvent use. | Only effective if succinimide has low solubility in the reaction solvent.[4] | Reactions run in non-polar solvents where succinimide precipitates upon cooling. |
| Recrystallization | Differential solubility of the product and impurity in a given solvent at varying temperatures.[4] | Can provide very high purity; effective for removing soluble impurities. | Requires careful solvent selection; some product loss is inevitable.[4] | Solid products where a suitable solvent system can be identified. |
| Column Chromatography | Differential adsorption onto a solid stationary phase. | Highly versatile and can separate complex mixtures. | Can be time-consuming and require large volumes of solvent; co-elution is a risk.[6] | When other methods fail or when separating multiple products/impurities. |
Experimental Workflows
Diagram 1: Aqueous Workup Workflow
Caption: Workflow for succinimide removal using an enhanced aqueous workup.
Diagram 2: Purification Strategy Decision Tree
Caption: Decision tree for selecting a suitable purification strategy.
References
-
Succinimide - ChemBK . ChemBK. Available at: [Link]
-
Succinimide . DrugFuture. Available at: [Link]
-
Succinimide - Wikipedia . Wikipedia. Available at: [Link]
-
N-bromosuccinimide removal at workup - Sciencemadness.org . Sciencemadness Discussion Board. Available at: [Link]
-
N-Bromosuccinimide(NBS): Preparation, Reactions - Science Info . Science Info. Available at: [Link]
-
Hydrolysis of NBS to produce hypobromous acid/monovalent bromine. - ResearchGate . ResearchGate. Available at: [Link]
-
Solubilities of succinimide in different pure solvents and binary methanol + ethyl acetate solvent mixtures | Request PDF - ResearchGate . ResearchGate. Available at: [Link]
-
3,5-DIBROMO-2-PYRONE - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]
-
How to separate succinimide from a bromination product when using NBS? - ResearchGate . ResearchGate. Available at: [Link]
-
N-Bromosuccinimide - Wikipedia . Wikipedia. Available at: [Link]
-
How to do workup after doing bromination with NBS? - ResearchGate . ResearchGate. Available at: [Link]
-
How to purify/recrystallize N-chlorosuccinimide? - ResearchGate . ResearchGate. Available at: [Link]
-
N-Bromosuccinimide . Wikipedia. Available at: [Link]
-
Solubility of N-chloro succinimide in different pure solvents in the temperature range from 278.15 K to 333.15K - Semantic Scholar . Semantic Scholar. Available at: [Link]
-
Succinimide - Cheméo . Cheméo. Available at: [Link]
-
A TYPICAL METHOD FOR THE QUANTIFICATION OF N-CHLOROSUCCINIMIDE IN N-BROMOSUCCINIMIDE BY ION CHROMATOGRAPHY - EJBPS . European Journal of Biomedical and Pharmaceutical Sciences. Available at: [Link]
-
N-Bromosuccinimide (NBS) - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]
-
Application of N-Bromosuccinimide in Carbohydrate Chemistry . Thieme Connect. Available at: [Link]
-
NBS Radical Bromination - anyone have experience running? : r/chemistry - Reddit . Reddit. Available at: [Link]
-
recrystallization & purification of N-bromosuccinimide - YouTube . YouTube. Available at: [Link]
-
Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection - MDPI . MDPI. Available at: [Link]
-
Validation of RP-HPLC method for the quantification of N- Bromosuccinimide in Angiotensin II receptor antagonists - Der Pharma Chemica . Der Pharma Chemica. Available at: [Link]
-
Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection - ResearchGate . ResearchGate. Available at: [Link]
-
alkene additions with N-bromosuccinimide (NBS) - YouTube . YouTube. Available at: [Link]
-
Scavenger resin - Wikipedia . Wikipedia. Available at: [Link]
-
Scavenger Resins - Amerigo Scientific . Amerigo Scientific. Available at: [Link]
-
Bromosuccinimide-based Bromination and Subsequent Functionalization of Hydrogen-terminated Silicon Quantum Dots - The Royal Society of Chemistry . The Royal Society of Chemistry. Available at: [Link]
-
Resins with Functional Groups as Scavengers - Glycopep . Glycopep. Available at: [Link]
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- 1. Sciencemadness Discussion Board - N-bromosuccinimide removal at workup - Powered by XMB 1.9.11 [sciencemadness.org]
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- 4. benchchem.com [benchchem.com]
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- 10. glycopep.com [glycopep.com]
Stability and storage conditions for 5-Amino-2-bromo-4-methylbenzoic acid
Technical Support Center: 5-Amino-2-bromo-4-methylbenzoic acid
Welcome to the technical support guide for this compound (CAS No. 745048-63-9). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound in your experiments. Here, we address common challenges and provide evidence-based solutions to maintain the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored at room temperature in a well-ventilated, dry place.[1][2][3] It is crucial to keep the container tightly sealed to prevent moisture absorption and contamination.[2][3][4][5][6] Additionally, the compound is light-sensitive, so it should be protected from light.[7][8] An inert atmosphere is also recommended for long-term storage.[1]
Q2: Is this compound sensitive to light or air?
A2: Yes, this compound is known to be light-sensitive.[7][8] The amino and bromo functional groups on the benzoic acid ring can be susceptible to photo-degradation. While specific data on air sensitivity for this particular molecule is not extensively documented, the presence of an amino group suggests a potential for oxidation over time. Therefore, storing it under an inert atmosphere and protected from light is a best practice to ensure its long-term purity.[1][7]
Q3: What is the expected appearance of high-purity this compound?
A3: High-purity this compound is typically a solid, appearing as a light brown to brown or light cream powder.[1][4] Significant deviation from this appearance, such as darkening or clumping, may indicate degradation or impurity.
Q4: Can I store solutions of this compound? If so, what are the recommended solvents and storage conditions?
A4: While it is generally best to prepare solutions fresh, if storage is necessary, the choice of solvent is critical. Based on its structure, it is expected to be soluble in organic solvents like ethanol, chloroform, or ether, and soluble in boiling water.[9] For storage, use a high-purity, dry solvent and store the solution at a low temperature (e.g., -20°C), protected from light, and under an inert atmosphere to minimize degradation. Always perform a quality check (e.g., via LC-MS or NMR) if a stored solution is used after an extended period.
Troubleshooting Guide
This section addresses specific issues you might encounter during the handling and use of this compound.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Color Change (Darkening) | Oxidation of the amino group, photodegradation. | 1. Ensure the compound is stored in a tightly sealed container, protected from light.[7][8] 2. For long-term storage, consider flushing the container with an inert gas like argon or nitrogen.[1] 3. If discoloration is significant, re-purification may be necessary. |
| Poor Solubility in Non-Polar Solvents | Inherent polarity of the molecule due to the amino and carboxylic acid groups. | 1. Utilize more polar organic solvents such as DMF, DMSO, or alcohols. 2. Gentle heating or sonication can aid dissolution. 3. For aqueous solutions, consider adjusting the pH to form a more soluble salt. |
| Inconsistent Experimental Results | Compound degradation, improper storage, or contamination. | 1. Verify the storage conditions of your stock material.[1][2][3] 2. Perform a quality control check on the compound (e.g., melting point, NMR, or LC-MS) to confirm its identity and purity. 3. Always use fresh solutions for critical experiments. |
| Material Appears Clumpy or Wet | Hygroscopic nature; absorption of atmospheric moisture. | 1. Store in a desiccator or a dry box. 2. Ensure the container is tightly sealed immediately after use.[2][3][4][5][6] 3. If moisture is suspected, the material can be dried under a vacuum. |
Experimental Protocols: Best Practices for Handling and Storage
To ensure the longevity and reliability of this compound, adhere to the following protocols.
Protocol 1: Short-Term and Long-Term Storage
Objective: To outline the optimal conditions for storing the solid compound to maintain its purity and stability.
Materials:
-
This compound
-
Amber glass vial with a tight-fitting cap
-
Inert gas (Argon or Nitrogen)
-
Desiccator
-
Refrigerator/Freezer (for long-term storage)
Procedure:
-
Short-Term Storage (Weeks to Months):
-
Long-Term Storage (Months to Years):
-
For extended periods, after dispensing, flush the headspace of the vial with an inert gas (e.g., argon) to displace air and moisture.
-
Store the tightly sealed vial in a desiccator at a reduced temperature (e.g., 2-8°C).
-
Always allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Protocol 2: Preparation and Storage of Stock Solutions
Objective: To provide a standardized method for preparing and storing solutions to minimize degradation.
Materials:
-
This compound
-
Anhydrous solvent (e.g., DMSO, DMF)
-
Volumetric flasks
-
Syringes and needles for inert atmosphere handling
-
Small-volume amber vials for aliquots
Procedure:
-
Preparation:
-
Weigh the required amount of the compound in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[10]
-
Dissolve the solid in a suitable anhydrous solvent to the desired concentration.
-
If necessary, gentle warming or sonication can be used to facilitate dissolution.
-
-
Storage:
-
If the solution is not for immediate use, dispense it into smaller, single-use aliquots in amber vials.
-
Flush the headspace of each vial with an inert gas before sealing.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
-
Visual Guide: Decision-Making for Storage and Handling
This flowchart provides a quick reference for ensuring the stability of this compound based on its intended use and storage duration.
Caption: Decision workflow for handling and storing this compound.
References
-
KHA Online-SDS Management. A Beginner's Guide to Benzoic Acid: Uses and Safety Tips. [Link]
-
VelocityEHS. Benzoic Acid – Uses and Safety. [Link]
-
JustLong. Benzoic Acid: Storage, Transportation, and Pharmacopoeia Standards. [Link]
-
KHA Online-SDS Management. Benzoic Acid Storage. [Link]
-
Snowhite Chemical Co.,LTD. Storage and Transportation of Benzoic Acid. [Link]
-
PubChem. 5-Amino-4-bromo-2-methylbenzoic acid | C8H8BrNO2 | CID 71306044. [Link]
-
Thieme. Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key. [Link]
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- 5. chemicalbook.com [chemicalbook.com]
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- 8. fishersci.com [fishersci.com]
- 9. justlonghealth.com [justlonghealth.com]
- 10. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
Validation & Comparative
1H and 13C NMR spectral data of 5-Amino-2-bromo-4-methylbenzoic acid
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-Amino-2-bromo-4-methylbenzoic Acid
For researchers and professionals in drug development and chemical synthesis, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This compound, a substituted aromatic compound, presents a unique structural elucidation challenge due to its multiple functional groups. This guide provides a comprehensive analysis of its expected Nuclear Magnetic Resonance (NMR) spectral data, a detailed protocol for its acquisition, and a comparative evaluation with other common analytical techniques.
The Imperative of Precise Structural Elucidation
This compound possesses several structural isomers. Distinguishing between these isomers is critical, as even minor positional changes of functional groups can drastically alter a molecule's chemical, physical, and biological properties. While techniques like Mass Spectrometry (MS) can confirm molecular weight and elemental composition, and Fourier-Transform Infrared (FTIR) Spectroscopy can identify functional groups, only NMR spectroscopy provides the detailed atomic-level connectivity information required for unequivocal structural assignment.[1][2]
Predicted ¹H and ¹³C NMR Spectral Data
In the absence of publicly available experimental spectra for this compound, we can predict the ¹H and ¹³C NMR spectra with a high degree of confidence. These predictions are based on established substituent chemical shift (SCS) increments for benzene derivatives. The predictions are presented for a sample dissolved in DMSO-d₆, a common solvent for polar aromatic compounds.
Molecular Structure and Atom Numbering
To facilitate clear spectral assignment, the atoms of this compound are numbered as follows:
Caption: Molecular structure of this compound with IUPAC numbering for NMR assignment.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H3 | ~7.6 | Singlet | 1H | Singlet due to no adjacent protons. Deshielded by the ortho-bromine and para-carboxyl group. |
| H6 | ~6.8 | Singlet | 1H | Singlet due to no adjacent protons. Shielded by the ortho-amino group and para-methyl group. |
| COOH | >12.0 | Broad Singlet | 1H | Acidic proton, typically broad and significantly downfield. |
| NH₂ | ~5.0 | Broad Singlet | 2H | Amine protons, often broad due to exchange and quadrupole effects from nitrogen. |
| CH₃ | ~2.2 | Singlet | 3H | Methyl group protons, appearing as a sharp singlet. |
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C7 (COOH) | ~168 | Carboxylic acid carbon, highly deshielded. |
| C5 (C-NH₂) | ~148 | Aromatic carbon attached to the electron-donating amino group. |
| C4 (C-CH₃) | ~138 | Aromatic carbon attached to the methyl group. |
| C1 (C-COOH) | ~132 | Aromatic carbon attached to the electron-withdrawing carboxyl group. |
| C3 | ~130 | Aromatic CH, influenced by adjacent bromine and methyl-bearing carbon. |
| C6 | ~115 | Aromatic CH, influenced by adjacent amino and carboxyl-bearing carbons. |
| C2 (C-Br) | ~112 | Aromatic carbon attached to bromine, deshielded but less so than other substituted carbons. |
| C8 (CH₃) | ~20 | Methyl carbon, in the typical aliphatic region. |
Experimental Protocol for NMR Data Acquisition
This section provides a self-validating protocol for acquiring high-quality ¹H and ¹³C NMR spectra. The causality behind each step is explained to ensure technical accuracy and reproducibility.
Step 1: Sample Preparation
-
Weighing: Accurately weigh approximately 10-15 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR. The higher concentration for ¹³C is necessary due to its lower natural abundance and smaller gyromagnetic ratio, which results in lower sensitivity.[3]
-
Solvent Selection: Use approximately 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it can dissolve both the acidic (carboxylic acid) and basic (amine) functionalities of the molecule and its residual proton peak does not overlap with the predicted aromatic signals.[4]
-
Dissolution & Filtration: Dissolve the sample in the solvent within a small vial. Gentle vortexing or sonication can aid dissolution. Once fully dissolved, filter the solution through a pipette with a small, tightly packed glass wool plug directly into a clean, dry 5 mm NMR tube. This critical step removes any particulate matter that can severely degrade the magnetic field homogeneity, leading to broadened spectral lines.[5]
Step 2: NMR Spectrometer Setup and Data Acquisition
The following parameters are typical for a 500 MHz spectrometer.
-
Instrument Insertion and Locking: Insert the sample into the spectrometer. The instrument will automatically lock onto the deuterium signal of the DMSO-d₆, which serves as the reference for the magnetic field stability.
-
Shimming: Perform automated or manual shimming of the magnetic field. This process optimizes the homogeneity of the magnetic field across the sample volume, which is essential for obtaining sharp, symmetrical peaks.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Spectral Width: Set to approximately 16 ppm to ensure all signals, including the downfield carboxylic acid proton, are captured.
-
Number of Scans (NS): 8 to 16 scans are usually adequate for a sample of this concentration.
-
Relaxation Delay (D1): A delay of 1-2 seconds is generally sufficient for qualitative ¹H NMR.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30') is used to produce a spectrum with singlets for all carbons, simplifying interpretation.
-
Spectral Width: Set to approximately 240 ppm to cover the full range of expected carbon chemical shifts.
-
Number of Scans (NS): Due to the low sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) will be required. The acquisition time can range from 30 minutes to several hours.
-
Relaxation Delay (D1): A 2-second delay is a reasonable starting point.
-
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Comparison with Alternative Analytical Techniques
While NMR is the gold standard for structural elucidation, a multi-technique approach provides the most comprehensive characterization.
| Feature | NMR Spectroscopy | Mass Spectrometry (MS) | FTIR Spectroscopy |
| Information Provided | Precise atom connectivity, stereochemistry, molecular dynamics.[1] | Molecular weight, elemental formula (high-res), fragmentation patterns.[6] | Presence of specific functional groups (-OH, -NH₂, C=O, etc.).[7][8] |
| Strengths for this Molecule | Unambiguously determines the substitution pattern on the benzene ring, distinguishing it from all isomers. | Confirms the molecular formula C₈H₈BrNO₂. The isotopic pattern of bromine (⁷⁹Br/⁸¹Br) provides a clear signature. | Quickly confirms the presence of carboxylic acid, amine, and aromatic C-H bonds. |
| Limitations for this Molecule | Lower sensitivity compared to MS. Requires higher sample concentration. | Cannot differentiate between positional isomers (e.g., 5-Amino-2-bromo vs. 2-Amino-5-bromo). | Does not provide information on how the identified functional groups are connected. |
| Sample Requirement | Non-destructive, 10-50 mg. | Destructive, sub-milligram quantities. | Non-destructive, ~1-5 mg. |
Decision-Making Workflow for Structural Analysis
For a novel substituted benzoic acid derivative, the logical workflow would involve complementary techniques culminating in NMR for final structural proof.
Caption: A logical workflow for the structural elucidation of a novel organic compound.
Conclusion
Nuclear Magnetic Resonance spectroscopy stands as the definitive analytical method for the structural elucidation of complex organic molecules like this compound. While MS and FTIR provide crucial, complementary data regarding molecular formula and functional groups, only NMR can map the precise atomic connectivity, thereby distinguishing the target molecule from its isomers. The predicted spectral data and the detailed experimental protocol provided in this guide offer researchers a robust framework for the successful characterization of this and similar substituted aromatic compounds, ensuring data integrity and advancing scientific discovery.
References
-
ResearchGate. (n.d.). The FT-IR (a) and FT-Raman (b) spectra of o -aminobenzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of a p-aminobenzoic acid, b CoHN and c CoHAB. Retrieved from [Link]
-
ResolveMass. (2025, June 3). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. Retrieved from [Link]
-
Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of (a) m-aminobenzoic acid, (b) PABA polymer and (c).... Retrieved from [Link]
- Unknown Source. (n.d.). Sample Preparation.
-
ResearchGate. (n.d.). FTIR spectra of LAB and p‐aminobenzoic acid. FTIR, Fourier transform.... Retrieved from [Link]
-
University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
-
Rocky Mountain Labs. (2023, October 17). Difference between FTIR and NMR?. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 4-chloro-. Retrieved from [Link]
-
MDPI. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Retrieved from [Link]
-
PubMed. (2007, September 14). Analysis of p-chlorobenzoic acid in water by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
Doc Brown's Chemistry. (2025, November 8). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions.... Retrieved from [Link]
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- 1. resolvemass.ca [resolvemass.ca]
- 2. rockymountainlabs.com [rockymountainlabs.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]
- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 6. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Analytical Characterization of 5-Amino-2-bromo-4-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Analytical Imperative
5-Amino-2-bromo-4-methylbenzoic acid (CAS No: 745048-63-9; Molecular Formula: C₈H₈BrNO₂; Molecular Weight: 230.06 g/mol ) is a substituted aromatic carboxylic acid featuring amino, bromo, and methyl functional groups.[1][2] This intricate arrangement of functional groups necessitates a multi-pronged analytical approach for unambiguous characterization. Spectroscopic methods are indispensable for elucidating the molecular structure, while chromatographic techniques are the gold standard for assessing purity and identifying potential impurities. Thermal analysis provides critical insights into the compound's solid-state properties and stability. This guide will explore the synergies of these techniques in building a complete analytical profile of ABMBA.
Chromatographic Methods for Purity and Impurity Profiling
Chromatographic techniques are fundamental for separating and quantifying the main component from process-related impurities and potential degradants.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and robust technique for the analysis of non-volatile and thermally labile compounds like ABMBA. A reversed-phase method is typically the most appropriate approach.
A C18 column is selected for its hydrophobicity, which allows for good retention and separation of moderately polar aromatic compounds like ABMBA. The mobile phase, consisting of an organic modifier (acetonitrile or methanol) and an aqueous buffer (containing an acid like phosphoric or formic acid), enables the elution of the analyte by modulating its polarity. The acidic component of the mobile phase is crucial for suppressing the ionization of the carboxylic acid group, leading to a more symmetrical peak shape and reproducible retention times.[3][4] UV detection is suitable due to the presence of the chromophoric aromatic ring in the ABMBA molecule.
-
Instrument: HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution. Further dilute as necessary.
| Technique | Strengths | Limitations | Primary Application for ABMBA |
| HPLC-UV | High resolution, quantitative, robust, widely available. | Requires a chromophore for detection. | Purity assessment, impurity profiling, and quantification. |
| LC-MS | High sensitivity and selectivity, provides molecular weight information for impurity identification. | More complex instrumentation, potential for matrix effects. | Identification of unknown impurities and degradants. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility and polar nature of the amino and carboxylic acid groups, direct GC-MS analysis of ABMBA is challenging. Derivatization is typically required to increase volatility and thermal stability.
Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization strategy for compounds with active hydrogens. This process replaces the acidic protons on the amino and carboxylic acid groups with non-polar trimethylsilyl (TMS) groups, making the molecule suitable for GC analysis.
-
Derivatization:
-
Place approximately 1 mg of ABMBA in a reaction vial.
-
Add 100 µL of BSTFA and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Instrument: GC-MS system with a split/splitless injector and a mass selective detector.
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-500 m/z.
The mass spectrum of the di-TMS derivative of ABMBA would show a molecular ion peak corresponding to the derivatized molecule. The fragmentation pattern would be characteristic of the structure, with losses of methyl groups and TMS moieties. The presence of bromine would be indicated by a characteristic isotopic pattern (M and M+2 peaks in an approximate 1:1 ratio).
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity and substitution pattern of ABMBA.
¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR reveals the number of different types of carbon atoms. The chemical shifts, multiplicities, and coupling constants are unique fingerprints of the molecule's structure. For ABMBA, the relative positions of the substituents on the aromatic ring can be unequivocally determined through NMR analysis.
-
Instrument: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of ABMBA in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64.
-
Spectral width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse sequence: Proton-decoupled experiment.
-
Number of scans: 1024 or more, depending on concentration.
-
Spectral width: 0 to 200 ppm.
-
While experimental spectra for ABMBA are not widely published, the expected chemical shifts can be predicted based on the analysis of structurally similar compounds such as 3-amino-4-methylbenzoic acid and other brominated aminobenzoic acids.[6][7][8]
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| Carboxylic Acid | ~12-13 | broad singlet | -COOH |
| Aromatic CH | ~7.5 | singlet | H-6 |
| Aromatic CH | ~6.5 | singlet | H-3 |
| Amine | ~5.0 | broad singlet | -NH₂ |
| Methyl | ~2.2 | singlet | -CH₃ |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| Carbonyl | ~168 | -COOH |
| Aromatic C-NH₂ | ~148 | C-5 |
| Aromatic C-Br | ~115 | C-2 |
| Aromatic C-CH₃ | ~138 | C-4 |
| Aromatic C-COOH | ~125 | C-1 |
| Aromatic CH | ~130 | C-6 |
| Aromatic CH | ~118 | C-3 |
| Methyl | ~18 | -CH₃ |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
The absorption of infrared radiation causes molecular vibrations (stretching and bending) at specific frequencies, which are characteristic of the bonds and functional groups present. The FT-IR spectrum provides a unique "fingerprint" of the molecule.
-
Instrument: FT-IR spectrometer.
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of ABMBA with dry potassium bromide (KBr) powder and press into a thin pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
Based on the FT-IR spectra of related aminobenzoic acids, the following characteristic absorption bands are expected for ABMBA:[9][10]
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 3400-3300 | N-H stretching | Amino (-NH₂) |
| 3300-2500 | O-H stretching | Carboxylic acid (-COOH) |
| 1700-1680 | C=O stretching | Carboxylic acid (-COOH) |
| 1620-1580 | C=C stretching | Aromatic ring |
| ~1250 | C-N stretching | Aromatic amine |
| ~800 | C-H out-of-plane bending | Substituted aromatic ring |
| ~600 | C-Br stretching | Aryl bromide |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.
In mass spectrometry, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). This provides a precise measurement of the molecular weight. High-resolution mass spectrometry (HRMS) can determine the elemental formula of the molecule.
-
Instrument: Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
Sample Introduction:
-
ESI: Infuse a dilute solution of ABMBA in a suitable solvent (e.g., methanol/water with a trace of formic acid or ammonia).
-
EI: Introduce the sample via a direct insertion probe or after GC separation.
-
-
Data Acquisition:
-
ESI: Acquire in positive or negative ion mode.
-
EI: Acquire at 70 eV.
-
Scan range: 50-500 m/z.
-
The mass spectrum of ABMBA is expected to show a molecular ion peak [M]⁺ or protonated/deprotonated molecule [M+H]⁺ or [M-H]⁻. A key feature will be the isotopic pattern of bromine, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br).
-
Expected m/z for [M]⁺: 229 and 231 (in a ~1:1 ratio).
-
Expected m/z for [M+H]⁺: 230 and 232 (in a ~1:1 ratio).
-
Expected m/z for [M-H]⁻: 228 and 230 (in a ~1:1 ratio).
Thermal Analysis
Thermal analysis techniques are used to study the physical and chemical properties of a material as a function of temperature.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA measures the change in mass of a sample as it is heated, providing information on thermal stability and decomposition. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting point, glass transitions, and other thermal events.
For a pharmaceutical intermediate, understanding its thermal stability is crucial for defining storage and handling conditions. The melting point is a key physical property that can also be an indicator of purity.
-
Instrument: TGA and/or DSC instrument.
-
Sample Preparation: Accurately weigh 5-10 mg of ABMBA into an appropriate pan (e.g., aluminum for DSC, platinum or alumina for TGA).
-
TGA Method:
-
Heat the sample from ambient temperature to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
-
DSC Method:
-
Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 250 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
While specific data for ABMBA is not available, related aminobenzoic acids typically exhibit a sharp melting endotherm in the DSC thermogram. The TGA thermogram would show a stable baseline until the onset of decomposition.
Comparative Summary of Analytical Methods
| Analytical Method | Information Provided | Key Strengths for ABMBA Characterization | Considerations |
| HPLC | Purity, quantification of impurities | High precision and accuracy for purity determination. | Method development may be required. |
| GC-MS | Identification of volatile impurities | High sensitivity for volatile components. | Requires derivatization for ABMBA. |
| NMR Spectroscopy | Unambiguous structural elucidation | Definitive confirmation of identity and substitution pattern. | Requires a relatively pure sample and specialized equipment. |
| FT-IR Spectroscopy | Identification of functional groups | Rapid and non-destructive confirmation of functional groups. | Provides limited structural information on its own. |
| Mass Spectrometry | Molecular weight and elemental formula | Confirms molecular weight and the presence of bromine. | Fragmentation patterns can be complex. |
| TGA/DSC | Thermal stability and melting point | Crucial for understanding solid-state properties. | Data is dependent on experimental conditions. |
Visualizing the Analytical Workflow
A systematic approach is essential for the comprehensive characterization of this compound.
Caption: A logical workflow for the analytical characterization of this compound.
Conclusion
The comprehensive analytical characterization of this compound requires an integrated approach that leverages the strengths of multiple analytical techniques. While HPLC is the cornerstone for purity assessment, spectroscopic methods like NMR, FT-IR, and MS are indispensable for unequivocal structural confirmation. Thermal analysis provides vital information on the material's stability. By employing the methodologies outlined in this guide, researchers and drug development professionals can ensure the quality and consistency of this important pharmaceutical intermediate, thereby contributing to the development of safe and effective medicines.
References
-
SIELC Technologies. Separation of 4-Amino-5-bromo-2-methoxybenzoic acid on Newcrom R1 HPLC column. Available from: [Link].
-
The Royal Society of Chemistry. Supporting information. Available from: [Link].
-
Supporting Information. 4. Available from: [Link].
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MDPI. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Available from: [Link].
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Chitkara University. Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Available from: [Link].
-
World Journal of Pharmaceutical Research. Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. Available from: [Link].
-
NIST. 3-Amino-4-methylbenzoic acid. Available from: [Link].
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SIELC Technologies. Separation of 4-Amino-5-bromo-2-methoxybenzoic acid on Newcrom R1 HPLC column. Available from: [Link].
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AOBChem. This compound. Available from: [Link].
-
PubChem. 5-Amino-4-bromo-2-methylbenzoic acid. Available from: [Link].
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IJTSRD. DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. Available from: [Link].
-
JOCPR. Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method. Available from: [Link].
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A Comparative Guide to the Synthetic Routes of 5-Amino-2-bromo-4-methylbenzoic acid
Introduction
5-Amino-2-bromo-4-methylbenzoic acid is a key building block in medicinal chemistry and drug discovery, finding application in the synthesis of a variety of pharmacologically active compounds. The strategic placement of its functional groups—an amine, a bromine atom, and a carboxylic acid on a substituted benzene ring—offers multiple points for molecular elaboration. For researchers and process chemists, the selection of an optimal synthetic route is paramount, balancing factors such as yield, cost, safety, and scalability. This guide provides an in-depth comparison of the most common synthetic pathways to this valuable intermediate, supported by experimental insights and data to inform your selection process.
Physicochemical Properties and Spectroscopic Data
Before delving into the synthetic routes, a summary of the key properties of this compound is provided for reference.
| Property | Value |
| Molecular Formula | C₈H₈BrNO₂[1] |
| Molecular Weight | 230.06 g/mol [1] |
| Appearance | Off-white to light yellow or pink solid[2] |
| Boiling Point | 380.2 ± 42.0 °C (Predicted)[2] |
| Density | 1.7 ± 0.1 g/cm³ (Predicted)[2] |
| CAS Number | 745048-63-9[1] |
Expected Spectroscopic Data:
-
¹H NMR: Signals for two aromatic protons, a broad singlet for the amine protons, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: Resonances for the aromatic carbons, the methyl carbon, and the carbonyl carbon of the carboxylic acid.
-
IR Spectroscopy: Characteristic peaks for N-H stretching of the amine, C=O stretching of the carboxylic acid, and O-H stretching.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.
Comparative Analysis of Synthetic Routes
This guide will compare three primary synthetic routes for the preparation of this compound:
-
Route 1: Direct Bromination of 3-Amino-4-methylbenzoic acid
-
Route 2: Bromination of Methyl 3-amino-4-methylbenzoate followed by Hydrolysis
-
Route 3: Nitration and Reduction of 2-Bromo-4-methylbenzoic acid
Route 1: Direct Bromination of 3-Amino-4-methylbenzoic acid
This is arguably the most direct approach, involving the selective bromination of the commercially available 3-Amino-4-methylbenzoic acid. The amino group is a strong activating group and directs ortho- and para- to itself. The position ortho to the amino group and meta to the carboxylic acid is sterically hindered, favoring bromination at the position para to the amino group.
Experimental Protocol:
-
Dissolve 3-amino-4-methylbenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise, maintaining the temperature below 15 °C.
-
Stir the reaction mixture at this temperature for 2-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water with stirring.
-
Collect the resulting solid by filtration and wash with cold water.
-
Dissolve the crude product in ethyl acetate and wash with water to remove residual DMF.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.[2]
Causality of Experimental Choices:
-
Solvent: DMF is an excellent solvent for both the starting material and NBS, and its polar aprotic nature facilitates the electrophilic substitution reaction.
-
Reagent: NBS is a convenient and safer source of electrophilic bromine compared to liquid bromine.
-
Temperature Control: The reaction is exothermic, and maintaining a low temperature is crucial to prevent the formation of di-brominated and other side products.
Diagram of Synthetic Workflow:
Diagram of the direct bromination of 3-Amino-4-methylbenzoic acid.
Route 2: Bromination of Methyl 3-amino-4-methylbenzoate followed by Hydrolysis
This two-step route involves first protecting the carboxylic acid as a methyl ester, followed by bromination and subsequent deprotection via hydrolysis. The esterification step can prevent potential side reactions involving the carboxylic acid group during bromination.
Experimental Protocol:
Step 1: Esterification of 3-Amino-4-methylbenzoic acid
-
Suspend 3-Amino-4-methylbenzoic acid (1.0 eq) in methanol.
-
Cool the suspension to 0-5 °C and slowly add thionyl chloride (2.0-3.0 eq).
-
Heat the mixture to reflux for 4-6 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to yield Methyl 3-amino-4-methylbenzoate.
Step 2: Bromination of Methyl 3-amino-4-methylbenzoate
-
Dissolve Methyl 3-amino-4-methylbenzoate (1.0 eq) in DMF.
-
Cool to 0 °C and add NBS (1.0 eq) portion-wise.
-
Stir for 20-30 minutes at 0 °C.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with water, dry, and concentrate. Purify by column chromatography to obtain Methyl 5-amino-2-bromo-4-methylbenzoate.
Step 3: Hydrolysis of Methyl 5-amino-2-bromo-4-methylbenzoate
-
Dissolve Methyl 5-amino-2-bromo-4-methylbenzoate (1.0 eq) in a mixture of methanol and water.
-
Add an excess of sodium hydroxide or lithium hydroxide (2.0-3.0 eq).
-
Heat the mixture to reflux and stir for 2-4 hours until the reaction is complete (monitored by TLC).
-
Cool the mixture and remove the methanol under reduced pressure.
-
Acidify the aqueous solution with dilute HCl to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain this compound.
Causality of Experimental Choices:
-
Esterification: The use of thionyl chloride in methanol is a classic and efficient method for esterification.
-
Hydrolysis: Basic hydrolysis with NaOH or LiOH is a standard procedure for cleaving methyl esters. Acidification is necessary to protonate the carboxylate and precipitate the final product.
Diagram of Synthetic Workflow:
Diagram of the synthesis via nitration and reduction.
Quantitative Comparison of Synthetic Routes
| Parameter | Route 1 | Route 2 | Route 3 |
| Starting Material | 3-Amino-4-methylbenzoic acid | 3-Amino-4-methylbenzoic acid | 2-Bromo-4-methylbenzoic acid |
| Number of Steps | 1 | 3 | 2 |
| Overall Yield | ~85% [2] | ~75-85% (estimated) | ~60-70% (estimated) |
| Key Reagents | NBS, DMF | SOCl₂, MeOH, NBS, NaOH | HNO₃, H₂SO₄, SnCl₂/Fe |
| Scalability | Good | Moderate | Moderate |
| Safety Concerns | NBS is a lachrymator, DMF is a reproductive toxin. | Thionyl chloride is corrosive, NBS, DMF. | Strong, corrosive acids, handling of nitro compounds. |
| Environmental Impact | Use of DMF. | Use of chlorinated solvents and DMF. | Use of heavy metals (tin) and strong acids. |
Senior Application Scientist's Recommendation
Based on the comparative analysis, Route 1 is the most recommended synthetic pathway for the preparation of this compound for most laboratory and pilot-scale applications. Its primary advantages are the high yield, single-step procedure, and the use of readily available starting materials. This route offers a significant advantage in terms of process efficiency and cost-effectiveness.
Route 2 is a viable alternative, particularly if the starting material is the methyl ester or if there are concerns about the free carboxylic acid interfering with other functionalities in a more complex molecule. However, the additional protection and deprotection steps add to the overall process time and may slightly reduce the overall yield.
Route 3 is the least favorable of the three. The nitration step can be challenging to control with respect to regioselectivity, potentially leading to a mixture of isomers that require tedious purification. Furthermore, the use of strong nitrating agents and the generation of nitro-intermediates pose greater safety and environmental concerns.
For industrial-scale production, the choice would still likely favor Route 1, with careful process optimization to minimize the use of DMF or explore alternative, greener solvents. The simplicity and high yield of this direct bromination make it a very attractive option for large-scale synthesis.
References
Sources
The Aminobenzoic Acid Scaffold: A Comparative Analysis of Substituted Analogs in Drug Discovery
For researchers, scientists, and drug development professionals, the journey from a lead compound to a clinical candidate is paved with meticulous structure-activity relationship (SAR) studies. The 4-aminobenzoic acid (PABA) backbone is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a multitude of biologically active compounds.[1][2] Its inherent versatility allows for substitutions at the amino and carboxyl groups, as well as on the aromatic ring, making it a prime candidate for the development of novel therapeutics with a wide range of potential medical applications, including anticancer, antimicrobial, and enzyme-inhibitory activities.[2][3]
This guide provides a comparative analysis of the biological activities of substituted aminobenzoic acid analogs, with a particular focus on the impact of amino, bromo, and methyl substitutions, drawing insights from published research on related compounds to infer the potential activities of molecules like 5-Amino-2-bromo-4-methylbenzoic acid. While direct experimental data for this specific molecule is not widely available in the public domain, this analysis will provide a framework for its potential biological profile and the experimental workflows required for its evaluation.
The Influence of Substitution on Biological Activity: A Structure-Activity Relationship (SAR) Perspective
The biological activity of aminobenzoic acid derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring.[1] Understanding these relationships is critical for the rational design of more potent and selective therapeutic agents.
Antimicrobial Activity
Derivatives of p-aminobenzoic acid have demonstrated significant antimicrobial properties.[4][5][6] The introduction of a halogen, such as bromine, has been shown to increase antimicrobial activity.[4] Specifically, electron-withdrawing groups like a bromo substituent can enhance the potency of these compounds against various bacterial and fungal strains, including Bacillus subtilis, Candida albicans, and Aspergillus niger.[4] The position of the bromo group is also crucial, with different isomers showing activity against different microbial species.[4] For instance, a meta-bromo derivative was found to be active against B. subtilis, while a para-bromo derivative was effective against C. albicans and A. niger.[4]
Anticancer and Cytotoxic Potential
The aminobenzoic acid scaffold is also a key component in the development of anticancer agents.[2][7][8] The cytotoxic effects of these compounds are often linked to their ability to interfere with critical cellular signaling pathways that control cell growth and proliferation.[7] The presence and position of substituents on the benzene ring can significantly modulate this activity. For example, some Schiff bases of PABA have exhibited notable cytotoxicity against cancer cell lines like HepG2.[5][6]
Enzyme Inhibition
Substituted aminobenzoic acids have been identified as potent inhibitors of various enzymes implicated in disease.
-
Aldo-Keto Reductases (AKRs): N-benzoyl anthranilic acid (2-aminobenzoic acid) derivatives have been shown to inhibit AKR1C isoforms, which are involved in the biosynthesis of steroid hormones and prostaglandins.[9] The substitution pattern on both the anthranilic acid ring and the N-benzoyl ring plays a role in the inhibitory potency and selectivity.[9]
-
Matrix Metalloproteinases (MMPs): Anthranilic acid-based inhibitors have been developed for MMPs, a family of enzymes involved in tissue remodeling and implicated in diseases like arthritis and cancer.[10] The position of substituents on the anthranilic acid ring is critical, with a 3-methyl derivative showing a significant increase in potency compared to the unsubstituted parent compound.[10]
-
Acetylcholinesterase (AChE): Derivatives of m-aminobenzoic acid have been reported to inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.[11] This makes them of interest for the treatment of neurodegenerative diseases like Alzheimer's.[2]
-
Undecaprenyl Pyrophosphate Synthase (UppS): Anthranilic acid derivatives have been identified as inhibitors of UppS, an essential enzyme in bacterial cell wall biosynthesis, highlighting their potential as a novel class of antibacterial agents.[12]
Comparative Data Summary
To illustrate the impact of substitutions on biological activity, the following table summarizes hypothetical and literature-derived data for various aminobenzoic acid analogs.
| Compound/Analog Class | Substitution Pattern | Primary Biological Activity | Potency (Example) | Reference |
| PABA Schiff Bases | Varied aldehydes | Antimicrobial, Cytotoxic | MIC from 15.62 µM (antibacterial) | [5][6] |
| Bromo-PABA Derivatives | m-Bromo or p-Bromo | Antimicrobial | Active against B. subtilis or C. albicans | [4] |
| m-Aminobenzoic Acid Derivatives | Varied | Acetylcholinesterase Inhibition | More potent than galanthamine | |
| N-Benzoyl Anthranilic Acids | Varied | AKR1C3 Inhibition | IC50 of 0.31 µM | [9] |
| 3-Methyl Anthranilate | 3-Methyl | MMP Inhibition | 10-fold more potent than unsubstituted |
Experimental Protocols for Biological Evaluation
To ascertain the biological activity of this compound and its analogs, a series of well-established in vitro assays would be required.
Protocol 1: Antimicrobial Susceptibility Testing (Tube Dilution Method)
This protocol determines the minimum inhibitory concentration (MIC) of a compound against various microbial strains.
Materials:
-
Test compounds (this compound and analogs)
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi)
-
Sterile test tubes
-
Pipettes and tips
-
Incubator
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
In a series of sterile test tubes, prepare two-fold serial dilutions of each compound in the appropriate broth.
-
Inoculate each tube with a standardized suspension of the microbial strain.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the tubes at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (e.g., 24-48 hours).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]
Protocol 2: Cytotoxicity Assessment (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells and is a common method for measuring the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2)
-
Cell culture medium (e.g., DMEM) and supplements (FBS, antibiotics)
-
96-well plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.[7]
Visualizing the Scientific Workflow and Pathways
To better understand the processes involved in the discovery and evaluation of these compounds, the following diagrams illustrate a typical workflow and a relevant signaling pathway.
Caption: A generalized experimental workflow for the synthesis, screening, and analysis of novel aminobenzoic acid analogs.
Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for anticancer agents derived from the aminobenzoic acid scaffold.[7]
Conclusion
The aminobenzoic acid core represents a fertile ground for the discovery of new therapeutic agents. By systematically exploring the effects of various substituents, such as amino, bromo, and methyl groups, on the biological activity of this scaffold, researchers can develop a deeper understanding of the structure-activity relationships that govern their efficacy. While the specific biological profile of this compound remains to be elucidated through direct experimentation, the wealth of data on related analogs provides a strong foundation for predicting its potential as a bioactive molecule and for guiding future research in this promising area of medicinal chemistry.
References
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Synthesis, anticholinesterase activity and structure-activity relationships of m-Aminobenzoic acid derivatives. Bioorg Med Chem Lett. 2003 May 19;13(10):1825-7. Available from: [Link]
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Kumar, M., et al. Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management. Available from: [Link]
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Jampilek, J., et al. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules. 2019 Dec 19;10(1):9. Available from: [Link]
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P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). J Med Chem. 1978 Feb;21(2):181-6. Available from: [Link]
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Farwa, U., et al. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Pharmaceuticals (Basel). 2023 Feb 16;16(2):298. Available from: [Link]
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Brozic, P., et al. N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo-keto reductase AKR1C3. Bioorg Med Chem Lett. 2013 Aug 1;23(15):4444-7. Available from: [Link]
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Jampilek, J., et al. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PubMed. Available from: [Link]
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Farwa, U., et al. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. ResearchGate. Available from: [Link]
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Levin, J. I., et al. The Discovery of Anthranilic Acid-Based MMP Inhibitors. Part 1: SAR of the 3-Position. Bioorganic & Medicinal Chemistry Letters. 2001;11(2):235-238. Available from: [Link]
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Le, T. Q., et al. Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. Molecules. 2020 Oct 21;25(20):4835. Available from: [Link]
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Akberova, S. I. New Biological Properties of p-Aminobenzoic Acid. ResearchGate. Available from: [Link]
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Saavedra, J. E., et al. PABA/NO as an anticancer lead: analogue synthesis, structure revision, solution chemistry, reactivity toward glutathione, and in vitro activity. J Med Chem. 2006 Jan 26;49(2):763-9. Available from: [Link]
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Jukič, M., et al. Anthranilic Acid Inhibitors of Undecaprenyl Pyrophosphate Synthase (UppS), an Essential Enzyme for Bacterial Cell Wall Biosynthesis. Frontiers in Chemistry. 2020;8:27. Available from: [Link]
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Păun, A., et al. Antimicrobial activity of prepared complexes, 2-aminobenzoic acid and... ResearchGate. Available from: [Link]
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An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. ResearchGate. Available from: [Link]
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Jampilek, J., et al. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PMC. Available from: [Link]
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A Senior Application Scientist's Guide to 5-Amino-2-bromo-4-methylbenzoic Acid and Its Structural Isomers: A Comparative Analysis for Synthetic Strategy
For the discerning researcher in drug discovery and materials science, the selection of molecular building blocks is a critical decision that dictates the efficiency and success of a synthetic campaign. Substituted benzoic acids, in particular, are invaluable scaffolds. This guide provides an in-depth structural and reactivity comparison of 5-Amino-2-bromo-4-methylbenzoic acid and its key structural isomers. By understanding the nuanced differences imparted by the positional arrangement of the amino, bromo, and methyl groups, scientists can make more informed decisions in their synthetic designs, particularly for palladium-catalyzed cross-coupling reactions.
Structural and Physicochemical Comparison of Isomeric Aminobromomethylbenzoic Acids
The seemingly subtle shifts in substituent positions on the benzoic acid core significantly influence the physicochemical properties of these building blocks. These differences can impact solubility, crystal packing, and, most importantly, chemical reactivity. The following isomers have been selected for this comparative analysis:
-
This compound (Target Compound)
-
3-Amino-2-bromo-4-methylbenzoic acid
-
4-Amino-5-bromo-2-methylbenzoic acid
-
2-Amino-4-bromo-5-methylbenzoic acid [3]
Below is a summary of their key physicochemical properties:
| Property | This compound | 3-Amino-2-bromo-4-methylbenzoic acid | 2-Amino-5-bromo-4-methylbenzoic acid | 4-Amino-5-bromo-2-methylbenzoic acid | 2-Amino-4-bromo-5-methylbenzoic acid |
| Structure | |||||
| CAS Number | 745048-63-9 | 13091-43-5[4] | 106976-24-3[2] | 1934458-01-1 | 106976-24-3 |
| Molecular Formula | C₈H₈BrNO₂ | C₈H₈BrNO₂ | C₈H₈BrNO₂ | C₈H₈BrNO₂ | C₈H₈BrNO₂ |
| Molecular Weight | 230.06 g/mol | 230.06 g/mol [4] | 230.06 g/mol [1][2] | 230.06 g/mol | 230.06 g/mol |
| Predicted Boiling Point | 380.2±42.0 °C | 359.8±42.0 °C | 359.8±42.0 °C[1] | 380.2±42.0 °C | 359.8±42.0 °C |
| Predicted Density | 1.7±0.1 g/cm³ | 1.682±0.06 g/cm³ | 1.682±0.06 g/cm³[1] | 1.7±0.1 g/cm³ | 1.682±0.06 g/cm³ |
Comparative Reactivity Analysis in Palladium-Catalyzed Cross-Coupling Reactions
The utility of these building blocks is most evident in their application in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern synthetic chemistry. The relative positions of the electron-donating amino group, the electron-withdrawing carboxylic acid, and the sterically demanding methyl group, in relation to the reactive carbon-bromine bond, create a unique reactivity profile for each isomer.
General Principles of Reactivity
The reactivity of aryl bromides in palladium-catalyzed cross-coupling reactions is governed by a combination of electronic and steric factors that influence the rate-determining oxidative addition step.
-
Electronic Effects: Electron-withdrawing groups on the aromatic ring generally increase the rate of oxidative addition by making the carbon of the C-Br bond more electrophilic. Conversely, electron-donating groups can decrease the rate. The amino group is a strong electron-donating group through resonance, while the carboxylic acid is electron-withdrawing. The interplay of these effects, dictated by their positions relative to the bromine atom, is a key determinant of reactivity.
-
Steric Effects: Bulky groups ortho to the bromine atom can hinder the approach of the palladium catalyst, thereby slowing down the oxidative addition step. The methyl group and, to a lesser extent, the carboxylic acid and amino groups can exert steric hindrance.
Predicted Reactivity in Key Cross-Coupling Reactions
Based on these principles, we can predict the relative reactivity of the isomers in common cross-coupling reactions:
Suzuki-Miyaura Coupling: This versatile C-C bond-forming reaction is often tolerant of a wide range of functional groups.
-
This compound: The bromine is ortho to the carboxylic acid and meta to the amino group. The ortho-carboxyl group's electron-withdrawing effect should enhance reactivity, though it may also introduce some steric hindrance.
-
3-Amino-2-bromo-4-methylbenzoic acid: The bromine is ortho to both the amino and carboxylic acid groups. The ortho-amino group's electron-donating nature and potential for catalyst inhibition, combined with steric hindrance from two ortho substituents, will likely render this isomer the least reactive.
-
2-Amino-5-bromo-4-methylbenzoic acid: The bromine is meta to the amino group and para to the methyl group. This isomer is expected to be quite reactive due to minimal steric hindrance around the C-Br bond.
-
4-Amino-5-bromo-2-methylbenzoic acid: The bromine is ortho to the amino group and meta to the carboxylic acid. The ortho-amino group may decrease reactivity.
-
2-Amino-4-bromo-5-methylbenzoic acid: The bromine is para to the amino group. The strong electron-donating effect of the para-amino group will likely decrease the reactivity of the C-Br bond towards oxidative addition.
Buchwald-Hartwig Amination: This C-N bond-forming reaction is crucial for the synthesis of complex amines. The presence of a primary amino group on the substrate can sometimes lead to side reactions, such as self-coupling or catalyst inhibition.
-
The reactivity trends are expected to be similar to the Suzuki-Miyaura coupling. However, the presence of the free amino group on the substrate can complicate the reaction. N-protection of the amino group might be necessary to achieve high yields, especially for the less reactive isomers.
Sonogashira Coupling: This reaction forges a C-C bond between an aryl halide and a terminal alkyne. It is generally sensitive to steric hindrance.
-
Isomers with less steric hindrance around the bromine atom, such as 2-Amino-5-bromo-4-methylbenzoic acid , are predicted to perform best in Sonogashira couplings. Isomers with ortho substituents to the bromine, like This compound and particularly 3-Amino-2-bromo-4-methylbenzoic acid , are expected to be more challenging substrates.
Experimental Protocols for Cross-Coupling Reactions
The following are detailed, step-by-step methodologies for key palladium-catalyzed cross-coupling reactions. These protocols are generalized for the class of aminobromomethylbenzoic acids and should be optimized for each specific substrate and coupling partner.
Suzuki-Miyaura Coupling Protocol
This protocol describes a general procedure for the C-C bond formation between an aminobromomethylbenzoic acid and an arylboronic acid.
Caption: Suzuki-Miyaura Coupling Workflow
Materials:
-
Aminobromomethylbenzoic acid isomer (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, Toluene, or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the aminobromomethylbenzoic acid, arylboronic acid, and base.
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Under the inert atmosphere, add the solvent and the palladium catalyst.
-
Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup: Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination Protocol
This protocol outlines a general procedure for the C-N bond formation between an aminobromomethylbenzoic acid and an amine.
Caption: Buchwald-Hartwig Amination Workflow
Materials:
-
Aminobromomethylbenzoic acid isomer (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, or BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.2-2.0 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Glovebox)
Procedure:
-
In a glovebox, add the aminobromomethylbenzoic acid, palladium precatalyst, ligand, and base to a reaction vial.
-
Add the anhydrous solvent and the amine.
-
Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, partition the mixture between an organic solvent and water.
-
Separate the organic layer, dry over anhydrous sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Sonogashira Coupling Protocol
This protocol details a general method for the C-C bond formation between an aminobromomethylbenzoic acid and a terminal alkyne.
Caption: Sonogashira Coupling Workflow
Materials:
-
Aminobromomethylbenzoic acid isomer (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Base (e.g., Triethylamine or Diisopropylethylamine, 2.0-3.0 equiv)
-
Solvent (e.g., THF or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the aminobromomethylbenzoic acid, palladium catalyst, and copper(I) iodide.
-
Purge the vessel with an inert gas.
-
Add the solvent, base, and terminal alkyne.
-
Stir the reaction at room temperature or heat as required (typically 40-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution to remove the copper catalyst.
-
Separate the organic layer, dry over anhydrous sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
The choice of a specific isomer of aminobromomethylbenzoic acid has profound implications for its reactivity in palladium-catalyzed cross-coupling reactions. A thorough understanding of the interplay between electronic and steric effects is paramount for the strategic design of synthetic routes. While 2-Amino-5-bromo-4-methylbenzoic acid is predicted to be a generally reactive and versatile building block due to minimal steric hindrance around the C-Br bond, isomers with ortho-substituents, such as This compound and particularly 3-Amino-2-bromo-4-methylbenzoic acid , are expected to be more challenging substrates requiring careful optimization of reaction conditions. This guide provides the foundational knowledge and experimental frameworks to empower researchers to harness the full synthetic potential of these valuable building blocks in their pursuit of novel molecules.
References
-
MySkinRecipes. (n.d.). 2-Amino-5-bromo-4-methylbenzoic acid. Retrieved from [Link]
- Laffoon, J. D., et al. (2020). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands.
-
ChemBK. (2024, April 9). 2-Amino-5-bromo-4-methoxy-benzoic acid methyl ester. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-3-bromo-5-methylbenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-bromo-4-methylbenzoic acid. Retrieved from [Link]
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- 1. 2-Amino-5-bromo-4-methylbenzoic acid [myskinrecipes.com]
- 2. 2-Amino-5-bromo-4-methylbenzoic acid | C8H8BrNO2 | CID 13792251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-4-bromo-5-methylbenzoic acid | CymitQuimica [cymitquimica.com]
- 4. 2-Amino-3-bromo-5-methylbenzoic acid | C8H8BrNO2 | CID 2774400 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystallographic Analysis of 5-Amino-2-bromo-4-methylbenzoic Acid Derivatives
For researchers in structural biology and drug development, obtaining high-quality single crystals for X-ray diffraction is often the most significant bottleneck in structure elucidation. This guide provides an in-depth comparison of crystallographic analysis techniques as they apply to a class of small organic molecules: derivatives of 5-Amino-2-bromo-4-methylbenzoic acid. While no crystal structure for the parent compound is publicly available as of this writing, this guide will leverage data from structurally analogous compounds, such as p-aminobenzoic acid (pABA) and other substituted benzoic acids, to provide a predictive and practical framework for researchers.
The core challenge with aminobenzoic acid derivatives lies in controlling their polymorphic behavior and understanding the intermolecular forces that dictate their crystal packing. These molecules possess multiple functional groups capable of forming strong hydrogen bonds (the carboxylic acid and amino groups) and are influenced by halogen interactions and π–π stacking, leading to a complex energetic landscape of possible solid forms.[1]
Part 1: A Comparative Analysis of Crystallization Strategies
The success of single-crystal X-ray diffraction is fundamentally dependent on the quality of the crystal. For derivatives of this compound, the choice of crystallization method is paramount in navigating the challenges of polymorphism and obtaining crystals suitable for diffraction. Below, we compare three common techniques, outlining their underlying principles and providing experimental data from analogous systems.
Slow Evaporation
Slow evaporation is one of the most straightforward methods for crystallizing organic compounds.[2] The principle relies on gradually increasing the concentration of the solute in a solution until it reaches supersaturation, at which point crystal nucleation and growth occur. The choice of solvent is critical, as it influences not only solubility but also the final crystal habit and potentially the polymorphic form obtained.[2]
Causality Behind Experimental Choices: For a substituted aminobenzoic acid, a solvent should be chosen that provides moderate solubility. High solubility can make it difficult to achieve supersaturation slowly, while very low solubility may require excessively large volumes of solvent. Solvents like acetone, ethanol, or mixtures containing them are often good starting points. The rate of evaporation is controlled by limiting the surface area of the vial opening, which allows for the slow formation of well-ordered crystals.
Vapor Diffusion
Vapor diffusion is a highly effective technique, especially when only small amounts of the compound are available.[2] This method involves dissolving the compound in a "good" solvent and placing this solution in a sealed container with a larger reservoir of a "poor" solvent (an anti-solvent) in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.
Causality Behind Experimental Choices: This technique offers fine control over the rate of supersaturation. The choice of the solvent/anti-solvent pair is crucial. For our target derivatives, a good solvent could be Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), which are known to interact strongly with the carboxylic acid group.[3] A suitable anti-solvent would be water or a non-polar solvent like hexane. This controlled reduction in solubility often yields high-quality single crystals.
Anti-Solvent Crystallization
In this method, an anti-solvent is added directly to a solution of the compound. The rapid change in solubility can induce precipitation, but with careful control of the addition rate and mixing, it can be optimized for crystal growth. This technique is particularly useful for screening a wide range of conditions quickly.
Causality Behind Experimental Choices: The key to success with anti-solvent crystallization is to maintain the system in a metastable zone where nucleation is controlled, allowing for crystal growth rather than amorphous precipitation. For aminobenzoic acids, using a solvent like DMSO and an anti-solvent like water has been shown to influence which polymorph nucleates.[3] This highlights the technique's utility in polymorph screening.
Table 1: Comparison of Crystallization Techniques for Aromatic Carboxylic Acids
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Slow Evaporation | Gradual increase in concentration through solvent evaporation.[2] | Simple setup, requires minimal sample manipulation. | Can be slow, difficult to control the rate precisely, may lead to solvent inclusion in the crystal lattice.[2] | Initial screening with sufficient material, compounds with moderate volatility solvents. |
| Vapor Diffusion | Slow introduction of an anti-solvent via vapor phase to reduce solubility.[2] | Excellent for small quantities, provides good control over crystallization rate, often yields high-quality crystals.[2] | Requires a suitable solvent/anti-solvent pair with different vapor pressures. | Compounds that are difficult to crystallize, optimizing crystal quality. |
| Anti-Solvent Crystallization | Direct addition of an anti-solvent to induce supersaturation. | Fast, suitable for high-throughput screening of conditions. | Can lead to rapid precipitation and small crystals if not well-controlled, risk of amorphous material. | Rapid screening for crystallization conditions, polymorph screening. |
Part 2: Experimental Protocols and Workflow
The following sections provide detailed, step-by-step methodologies for the crystallization and subsequent X-ray diffraction analysis of a hypothetical derivative of this compound.
Detailed Experimental Protocol: Vapor Diffusion Crystallization
This protocol is recommended for obtaining high-quality single crystals suitable for X-ray diffraction.
-
Preparation of the Sample Solution:
-
Dissolve 1-5 mg of the purified this compound derivative in 0.5 mL of a suitable solvent (e.g., acetone, DMF) in a small, clean vial. Ensure the compound is fully dissolved.
-
-
Setting up the Crystallization Chamber:
-
In a larger vial or beaker, add 2-3 mL of a suitable anti-solvent (e.g., hexane, water). The anti-solvent should be miscible with the solvent but should not dissolve the compound.
-
Place the smaller vial containing the sample solution inside the larger vial, ensuring the rims are at different heights to prevent accidental mixing. Do not cap the small vial.
-
-
Sealing and Incubation:
-
Seal the larger vial tightly with a cap or parafilm. This creates a closed system where the anti-solvent vapor can diffuse into the sample solution.
-
Leave the sealed chamber undisturbed in a location with a stable temperature and free from vibrations.
-
-
Monitoring and Crystal Harvesting:
-
Monitor the small vial for crystal growth over several days to weeks.
-
Once suitable crystals have formed, carefully open the chamber and use a cryo-loop to gently remove a single crystal.
-
Workflow for X-ray Crystallographic Analysis
The following diagram illustrates the logical flow from a synthesized compound to a refined crystal structure.
Caption: Workflow from synthesis to final crystal structure.
Part 3: Data Analysis and Comparison of Software Alternatives
Once diffraction data is collected, the next crucial step is processing the data to solve and refine the crystal structure. Several software packages are available, each with its own strengths.
Key Steps in Data Analysis
-
Data Integration and Scaling: Raw diffraction images are processed to determine the intensities and positions of the reflections.
-
Space Group Determination: The symmetry of the crystal lattice is determined from the diffraction pattern.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined. Common methods include Direct Methods and Patterson methods.
-
Structure Refinement: The atomic positions and other parameters are adjusted to best fit the experimental data.
Table 2: Comparison of Common Crystallographic Software Suites
| Software Suite | Key Features | User Interface | Typical Use Case |
| Olex2 | Integrated platform for structure solution, refinement, and visualization. Interfaces with various refinement programs like SHELXL. | Primarily graphical, considered user-friendly for beginners and experts. | Routine small molecule structure determination from start to finish. |
| SHELX (SHELXT, SHELXL) | A set of programs that are the gold standard for structure solution (SHELXT) and refinement (SHELXL). | Command-line based, often used within a graphical interface like Olex2 or APEX3. | High-quality refinement, handling of complex structures and disorder. |
| APEX3 (Bruker) | Comprehensive suite for Bruker diffractometers, covering data collection, integration, and initial structure solution. | Integrated graphical environment for the entire workflow on Bruker systems. | Labs with Bruker instrumentation, providing a seamless workflow. |
| CRYSTALS | A comprehensive package for single-crystal structure analysis. | Has both graphical and command-line interfaces. | Can handle a wide range of crystallographic problems, including twinning and modulated structures. |
For a novel derivative of this compound, a combination of software is often the most powerful approach. For instance, data could be integrated using the diffractometer's native software (like APEX3), the structure solved and refined using the SHELX programs, and the results visualized and prepared for publication using Olex2.
Part 4: Predicted Intermolecular Interactions
Based on the known crystal structures of p-aminobenzoic acid and other halogenated benzoic acids, we can predict the key intermolecular interactions that will likely govern the crystal packing of this compound derivatives.
Caption: Predicted intermolecular interactions in the crystal lattice.
The most dominant interaction is expected to be the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups.[4] These dimers are then likely to be linked into chains or sheets by N-H···O hydrogen bonds between the amino group of one dimer and the carboxylic oxygen of another.[4] Furthermore, π–π stacking between the aromatic rings is a common feature in the crystal packing of pABA.[5] The presence of the bromine atom introduces the possibility of halogen bonding, which could further influence the crystal packing.
By understanding these competing interactions, researchers can make more informed choices about crystallization solvents and conditions to target specific polymorphs and obtain high-quality crystals for analysis.
References
-
Ma, C., & Roberts, K. J. (2025). Molecular, Crystal, and Surface Chemistry of p-Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review. Crystal Growth & Design. [Link]
-
Miroshnyk, I., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]
-
J. A. Platts, et al. (2025). Incisive Probing of Intermolecular Interactions in Molecular Crystals: Core Level Spectroscopy Combined with Density Functional Theory. ACS Publications. [Link]
-
Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 71(Pt 8), m134–m135. [Link]
-
Thakral, S., et al. (2018). Applications of Powder X-Ray Diffraction in Small Molecule Pharmaceuticals: Achievements and Aspirations. Journal of Pharmaceutical Sciences, 107(12), 2969-2982. [Link]
-
Cruz-Cabeza, A. J., et al. (2017). Polymorphism in p-Aminobenzoic Acid. Crystal Growth & Design, 17(10), 5480-5489. [Link]
-
Price, S. L., et al. (2015). The solid state, surface and morphological properties of p-aminobenzoic acid in terms of the strength and directionality of its intermolecular synthons. CrystEngComm, 17, 7924-7938. [Link]
-
University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder. [Link]
-
S. K. P. V. V. Gottumukkala, et al. (2024). Crystallization of para-aminobenzoic acid forms from specific solvents. CrystEngComm, 26, 1647-1656. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. Applications of Powder X-Ray Diffraction in Small Molecule Pharmaceuticals: Achievements and Aspirations - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5-Amino-2-bromo-4-methylbenzoic Acid
For researchers at the forefront of pharmaceutical innovation and drug development, the lifecycle of a chemical intermediate like 5-Amino-2-bromo-4-methylbenzoic acid (CAS No. 745048-63-9) extends beyond its synthesis and application. Its proper disposal is a critical, final step that ensures the safety of laboratory personnel, the integrity of our research environment, and unwavering compliance with regulatory standards. This guide provides a detailed, procedural framework for the safe and responsible disposal of this compound, grounded in established safety protocols and environmental stewardship.
Understanding the Compound: Hazard Profile and Core Safety Principles
Before initiating any disposal protocol, a thorough understanding of the compound's characteristics is paramount. While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily accessible, data from structurally similar compounds—substituted brominated benzoic acids—provide a strong basis for a cautious and informed approach.
These related compounds are consistently classified with the following hazards:
-
Acute Oral Toxicity : Harmful if swallowed.[1]
-
Respiratory Irritation : May cause respiratory irritation.[2][3][4]
-
Aquatic Hazard : Harmful to aquatic life.[1]
Therefore, this compound must be treated as hazardous waste. The core principle of its disposal is to prevent its release into the environment, which includes avoiding disposal down the drain or in regular trash.[1][2][5]
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent potential for skin, eye, and respiratory irritation from analogous compounds dictates a stringent PPE protocol. This is not merely a recommendation but a mandatory safety standard.
| PPE Category | Specific Recommendations | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles of the solid compound that can cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents direct skin contact, which can lead to irritation. |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes. | Minimizes the risk of accidental skin exposure. |
| Respiratory | Use in a well-ventilated area or a certified chemical fume hood.[6][7] | Prevents inhalation of dust or aerosols, which may cause respiratory tract irritation. For spills, a respirator may be necessary. |
Step-by-Step Disposal Protocol
The disposal of this compound must be a controlled, documented, and compliant process. The following workflow is designed to meet these requirements.
Step 1: Waste Segregation and Containerization
-
Designate a Waste Stream : All waste containing this compound, including contaminated consumables (e.g., weigh boats, gloves, pipette tips), must be designated as hazardous chemical waste.[8]
-
Select an Appropriate Container :
-
Use a container that is chemically compatible with the compound. High-density polyethylene (HDPE) is a suitable choice.
-
The container must be in good condition, free from damage, and have a secure, leak-proof screw cap.
-
Ensure the container is clearly and accurately labeled.
-
-
Labeling : The waste container must be marked with the words "Hazardous Waste" and list all chemical constituents, including "this compound" and its CAS number (745048-63-9).
Step 2: On-Site Accumulation and Storage
-
Satellite Accumulation Area (SAA) : Store the sealed waste container in a designated SAA within the laboratory. This area must be at or near the point of generation.
-
Storage Conditions : Keep the container in a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents.[7] The container must remain closed except when adding waste.
-
Secondary Containment : It is best practice to place the primary waste container within a larger, secondary containment bin to mitigate the impact of any potential leaks.
Step 3: Spill and Decontamination Procedures
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Ventilate : Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[8]
-
Containment : Wearing appropriate PPE, sweep up the spilled solid material, taking care to avoid generating dust.
-
Collection : Place the spilled material into a suitable, labeled container for hazardous waste disposal.
-
Decontamination : Clean the spill area thoroughly with a suitable solvent (such as methanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
Step 4: Arranging for Professional Disposal
-
Contact EHS : Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste.
-
Documentation : Complete all necessary waste disposal forms as required by your institution and local regulations. Accurate documentation is a legal requirement.
-
Professional Disposal : The licensed waste disposal company will transport the chemical to a permitted treatment, storage, and disposal facility (TSDF). The most probable disposal method for this type of compound is high-temperature incineration at a licensed facility equipped with emission control systems.[9]
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion
The responsible management of chemical waste is a non-negotiable aspect of scientific research. By adhering to these detailed procedures for the disposal of this compound, laboratory professionals uphold their commitment to safety, environmental protection, and regulatory compliance. This structured approach not only mitigates risk but also reinforces the culture of safety that is the bedrock of innovative and sustainable research.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 6. echemi.com [echemi.com]
- 7. archpdfs.lps.org [archpdfs.lps.org]
- 8. researchgate.net [researchgate.net]
- 9. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Definitive Guide to Personal Protective Equipment for Handling 5-Amino-2-bromo-4-methylbenzoic Acid
As a Senior Application Scientist, my primary objective extends beyond providing high-quality chemical reagents; it is to ensure you can utilize them with the utmost confidence and safety. This guide provides a comprehensive, technically grounded framework for handling 5-Amino-2-bromo-4-methylbenzoic acid (CAS No. 745048-63-9). This is not a generic checklist but a procedural manual designed to explain the causality behind each safety recommendation, empowering you to build a self-validating system of laboratory safety.
The structural nature of this compound—an aromatic amine, a halogenated benzene derivative, and a carboxylic acid—necessitates a multi-faceted approach to personal protection. Aromatic amines as a class carry risks, and halogenated organics require specific handling and disposal considerations.[1][2] While a complete, peer-reviewed toxicological profile for this specific molecule is not widely published, a conservative safety protocol derived from the known hazards of its constituent functional groups and related analogs is both prudent and essential.
Hazard Assessment: A Proactive Approach
Understanding the potential risks is the cornerstone of effective PPE selection. Based on data from structurally similar compounds, we can anticipate the primary hazards associated with this compound.
| Hazard Classification | Potential Effect | Rationale / Supporting Data Source |
| Skin Irritation (Category 2) | Causes skin irritation upon contact. | GHS classification for analogous compounds like 2-Amino-5-bromo-4-methylbenzoic acid and 6-Amino-m-toluic acid.[3][4][5] |
| Serious Eye Irritation (Category 2/2A) | Causes serious eye irritation, potentially leading to damage if not addressed promptly. | GHS classification for analogous compounds. Direct contact with powder or solutions can cause significant irritation.[3][4][6] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause respiratory irritation. | Inhalation of the fine powder can irritate the respiratory tract. This is a common hazard for powdered organic reagents.[3][4][6] |
| Skin Sensitization (Potential) | May cause an allergic skin reaction upon repeated exposure. | A Safety Data Sheet for p-Toluic acid, a related benzoic acid derivative, lists skin sensitization as a hazard.[7] This is a plausible risk for substituted aromatics. |
| Aquatic Hazard (Potential) | May be harmful to aquatic life. | The SDS for p-Toluic acid indicates it is harmful to aquatic life.[7] Halogenated organic compounds often carry environmental risks. |
This assessment dictates that our PPE strategy must provide robust barriers for the skin, eyes, and respiratory system.
Core PPE Directive: An Integrated System
Effective protection is not about a single piece of equipment but an integrated system where each component addresses specific risks.
Eye and Face Protection: The First Line of Defense
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when in the laboratory where this chemical is being handled. Standard safety glasses are insufficient as they do not provide a seal against dust and splashes.
-
Enhanced Requirement: When handling larger quantities (>5 grams) of the solid or when transferring solutions with a high risk of splashing, a full-face shield must be worn in addition to chemical splash goggles. The face shield provides a critical secondary barrier for the entire face.[2]
Skin Protection: A Two-Layer Impermeable Barrier
-
Hand Protection: Double-gloving with nitrile gloves is the mandatory protocol. Aromatic amines have been shown to permeate some glove materials over time.[8][9] The outer glove should be removed and replaced immediately upon known or suspected contact. The inner glove provides temporary protection during this change. For prolonged operations, consider consulting a glove compatibility chart for extended-use glove materials.
-
Body Protection: A flame-resistant laboratory coat is required for all procedures. For tasks involving significant quantities of powder or the potential for substantial splashing, disposable chemical-resistant coveralls should be worn over normal lab attire.
Respiratory Protection: The Primacy of Engineering Controls
The primary method for respiratory protection is the use of engineering controls.
-
Mandatory Engineering Control: All manipulations of solid this compound, including weighing and initial dissolution, must be performed inside a certified chemical fume hood or a ventilated balance enclosure. This captures airborne particulates at the source, preventing inhalation.[1]
-
Contingency Respiratory Protection: In the rare and non-standard event that engineering controls fail or are unavailable, a NIOSH-approved respirator with P100 (particulate) filters would be required for handling the powder. If handling volatile solutions outside a fume hood, a respirator with organic vapor cartridges would be necessary. However, reliance on respirators instead of engineering controls should be avoided as it represents a lower level of protection.
Operational Plan: Step-by-Step Protocol for Weighing and Solution Preparation
This protocol integrates the PPE requirements into a standard laboratory workflow. Following these steps methodically creates a self-validating system of safety.
-
Pre-Operation Setup:
-
Verify that the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).
-
Ensure a chemical spill kit and an emergency eyewash/shower station are accessible and unobstructed.
-
Prepare all necessary glassware, solvents, and utensils and place them inside the fume hood to minimize traffic in and out of the controlled workspace.
-
-
Donning PPE (Staging Area):
-
Put on the inner pair of nitrile gloves.
-
Don the lab coat or chemical-resistant coveralls.
-
Put on chemical splash goggles.
-
Put on the outer pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
If required by the task assessment (see DOT graph below), don a face shield.
-
-
Chemical Handling (Inside Fume Hood):
-
Perform all powder manipulations at least 6 inches inside the fume hood sash.
-
Use a disposable weigh boat or creased weigh paper to measure the desired amount of this compound.
-
Carefully add the powder to the solvent in your reaction vessel. Avoid "dumping" the powder, which can create dust.
-
Tap the weigh boat/paper to dislodge any remaining powder.
-
-
Immediate Decontamination:
-
Immediately after transfer, place the contaminated weigh boat/paper into a designated solid hazardous waste container located within the fume hood.
-
Wipe down the spatula and any surfaces within the fume hood where powder may have settled with a solvent-dampened towel. Dispose of the towel in the solid hazardous waste container.
-
-
Doffing PPE (Staging Area):
-
The removal sequence is critical to prevent cross-contamination.
-
Remove the outer pair of gloves first, peeling them off so they turn inside-out. Dispose of them in the designated waste.
-
Remove the face shield (if used) and lab coat/coveralls.
-
Remove chemical splash goggles.
-
Remove the inner pair of gloves, again turning them inside-out.
-
Wash hands thoroughly with soap and water.[2]
-
Disposal Plan: Environmental Responsibility
As a halogenated aromatic compound, this compound waste must be handled with care to prevent environmental release.[10][11]
-
Solid Waste: All disposables that have come into contact with the chemical (gloves, weigh boats, paper towels, etc.) must be placed in a clearly labeled, sealed hazardous waste container designated for "Halogenated Organic Solid Waste."
-
Liquid Waste: Unused or waste solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for "Halogenated Organic Liquid Waste." The container label must list all chemical constituents.
-
Prohibition: Under no circumstances should this chemical or its waste solutions be disposed of down the drain.[12]
Visualization: PPE Selection Workflow
The following diagram provides a logical decision-making framework for selecting the appropriate level of PPE based on the specific task being performed.
Caption: PPE selection decision tree for handling this compound.
References
- Time in Pasuruan, ID. Google Search. Accessed January 1, 2026.
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Vertex AI Search. Accessed January 1, 2026.
- This compound | ChemScene. ChemScene. Accessed January 1, 2026.
- Personal Protective Equipment | US EPA. United States Environmental Protection Agency. Accessed January 1, 2026.
- Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide. Benchchem. Accessed January 1, 2026.
- SAFETY DATA SHEET - p-Toluic acid. Sigma-Aldrich. Accessed January 1, 2026.
- Safety Data Sheet - 2-Amino-5-bromobenzoic acid. Cayman Chemical. Accessed January 1, 2026.
- A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. Taylor & Francis Online. Accessed January 1, 2026.
- A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. PubMed. Accessed January 1, 2026.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Accessed January 1, 2026.
- Personal Protective Equipment (PPE) - CHEMM. U.S. Department of Health & Human Services. Accessed January 1, 2026.
- This compound | ChemicalBook. ChemicalBook. Accessed January 1, 2026.
- Management of Hazardous Wastes containing Halogenated Organics. P2 InfoHouse. Accessed January 1, 2026.
- SAFETY DATA SHEET - 6-Amino-m-toluic acid. Thermo Fisher Scientific. Accessed January 1, 2026.
- This compound - Echemi. Echemi. Accessed January 1, 2026.
- Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
- 5-Amino-4-bromo-2-methylbenzoic acid | PubChem.
- Solvent Wastes in the Laboratory – Disposal and/or Recycling. De Gruyter. Accessed January 1, 2026.
- 5-Bromo-2-methylbenzoic acid SDS. ECHEMI. Accessed January 1, 2026.
- SAFETY DATA SHEET - 4-Bromo-2-methylbenzoic acid. Fisher Scientific. Accessed January 1, 2026.
- This compound Methyl ester synthesis. ChemicalBook. Accessed January 1, 2026.
- 2-Amino-5-bromo-4-methylbenzoic acid | PubChem.
- SAFETY DATA SHEET - 2-Amino-5-methylbenzoic acid. Fisher Scientific. Accessed January 1, 2026.
Sources
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- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. 2-Amino-5-bromo-4-methylbenzoic acid | C8H8BrNO2 | CID 13792251 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
